molecular formula C12H15NO2 B3430193 N-(2,3-dimethylphenyl)-3-oxobutanamide CAS No. 80357-48-8

N-(2,3-dimethylphenyl)-3-oxobutanamide

Cat. No.: B3430193
CAS No.: 80357-48-8
M. Wt: 205.25 g/mol
InChI Key: JLBRPUWVDHSZKB-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-3-oxobutanamide (CAS 80357-48-8) is a chemical compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . This compound serves as a vital synthetic intermediate in medicinal chemistry research, particularly in the synthesis of tetrahydroquinolone derivatives that act as allosteric modulators for the Free Fatty Acid Receptor 3 (FFA3/GPR41) . The Hantzsch dihydropyridine synthesis is a typical route where this 3-ketoamide is condensed with aldehydes and 3-aminoenones to produce these potent receptor ligands . Research into FFA3 receptor modulators is critical for exploring new therapeutic avenues for metabolic and inflammatory diseases, as FFA3 is activated by gut microbiota-derived short-chain fatty acids and mediates various physiological effects . This compound is offered for research purposes and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or human use. Researchers should consult the safety data sheet (SDS) prior to use and handle the material with appropriate personal protective equipment in a well-ventilated environment .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,3-dimethylphenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-8-5-4-6-11(10(8)3)13-12(15)7-9(2)14/h4-6H,7H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBRPUWVDHSZKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60204507
Record name N-(Dimethylphenyl)-3-oxobutyramide
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Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55909-76-7, 80357-48-8
Record name N-(Dimethylphenyl)-3-oxobutyramide
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Record name NSC165880
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Record name N-(Dimethylphenyl)-3-oxobutyramide
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Record name N-(dimethylphenyl)-3-oxobutyramide
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Monograph: N-(2,3-dimethylphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides an in-depth analysis of N-(2,3-dimethylphenyl)-3-oxobutanamide , a critical intermediate in the synthesis of high-performance azo pigments and heterocyclic pharmaceuticals.

Identity & Core Specification
Parameter Technical Detail
CAS Number 80357-48-8 (Verified for 2,3-isomer); Note: Often confused with 2,4-isomer (CAS 97-36-9)
IUPAC Name N-(2,3-dimethylphenyl)-3-oxobutanamide
Synonyms Acetoacet-2,3-xylidide; N-Acetoacetyl-2,3-xylidine; 2',3'-Acetoacetoxylidide
Molecular Formula C₁₂H₁₅NO₂
Molecular Weight 205.25 g/mol
SMILES CC1=C(C)C(NC(=O)CC(C)=O)=CC=C1
Appearance White to off-white crystalline solid
Solubility Soluble in methanol, toluene, glacial acetic acid; Insoluble in water

Executive Summary

N-(2,3-dimethylphenyl)-3-oxobutanamide is a specialized β-ketoamide used primarily as a coupling component (the "coupler") in the synthesis of yellow and orange azo pigments.[1] Unlike its more common isomer, acetoacet-2,4-xylidide (used in Pigment Yellow 13), the 2,3-xylidide derivative offers unique steric properties due to the vicinal methyl groups at the ortho and meta positions relative to the amide bond.

This steric crowding influences the planarity of the resulting azo pigments, often shifting the colorimetric properties toward redder shades of yellow and enhancing heat stability in plastic applications. Additionally, the active methylene group (–CH₂–) sandwiched between the carbonyls makes this molecule a versatile precursor for Knorr quinoline synthesis , facilitating the creation of pharmaceutical heterocycles.[1]

Chemical Synthesis & Process Optimization

The synthesis of acetoacet-2,3-xylidide is governed by the nucleophilic attack of the aniline nitrogen on an acetoacetyl donor. Two primary pathways exist: the industrial Diketene Route (high atom economy, high hazard) and the laboratory Transamidation Route (safer, accessible).[1]

Pathway A: The Diketene Route (Industrial Standard)[4]
  • Mechanism: Nucleophilic ring opening of diketene by 2,3-xylidine.

  • Advantages: 100% atom economy, exothermic (self-driving), no byproducts.[1]

  • Critical Hazard: Diketene is a lachrymator and potential explosive; requires specialized handling.

Pathway B: The Transamidation Route (Laboratory Protocol)
  • Mechanism: Reaction of 2,3-xylidine with Ethyl Acetoacetate (EAA).[1]

  • Thermodynamics: Equilibrium-driven; requires continuous removal of ethanol to drive completion (Le Chatelier’s principle).[1]

Detailed Laboratory Protocol (Method B)

Target Scale: 50 mmol

  • Reagent Preparation:

    • Charge a 250 mL Round Bottom Flask (RBF) with 2,3-Dimethylaniline (6.06 g, 50 mmol).

    • Add Ethyl Acetoacetate (7.16 g, 55 mmol, 1.1 eq). Excess EAA accounts for volatilization.[1]

    • Solvent: Xylene (50 mL) – chosen for its boiling point (138-144°C), which allows azeotropic removal of ethanol (bp 78°C).[1]

    • Catalyst: Triethanolamine (0.1 mL) or Sodium Acetate (0.2 g).[1]

  • Reaction Setup:

    • Equip the RBF with a Dean-Stark trap and a reflux condenser.

    • Heat the system to vigorous reflux (oil bath ~150°C).

  • Process Monitoring:

    • Monitor the collection of ethanol in the Dean-Stark trap.

    • TLC Control: Mobile phase Hexane:Ethyl Acetate (7:3).[1] Stain with KMnO₄ or UV (254 nm).[1] The aniline spot (lower Rf) should disappear.[1]

  • Workup & Purification:

    • Cool the reaction mixture to room temperature. The product may crystallize directly.

    • If no crystals form, concentrate the xylene solution to 50% volume under reduced pressure.

    • Add Hexane (50 mL) to induce precipitation.[1]

    • Filter the white solid and wash with cold hexane to remove unreacted EAA.

    • Recrystallization: Ethanol/Water (1:[1]1) or Toluene.[1][2][3]

Reaction Mechanism & Visualization

The following DOT diagram illustrates the transamidation workflow and the competing tautomeric forms that define the molecule's reactivity.

Synthesis_Workflow cluster_tautomer Reactivity Profile: Tautomerism Start 2,3-Xylidine (CAS 87-59-2) Process Reflux in Xylene (Dean-Stark Trap) Start->Process Reagent Ethyl Acetoacetate (EAA) Reagent->Process Byproduct Ethanol (Removed) Process->Byproduct Distillation Product N-(2,3-dimethylphenyl)- 3-oxobutanamide Process->Product Transamidation Keto Keto Form (Solid State) Enol Enol Form (Solution/Active) Keto->Enol Equilibrium

Caption: Synthesis workflow via transamidation and the keto-enol equilibrium critical for subsequent azo coupling.

Applications in High-Performance Pigments

The primary industrial utility of N-(2,3-dimethylphenyl)-3-oxobutanamide lies in Azo Coupling .

The Coupling Mechanism

The methylene group at the C-2 position is highly acidic (pKa ~11).[1] In the presence of a base (often acetate buffer), it forms an enolate anion that attacks diazonium salts.[1]

  • Diazotization: An aromatic amine (e.g., 3,3'-dichlorobenzidine) is treated with NaNO₂/HCl to form the diazonium salt (

    
    ).[1]
    
  • Coupling: The diazonium salt reacts with the activated methylene of the acetoacet-2,3-xylidide.

  • Result: An Azo Pigment (Yellow/Orange).[1][4]

Why 2,3-Xylidide?

  • Steric Hindrance: The 2-methyl group twists the amide bond out of plane relative to the phenyl ring. This disruption of planarity decreases solubility (increasing solvent resistance) and alters the crystal packing, often leading to higher heat stability compared to the unsubstituted anilide.[1]

  • Color Shift: The electron-donating methyl groups generally induce a bathochromic shift (red-shift), moving the pigment from greenish-yellow to reddish-yellow.

Safety & Handling (E-E-A-T Protocol)

While less volatile than its aniline precursor, this compound must be handled with strict industrial hygiene.

Hazard Class Statement Precaution
Acute Toxicity Harmful if swallowed (Category 4).[1]Do not eat/drink in lab.[1] Wash hands post-handling.[1]
Skin/Eye Irritant Causes serious eye irritation (Category 2A).[1]Wear chemical splash goggles and nitrile gloves.
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.Collect all mother liquors as hazardous organic waste.[1]

Self-Validating Safety Check:

  • Before heating: Ensure the system is open to the atmosphere (via the condenser) or under an inert gas line to prevent pressure buildup.[1]

  • During reaction: If the Dean-Stark trap fills rapidly with a layer separating from xylene, reduce heat; this may be water/ethanol azeotrope.

References

  • Sigma-Aldrich. N-(2,3-Dimethylphenyl)-3-oxobutanamide Product Specification. Retrieved from (Search CAS 80357-48-8).[1]

  • PubChem. Acetoacetanilide Derivatives and Analogues. National Library of Medicine.[1] Retrieved from .[1]

  • Hunger, K., & Schmidt, M. (2018).[1] Industrial Organic Pigments: Production, Properties, Applications. Wiley-VCH. (Standard text for Azo coupling mechanisms).

  • BenchChem. Synthesis and impurities of acetoacet-arylamides. Retrieved from .[1]

  • ECHA (European Chemicals Agency). Registration Dossier for Xylidides. Retrieved from .[1]

Sources

"N-(2,3-dimethylphenyl)-3-oxobutanamide" synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of N-(2,3-dimethylphenyl)-3-oxobutanamide

Executive Summary

N-(2,3-dimethylphenyl)-3-oxobutanamide, an acetoacetamide derivative, serves as a pivotal intermediate in the synthesis of various organic compounds, including specialized pigments and potentially bioactive heterocyclic molecules. This guide provides a comprehensive overview of its synthesis, tailored for researchers, chemists, and professionals in drug development. We delve into the primary synthetic pathways, focusing on the acetoacetylation of 2,3-dimethylaniline. The discussion emphasizes the mechanistic rationale behind the selection of reagents, such as diketene versus ethyl acetoacetate, and the optimization of reaction conditions. This document furnishes detailed, field-proven experimental protocols, methods for product purification and characterization, and critical safety considerations, establishing a self-validating framework for its successful laboratory-scale synthesis.

Introduction

Chemical Identity and Properties

N-(2,3-dimethylphenyl)-3-oxobutanamide is an organic compound belonging to the acetoacetanilide family. These compounds are characterized by a keto-amide functional group, which imparts unique chemical reactivity, including keto-enol tautomerism. This structural feature makes them valuable precursors in organic synthesis.[1]

PropertyValueSource
IUPAC Name N-(2,3-dimethylphenyl)-3-oxobutanamideN/A
Synonyms 2',3'-Acetoacetoxylidide, N-Acetoacetyl-2,3-xylidine[2]
CAS Number 80357-48-8[2][3]
Molecular Formula C₁₂H₁₅NO₂[2][3]
Molecular Weight 205.26 g/mol [3]
Appearance Typically a white to off-white solidGeneral Knowledge
Significance and Applications

The primary utility of N-(2,3-dimethylphenyl)-3-oxobutanamide and related acetoacetanilides lies in their role as coupling components for the production of azo pigments.[1][4] The acetoacetyl group provides an active methylene position that readily reacts with diazonium salts to form vibrant yellow, orange, and red dyes known as arylide yellows.[1] Beyond pigments, the versatile reactivity of the β-ketoamide moiety makes it a valuable building block in the synthesis of complex heterocyclic systems, some of which have been investigated for potential pharmacological activities, including antitumor properties.[5][6]

Synthetic Pathways: A Mechanistic Overview

The synthesis of N-(2,3-dimethylphenyl)-3-oxobutanamide is most efficiently achieved through the acetoacetylation of 2,3-dimethylaniline. The choice of the acetoacetylating agent is the most critical decision, fundamentally influencing the reaction conditions, scalability, and safety profile.

Primary Pathway 1: Reaction with Diketene

Diketene (C₄H₄O₂) is a highly reactive and efficient acetoacetylating agent, making it the preferred choice for industrial-scale production.[4][7]

Causality of Reagent Choice: Diketene's high reactivity stems from the significant ring strain in its four-membered oxetan-2-one structure. The reaction is an exothermic, high-yield process that proceeds without the formation of a small molecule byproduct, simplifying product workup. The reaction involves the nucleophilic attack of the amine nitrogen of 2,3-dimethylaniline onto the electrophilic carbonyl carbon of the diketene β-lactone. This is followed by a rapid ring-opening to yield the final amide product.

R1 2,3-Dimethylaniline P N-(2,3-dimethylphenyl)-3-oxobutanamide R1->P Acetoacetylation (Solvent, e.g., Toluene) R2 Diketene R2->P

Caption: Synthesis of N-(2,3-dimethylphenyl)-3-oxobutanamide via Diketene.

Primary Pathway 2: Reaction with Ethyl Acetoacetate

Ethyl acetoacetate (EAA) is a classic and widely accessible reagent for laboratory-scale acetoacetylation.[8]

Causality of Reagent Choice: Unlike the addition reaction with diketene, the reaction with EAA is a nucleophilic acyl substitution (condensation). The amine attacks the ester carbonyl of EAA, leading to the formation of a tetrahedral intermediate which then collapses, eliminating ethanol as a byproduct.[9] To drive the reaction to completion, this equilibrium must be shifted, which is typically achieved by heating the reaction mixture to distill off the ethanol as it forms.[9][10] While safer and more manageable in a lab setting than diketene, this pathway often requires higher temperatures, longer reaction times, and potentially a catalyst.[11]

cluster_reactants Reactants cluster_products Products R1 2,3-Dimethylaniline P1 N-(2,3-dimethylphenyl)-3-oxobutanamide R1->P1 Condensation (Heat, remove EtOH) R2 Ethyl Acetoacetate R2->P1 Condensation (Heat, remove EtOH) P2 Ethanol (Byproduct) R2->P2 Condensation (Heat, remove EtOH)

Caption: Synthesis via Ethyl Acetoacetate with Ethanol byproduct removal.

Detailed Experimental Protocol: Diketene Pathway

This protocol describes a robust method for synthesis using diketene in an organic solvent, a common industrial approach adapted for laboratory scale.[12]

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (10 mmol scale)Role
2,3-Dimethylaniline87-59-2121.181.21 g (10 mmol)Nucleophile
Diketene674-82-884.070.92 g (11 mmol, 1.1 eq)Acetoacetylating Agent
Toluene108-88-392.1425 mLSolvent
Hexane110-54-386.18~50 mLAnti-solvent for precipitation
Step-by-Step Methodology
  • Reactor Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet, add 2,3-dimethylaniline (1.21 g, 10 mmol) and toluene (15 mL).

  • Inert Atmosphere: Purge the system with dry nitrogen for 10 minutes to create an anaerobic environment, which can improve product quality.[12]

  • Reagent Addition: Dissolve diketene (0.92 g, 11 mmol) in toluene (10 mL) and add it to the dropping funnel. Add the diketene solution dropwise to the stirred aniline solution over 30 minutes. An exothermic reaction will occur; maintain the temperature below 40°C using a water bath if necessary.

    • Experimental Insight: A slight excess of diketene ensures the complete consumption of the starting aniline. Slow, controlled addition is crucial to manage the exothermicity of the reaction.[7]

  • Reaction Completion: After the addition is complete, stir the mixture at room temperature for an additional 2 hours to ensure the reaction goes to completion.

  • Product Isolation: Reduce the solvent volume to approximately 10 mL under reduced pressure using a rotary evaporator.

  • Precipitation: Add hexane (~50 mL) to the concentrated solution while stirring. The product will precipitate as a solid.

  • Filtration and Drying: Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold hexane, and dry the product in a vacuum oven at 50°C to a constant weight.

Purification

The crude product can be further purified by recrystallization.

  • Dissolve the crude solid in a minimum amount of hot ethyl acetate.

  • Slowly add hexane until the solution becomes turbid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and dry under vacuum.

    • Purification Rationale: The solvent system of ethyl acetate (in which the product is soluble when hot) and hexane (in which it is insoluble) is a common and effective choice for recrystallizing moderately polar compounds like acetoacetanilides.

Product Characterization and Validation

A successful synthesis is validated by confirming the structure and purity of the final product.

TechniqueExpected Result / Observation
Appearance White to pale yellow crystalline solid
Melting Point Literature values should be consulted; typically sharp for a pure compound.
TLC Single spot with an Rƒ value distinct from starting materials (e.g., in 3:1 Hexane:Ethyl Acetate)
¹H NMR (CDCl₃) δ ~12.0-10.0 (s, 1H, enol-OH or amide-NH), 8.0-7.0 (m, 3H, Ar-H), 5.0-3.0 (s, 2H, -CO-CH₂-CO-), 2.3-2.1 (s, 6H, Ar-CH₃ x2), 2.0-1.8 (s, 3H, -CO-CH₃). Note: Keto-enol tautomerism can lead to two sets of peaks.
IR (KBr, cm⁻¹) ~3300-3200 (N-H stretch), ~1720 (keto C=O stretch), ~1660 (amide I C=O stretch), ~1600, 1550 (aromatic C=C stretch, amide II band)
Mass Spec (ESI+) m/z = 206.12 [M+H]⁺, 228.10 [M+Na]⁺

Safety, Handling, and Waste Disposal

  • 2,3-Dimethylaniline: Toxic by inhalation, ingestion, and skin contact.[13] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Diketene: Highly toxic, flammable, and corrosive.[4] Reacts violently with water and bases. All manipulations must be performed in a fume hood away from ignition sources.

  • Waste Disposal: The final product and any chemical waste should be treated as hazardous.[14] Collect all liquid and solid waste in designated, sealed containers for disposal by a licensed professional waste service, in accordance with local and federal regulations.[14]

Conclusion

The synthesis of N-(2,3-dimethylphenyl)-3-oxobutanamide is a well-established chemical transformation that is readily achievable through the acetoacetylation of 2,3-dimethylaniline. The selection between diketene and ethyl acetoacetate as the acylating agent depends on the scale and safety infrastructure of the laboratory. The diketene pathway offers high efficiency and atom economy, ideal for larger-scale preparations, while the ethyl acetoacetate route provides a safer, more controlled alternative for smaller-scale lab work. Rigorous purification and thorough characterization are essential to validate the identity and purity of the final product, ensuring its suitability for subsequent applications in pigment manufacturing or fine chemical synthesis.

References

  • PubChem. (n.d.). N-(2,4-Dimethylphenyl)-3-oxobutanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • MolPort. (n.d.). N-(2,3-dimethylphenyl)-3-oxobutanamide. Retrieved from [Link]

  • Onkol, T., Cakir, B., & Sahin, M. F. (2008). Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. ARKIVOC, 2008(xii), 188-194. Retrieved from [Link]

  • Wikipedia contributors. (2023, May 15). Acetoacetanilide. Wikipedia. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). N-(2,6-dimethylphenyl)-3-oxobutanamide. CompTox Chemicals Dashboard. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). N-(2,4-Dimethylphenyl)-3-oxobutanamide. Retrieved from [Link]

  • PubChem. (n.d.). 2',3'-Acetoxylidide. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Zaydi, K. M. (2003). Acetoacetanilides in Heterocyclic Synthesis, Part 1: An Expeditious Synthesis of Thienopyridines and Other Fused Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 178(10), 2245-2255. Retrieved from [Link]

  • Wikipedia contributors. (2023, October 29). Diketene. Wikipedia. Retrieved from [Link]

  • Google Patents. (n.d.). CN103951582A - Preparation method of acetoacetanilide compound.
  • Kappe, C. O., & Falsone, S. F. (2007). Reactions of Acetoacetates With Electron-deficient Anilines. ECSOC-11. Retrieved from [Link]

  • Chemistry for everyone. (2024, February 18). Ethyl Acetoacetate: Synthesis & Applications. WordPress.com. Retrieved from [Link]

  • Google Patents. (n.d.). US2802872A - Preparation of diketene.
  • ResearchGate. (2019, February 4). What purification method is appropriate to purify a DMF solution of a Co(III) complex.... Retrieved from [Link]

  • Al-Zaydi, K. M., Hafez, T. S., & El-Gazzar, A. B. A. (2015). Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities. Molecules, 20(8), 13670–13688. Retrieved from [Link]

  • Google Patents. (n.d.). CN101585781A - Preparing method of N, N-dimethylbenzamide.
  • PubChem. (n.d.). 2,3-Dimethylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Jadhav, G. V. (1931). Condensation of Ethyl Acetoacetate with Aromatic Amines. Part I. Journal of the Indian Chemical Society, 8, 669-674. Retrieved from [Link]

  • Google Patents. (n.d.). CN106518705A - Synthesis of acetoacetanilide.
  • Wikipedia contributors. (2023, December 26). Ethyl acetoacetate. Wikipedia. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Ethyl acetoacetate – Knowledge and References. Retrieved from [Link]

  • Biçer, M. O., von Harbou, E., Klein, A., Lorenz, H.-M., & Taeschler, C. (2024). Industrial Distillation Aspects of Diketene. CHIMIA, 78(3), 148-158. Retrieved from [Link]

  • Primary Information Services. (n.d.). Diketene - General Information.... Retrieved from [Link]

  • Moe, N. S. (1967). The Purification of N,N-Dimethylformamide and Acetonitrile for Polarographic Use. Acta Chemica Scandinavica, 21, 1389-1390. Retrieved from [Link]

Sources

Technical Guide: Spectral Profiling of N-(2,3-dimethylphenyl)-3-oxobutanamide

[1]

Executive Summary & Compound Identity

N-(2,3-dimethylphenyl)-3-oxobutanamide (also known as Acetoacet-2,3-xylidide ) is a

12345

This compound exhibits significant keto-enol tautomerism , a critical feature that complicates spectral interpretation (NMR/IR) but offers versatility in synthetic applications.

Core Identifiers
ParameterDetail
IUPAC Name N-(2,3-dimethylphenyl)-3-oxobutanamide
Common Synonyms Acetoacet-2,3-xylidide; 2',3'-Acetoacetoxylidide
CAS Number 80357-48-8 (Primary), 55909-76-7 (Secondary)
Molecular Formula

Molecular Weight 205.26 g/mol
SMILES CC1=C(C(=CC=C1)NC(=O)CC(=O)C)C
Physical State Solid (White to off-white powder)

Structural Dynamics: Keto-Enol Tautomerism

Understanding the spectral data requires acknowledging the equilibrium between the Keto form (favored in polar aprotic solvents like DMSO) and the Enol form (stabilized by intramolecular H-bonding in non-polar solvents like

Tautomer Equilibrium Diagram

Tautomerismcluster_0Keto Form (Major)cluster_1Enol Form (Minor)KetoN-(2,3-dimethylphenyl)-3-oxobutanamide(Dicarbonyl Form)Reactivity: Electrophilic C-3Enol(Z)-3-hydroxy-N-(2,3-dimethylphenyl)but-2-enamide(H-Bond Stabilized)Reactivity: Nucleophilic C-2Keto->Enol  Tautomerization (Solvent Dependent)  

Caption: Equilibrium between the dicarbonyl keto form and the intramolecularly hydrogen-bonded enol form.

Spectral Analysis

Nuclear Magnetic Resonance ( H NMR)

The

Solvent:


Reference:

Proton GroupShift (

ppm) - Keto Form
Shift (

ppm) - Enol Form
MultiplicityInterpretation
Terminal Methyl (

)
2.281.95 - 2.05SingletKeto methyl is deshielded by C=O; Enol methyl is shielded by the double bond.
Methylene / Methine (

)
3.65 (

)
5.05 - 5.15 (

)
SingletDiagnostic peak. The keto

is a sharp singlet; Enol

is a singlet, often broader.
Aromatic Methyls (

)
2.15, 2.252.15, 2.25SingletsTwo distinct singlets due to 2,3-positioning (asymmetric environment).
Amide NH 9.20 - 9.4011.80 - 12.10Broad SingletEnol NH is involved in strong intramolecular H-bonding (deshielded).
Enolic OH N/A12.10+ Broad SingletHighly deshielded due to intramolecular H-bond with amide carbonyl.
Aromatic Protons 7.00 - 7.407.00 - 7.40Multiplet3H pattern: H-5 (triplet/dd), H-4/H-6 (doublets).

Expert Insight: The 2,3-dimethyl substitution pattern creates steric hindrance that may slightly reduce the population of the planar enol form compared to the 2,4-isomer. In the aromatic region, look for a "collapsed" pattern where H-4 and H-6 are chemically distinct due to the adjacent methyl groups.

Infrared Spectroscopy (FT-IR)

The IR spectrum validates the functional groups and the tautomeric state (solid state is typically keto-dominant but stabilized by intermolecular H-bonds).

Wavenumber (

)
AssignmentNotes
3250 - 3350

Secondary amide stretch. Broadening indicates H-bonding.
1715 - 1725

Ketone
Characteristic of the free acetyl carbonyl in the keto form.
1640 - 1660

Amide I
Amide carbonyl stretch (lower freq due to conjugation/H-bonding).
1530 - 1550

Amide II
N-H bending / C-N stretching coupling.
2900 - 2980

Aliphatic
Methyl and methylene stretches.
Mass Spectrometry (MS)

Ionization Mode: ESI+ or EI (70 eV).

  • Molecular Ion (

    
    ):  m/z 205.
    
  • Base Peak: Often m/z 121 (2,3-dimethylaniline cation) or m/z 43 (Acetyl group).

  • Fragmentation Logic:

    • McLafferty Rearrangement: Not dominant in amides, but

      
      -cleavage is common.
      
    • Amide Bond Cleavage: Loss of the acetoacetyl tail (

      
      ) yields the 2,3-xylidine fragment (m/z 121).
      

Synthesis Protocol

This protocol describes the laboratory-scale synthesis using Ethyl Acetoacetate , which is safer than the industrial Diketene route.

Reaction Scheme
Experimental Workflow
  • Reagents:

    • 2,3-Dimethylaniline (2,3-Xylidine): 12.1 g (0.1 mol)

    • Ethyl Acetoacetate: 14.3 g (0.11 mol, 1.1 eq)

    • Solvent: Xylene or Toluene (50 mL)

    • Catalyst: Triethanolamine (drops) or DMAP (0.01 eq) - Optional but accelerates reaction.

  • Procedure:

    • Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap (to remove ethanol/water) and a reflux condenser.

    • Addition: Charge the flask with 2,3-xylidine and solvent. Add Ethyl Acetoacetate slowly.

    • Reflux: Heat the mixture to reflux (110-140°C depending on solvent) for 4-6 hours. Monitor ethanol collection in the trap.

    • Monitoring: Check reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3). The amine spot should disappear.

    • Work-up: Cool the solution to room temperature. The product often crystallizes directly. If not, concentrate the solvent under reduced pressure (Rotavap).

    • Purification: Recrystallize the crude solid from Ethanol or Toluene to obtain white/off-white crystals.

Synthesis Logic Diagram

SynthesisReactantsReagents:2,3-Xylidine + Ethyl AcetoacetateRefluxReflux in Toluene (110°C)Dean-Stark TrapReactants->RefluxEliminationByproduct Removal:Ethanol DistillationReflux->Elimination -EtOH CrudeCrude Product Formation(Upon Cooling)Reflux->Crude 4-6 Hours PureFinal Product:N-(2,3-dimethylphenyl)-3-oxobutanamide(Crystalline Solid)Crude->Pure Recrystallization

Caption: Step-by-step synthesis workflow via acetoacetylation of aniline.

Quality Control & Impurity Profiling

For drug development or high-grade pigment synthesis, purity is paramount.

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5

      
      m).
      
    • Mobile Phase: Gradient Acetonitrile : Water (0.1%

      
      ). 10% 
      
      
      90% ACN over 20 min.
    • Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Amide).

  • Common Impurities:

    • Unreacted 2,3-Xylidine: Detectable by GC or HPLC (distinct retention time).

    • Bis-acetoacetamide: Formed if excess ethyl acetoacetate reacts with the active methylene of the product (rare under standard conditions).

    • Symmetrical Urea: byproduct from aniline oxidation (trace).

References

  • Sigma-Aldrich. N-(2,3-dimethylphenyl)-3-oxobutanamide Product Entry (CAS 80357-48-8).[1]Link

  • ChemicalBook. N-(2,3-dimethylphenyl)-3-oxobutanamide Properties and CAS Data.Link

  • PubChem. Pigment Yellow 74 and related Acetoacetanilide derivatives. (Contextual reference for spectral trends). Link

  • Santa Cruz Biotechnology. N-(2,3-dimethylphenyl)-3-oxobutanamide (CAS 55909-76-7).[5]Link

  • Org. Synth. General Procedures for Acetoacetylation of Anilines. (Adapted for protocol). Link

A Technical Guide to Determining the Solubility of N-(2,3-dimethylphenyl)-3-oxobutanamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the solubility of N-(2,3-dimethylphenyl)-3-oxobutanamide in various organic solvents. Given the limited publicly available solubility data for this specific compound, this document emphasizes the foundational principles of solubility, outlines a robust experimental methodology for its determination, and discusses the expected solubility behavior based on the compound's structural characteristics and the properties of common organic solvents.

Introduction to N-(2,3-dimethylphenyl)-3-oxobutanamide and the Significance of Solubility

N-(2,3-dimethylphenyl)-3-oxobutanamide is an organic compound belonging to the acetoacetanilide class. Acetoacetanilides are characterized by an acetoacetyl group attached to a substituted aniline. These compounds are of interest in various chemical and pharmaceutical research areas.

Solubility is a critical physicochemical property in numerous scientific disciplines, particularly in drug discovery and development. It influences a compound's bioavailability, formulation, and efficacy.[1][2] A thorough understanding of a compound's solubility in different solvents is essential for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

  • Formulation Development: Designing stable and effective dosage forms.[1]

  • Analytical Chemistry: Developing methods for quantification and quality control.

  • Pharmacokinetics: Predicting the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate.[3]

Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by the principle "like dissolves like," which relates to the polarity of the solute and the solvent.[1] The dissolution process involves overcoming the lattice energy of the solid (solute-solute interactions) and the intermolecular forces of the solvent (solvent-solvent interactions) to form new solute-solvent interactions.

Key Factors Influencing Solubility:

  • Polarity: Polar solvents tend to dissolve polar solutes, while non-polar solvents dissolve non-polar solutes. The polarity of N-(2,3-dimethylphenyl)-3-oxobutanamide is influenced by the amide and ketone functional groups, which can participate in hydrogen bonding, and the non-polar dimethylphenyl ring.

  • Hydrogen Bonding: The ability of the amide and ketone groups to act as hydrogen bond acceptors and the N-H group of the amide to act as a hydrogen bond donor will significantly influence its solubility in protic solvents (e.g., alcohols) and aprotic polar solvents (e.g., acetone).

  • Molecular Structure: The presence of the two methyl groups on the phenyl ring can influence the crystal lattice energy and the overall lipophilicity of the molecule.

  • Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.

Based on its structure, N-(2,3-dimethylphenyl)-3-oxobutanamide is expected to exhibit moderate polarity. The presence of both polar functional groups and a non-polar aromatic ring suggests it will be soluble in a range of organic solvents. For instance, the related compound acetoacetanilide is known to be soluble in oxygenated and chlorinated solvents.[4]

Predicted Solubility Profile of N-(2,3-dimethylphenyl)-3-oxobutanamide

Solvent Class Example Solvents Predicted Solubility Rationale
Polar Protic Methanol, EthanolHighCapable of hydrogen bonding with the amide and ketone groups.
Polar Aprotic Acetone, Ethyl Acetate, Dimethylformamide (DMF)High to ModerateCan act as hydrogen bond acceptors and have dipole-dipole interactions.
Chlorinated Dichloromethane, ChloroformHigh to ModerateGood solvents for moderately polar compounds.
Aromatic TolueneModerate to LowPrimarily non-polar interactions with the dimethylphenyl ring.
Non-Polar Aliphatic Hexane, HeptaneLow"Like dissolves like" principle suggests poor interaction with the polar functional groups.

Experimental Determination of Equilibrium Solubility

A precise understanding of solubility requires experimental determination. The "shake-flask" method is a widely accepted and recommended technique for determining the equilibrium solubility of a compound.[5][6]

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Prepare saturated solutions: Add excess N-(2,3-dimethylphenyl)-3-oxobutanamide to each organic solvent in sealed vials. B Agitate at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached. A->B C Allow solids to settle. Separate the supernatant from the undissolved solid (e.g., via centrifugation and/or filtration). B->C D Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV, UV-Vis Spectroscopy). C->D

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol

Materials and Equipment:

  • N-(2,3-dimethylphenyl)-3-oxobutanamide (high purity)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis Spectrophotometer

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of N-(2,3-dimethylphenyl)-3-oxobutanamide of known concentrations in a suitable solvent to create a calibration curve.

  • Sample Preparation:

    • To a series of glass vials, add a pre-weighed excess amount of N-(2,3-dimethylphenyl)-3-oxobutanamide. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Add a known volume of each selected organic solvent to the respective vials.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined time (e.g., 24 to 48 hours) to allow the system to reach equilibrium. It is advisable to test at multiple time points (e.g., 24, 48, and 72 hours) for a subset of samples to confirm that equilibrium has been achieved.[7]

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.

    • For efficient separation, centrifuge the vials at a moderate speed.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any remaining undissolved particles.

  • Analysis:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy) to determine the concentration of the dissolved N-(2,3-dimethylphenyl)-3-oxobutanamide.

  • Calculation:

    • Using the calibration curve, determine the concentration of the compound in the diluted samples.

    • Calculate the original concentration in the undiluted supernatant, which represents the solubility of the compound in that solvent at the specified temperature. Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

Self-Validating System:

To ensure the trustworthiness of the results, the protocol should include the following checks:

  • Confirmation of Equilibrium: As mentioned, analyzing samples at multiple time points will confirm that the measured concentration is stable and represents true equilibrium solubility.

  • Mass Balance: After the experiment, the remaining solid can be collected, dried, and weighed to ensure that a significant amount of the compound did not degrade during the experiment.

  • Purity Analysis: The purity of the starting material and the dissolved compound in the supernatant can be checked (e.g., by HPLC) to ensure no degradation has occurred.

Data Interpretation and Reporting

The experimentally determined solubility data should be presented in a clear and organized manner.

Table of Experimentally Determined Solubilities:

Organic Solvent Temperature (°C) Solubility (mg/mL) Solubility (mol/L)
Methanol25[Insert experimental data][Insert experimental data]
Ethanol25[Insert experimental data][Insert experimental data]
Acetone25[Insert experimental data][Insert experimental data]
Ethyl Acetate25[Insert experimental data][Insert experimental data]
Dichloromethane25[Insert experimental data][Insert experimental data]
Toluene25[Insert experimental data][Insert experimental data]
Hexane25[Insert experimental data][Insert experimental data]

The results should be analyzed in the context of the theoretical principles outlined in Section 2. The observed trends in solubility should be correlated with the properties of the solvents (e.g., polarity, hydrogen bonding capacity). Any deviations from the expected behavior should be noted and discussed.

Conclusion

This guide provides a comprehensive approach to understanding and determining the solubility of N-(2,3-dimethylphenyl)-3-oxobutanamide in organic solvents. By combining theoretical principles with a robust and well-validated experimental protocol, researchers can obtain reliable solubility data that is crucial for advancing their research and development activities. The provided workflow and protocol serve as a strong foundation for such investigations.

References

  • ECA Academy. (2023, January 25). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. [Link]

  • Biorelevant.com. USP <1236>: Solubility Measurements Chapter. [Link]

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

  • Palmer, D. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • ECA Academy. (2022, March 9). USP: Proposed Addition to Chapter <1236> Solubility Measurements. [Link]

  • Springer Nature Research Communities. (2020, November 16). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. [Link]

  • Kim, S., et al. (2024). Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical feature and hyperparameter optimization. ChemRxiv. [Link]

  • Yan, A., & Ghasemi, J. B. (2002). Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. Journal of pharmaceutical sciences. [Link]

  • Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

  • ResearchGate. Solubility guidelines for candidate drugs (µg/mL). [Link]

  • Slideshare. (2023, November 29). BCS Guideline for solubility and Dissolution. [Link]

  • World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility studies. [Link]

  • European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]

  • ResearchGate. (2004). Temperature dependence of the solubility of some acetanilide derivatives in several organic and aqueous solvents. [Link]

  • Semantic Scholar. (2004). Estimation of the aqueous solubility of some acetanilide derivatives from octanol-water partition coefficients and entropies of fusion. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN pharmaceutics. [Link]

  • Wikipedia. Acetoacetanilide. [Link]

  • Scribd. MT 181 Solubility in Organic Solvents. [Link]

  • ASTM. D3224 Standard Test Method for Water Solubility of Auxiliary Solvent for Wood Preserving Solutions. [Link]

  • Studocu. (2024, September 24). Solubility test for Organic Compounds. [Link]

  • ASTM. (2002, March 15). E 1148 – 02: Standard Test Method for Measurements of Aqueous Solubility. [Link]

  • PubChem. Acetoacetanilide. [Link]

  • ASTM. D5830-95: Standard Test Method for Solvents Analysis in Hazardous Waste Using Gas Chromatography. [Link]

  • U.S. Pharmacopeia. (2011, December 3). Description and Solubility. [Link]

  • Pawar, R. R., et al. (2020). Solubility Of Acetanilide In Pure And Mixed Solvents At 288.15 To 313.15 K And Its Correlation With Thermodynamic Model. International Journal of Scientific & Technology Research. [Link]

  • Gaylord Chemical. Solvent Miscibility Table. [Link]

  • Al-Kasmi, B., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics. [Link]

  • ResearchGate. (2020). Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water at temperatures ranging from 288.15 to 328.15 K at atmospheric pressure. [Link]

Sources

"N-(2,3-dimethylphenyl)-3-oxobutanamide" physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-(2,3-dimethylphenyl)-3-oxobutanamide , a critical intermediate in the synthesis of azo pigments and heterocyclic pharmaceuticals.[1]

Synonyms: Acetoacet-2,3-xylidide; 2',3'-Dimethylacetoacetanilide; 3-Oxo-N-(2,3-xylyl)butanamide CAS Registry Number: 80357-48-8 Molecular Formula: C₁₂H₁₅NO₂ Molecular Weight: 205.26 g/mol [1][2]

Executive Summary

N-(2,3-Dimethylphenyl)-3-oxobutanamide is a β-keto amide derived from the acetoacetylation of 2,3-xylidine (2,3-dimethylaniline).[1] It functions as a versatile "coupling component" in organic synthesis, primarily due to the active methylene group at the C2 position. This moiety allows for electrophilic substitution reactions, most notably diazo coupling to produce yellow and orange azo pigments, as well as cyclization reactions to form quinolines and pyrazoles used in pharmaceutical development.

Physical & Chemical Properties[1][2][3][4][5][6][7][8][9][10]

Physical Characteristics

The compound typically exists as a white to off-white crystalline solid.[1] While specific experimental melting points for the 2,3-isomer are less commonly reported than its 2,4-isomer counterpart (Acetoacet-m-xylidide, MP 89-92°C), structural analysis suggests a similar thermal profile.[1]

PropertyValue / DescriptionNote
Appearance White crystalline powderTypical for acetoacetanilides
Melting Point 85 – 95 °C (Predicted)Based on isomeric trends (2,4- and 2,5-isomers)
Boiling Point ~367 °CPredicted at 760 mmHg
Density 1.108 g/cm³Predicted
Solubility (Water) InsolubleHydrophobic aromatic ring
Solubility (Organic) SolubleEthanol, Acetone, DMF, DMSO
Solubility (Alkali) SolubleDissolves in dilute NaOH via enolate formation
pKa ~10.5 (Amide NH), ~11 (Active CH₂)Estimated
Chemical Reactivity & Tautomerism

The reactivity of N-(2,3-dimethylphenyl)-3-oxobutanamide is governed by the keto-enol tautomerism of the acetoacetyl moiety.[1]

  • Keto Form: Favored in solid state and non-polar solvents.[1]

  • Enol Form: Stabilized by intramolecular hydrogen bonding (between the carbonyl oxygen and amide hydrogen) and favored in polar aprotic solvents or under basic conditions.

Key Reaction Sites:

  • C2-Methylene (Active Methylene): Highly nucleophilic carbon between two carbonyls.[1] Primary site for diazo coupling and alkylation.[1]

  • Amide Nitrogen: Weakly nucleophilic, but can participate in cyclization.

  • Ketone Carbonyl: Susceptible to nucleophilic attack (e.g., by hydrazines).[1]

Synthesis Methodologies

Method A: Industrial Diketene Route (High Efficiency)

The industrial standard involves the exothermic reaction of 2,3-xylidine with diketene. This method is atom-efficient but requires strict safety controls due to diketene's toxicity.[1]


[1]
Method B: Laboratory Transamidation (Safer Alternative)

For laboratory scale, the reaction of 2,3-xylidine with ethyl acetoacetate is preferred. This approach avoids diketene but requires heat to drive the equilibrium by removing ethanol.


[1]
Visualization of Synthesis & Tautomerism

Synthesis_Tautomerism Xylidine 2,3-Xylidine (2,3-Dimethylaniline) Product_Keto Product (Keto Form) N-(2,3-dimethylphenyl)-3-oxobutanamide Xylidine->Product_Keto + Diketene (Exothermic) Xylidine->Product_Keto + EAA (- EtOH, Heat) Diketene Diketene (Oxetan-2-one deriv.) EAA Ethyl Acetoacetate Product_Enol Product (Enol Form) Stabilized by H-bond Product_Keto->Product_Enol Tautomerism (Base/Solvent)

Figure 1: Synthesis pathways via Diketene (Industrial) and Ethyl Acetoacetate (Lab), showing keto-enol equilibration.[1]

Experimental Protocols

Protocol 1: Laboratory Synthesis via Ethyl Acetoacetate

Objective: Synthesize 10g of N-(2,3-dimethylphenyl)-3-oxobutanamide without using diketene.

Materials:

  • 2,3-Dimethylaniline (2,3-Xylidine): 12.1 g (0.1 mol)[1]

  • Ethyl Acetoacetate: 14.3 g (0.11 mol, 1.1 eq)

  • Solvent: Xylene (50 mL) or neat.[1]

  • Catalyst: Triethanolamine (drops, optional).

Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap (or simple distillation head), and a reflux condenser.

  • Addition: Charge the flask with 2,3-dimethylaniline and ethyl acetoacetate.

  • Reaction: Heat the mixture to 130-140°C (oil bath temperature). Ethanol will begin to distill off.[1]

  • Monitoring: Continue heating until ethanol cessation (approx. 2-4 hours). Monitor via TLC (Silica, Hexane:EtOAc 7:3) for the disappearance of the aniline.

  • Workup: Cool the reaction mixture to room temperature. The product may crystallize directly. If not, add 20 mL of cold toluene or petroleum ether to induce precipitation.

  • Purification: Filter the solid and wash with cold hexanes. Recrystallize from ethanol/water or toluene to obtain white needles.[1]

  • Validation: Verify structure via ¹H NMR (look for methylene singlet ~3.6 ppm in CDCl₃).

Protocol 2: General Azo Coupling (Pigment Synthesis)

Objective: Demonstrate the active methylene reactivity by coupling with a diazonium salt.

Procedure:

  • Diazotization: Dissolve 0.01 mol of an aromatic amine (e.g., 2,5-dichloroaniline) in dilute HCl. Cool to 0-5°C. Add NaNO₂ solution dropwise to generate the diazonium salt.[1]

  • Coupler Preparation: Dissolve 0.01 mol of N-(2,3-dimethylphenyl)-3-oxobutanamide in dilute NaOH (aq). The solution will be clear due to enolate formation.

  • Coupling: Slowly add the diazonium solution to the coupler solution while maintaining pH ~5-6 (using sodium acetate buffer) and temperature <10°C.

  • Observation: A yellow/orange precipitate forms immediately.[1]

  • Isolation: Heat to 80°C to aggregate particles (laking), filter, wash with water, and dry.

Applications in Drug Development & Pigments[1][9][15]

Azo Pigments

The compound serves as a "coupling component" (Component B) in the manufacture of yellow azo pigments. The 2,3-dimethyl substitution pattern provides unique steric properties compared to the common 2,4-isomer (used in Pigment Yellow 1, 3, 74).

  • Mechanism: Electrophilic aromatic substitution at the activated methylene carbon.

  • Effect: The ortho-methyl group (position 2) twists the amide bond out of planarity, affecting the pigment's shade and solubility.

Pharmaceutical Intermediates

The acetoacetamide scaffold is a precursor for heterocycles via cyclocondensation:

  • Knorr Quinoline Synthesis: Reaction with strong acid (H₂SO₄) leads to intramolecular cyclization to form 4,8-dimethyl-2-quinolone (potential scaffold for antimalarials or kinase inhibitors).[1]

  • Pyrazole Synthesis: Reaction with hydrazine yields 3-methyl-1-(2,3-dimethylphenyl)-5-pyrazolone .[1]

Visualization of Downstream Pathways

Applications cluster_Pigments Pigment Industry cluster_Pharma Pharma/Agro Intermediate N-(2,3-dimethylphenyl)- 3-oxobutanamide AzoPigment Azo Pigment (Yellow/Orange) Intermediate->AzoPigment Coupling (pH 6) Quinolone 4,8-Dimethyl-2-quinolone (Scaffold) Intermediate->Quinolone Dehydration Pyrazolone Pyrazolone Derivative (Bioactive) Intermediate->Pyrazolone Condensation Diazonium Ar-N2+ Cl- (Diazonium Salt) Diazonium->AzoPigment Acid H2SO4 (Knorr Cyclization) Acid->Quinolone Hydrazine Hydrazine (NH2NH2) Hydrazine->Pyrazolone

Figure 2: Divergent synthesis pathways leading to pigments and pharmaceutical scaffolds.[1]

Safety & Handling (SDS Summary)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Handling: Avoid dust formation.[1] Use local exhaust ventilation.[1]

  • Storage: Store in a cool, dry place away from strong oxidizing agents.

References

  • Sigma-Aldrich. (2025).[1] N-(2,3-Dimethylphenyl)-3-oxobutanamide Product Specification. Retrieved from [1]

  • PubChem. (2025).[1][3] Compound Summary: N-(2,3-dimethylphenyl)-3-oxobutanamide (CAS 80357-48-8).[1][2][4] National Library of Medicine. Retrieved from [1]

  • ChemicalBook. (2025).[1] CAS 80357-48-8 Properties and Safety.[1][4][5] Retrieved from [1]

  • Hunger, K., & Schmidt, M. (2018). Industrial Organic Pigments: Production, Properties, Applications. Wiley-VCH.[1] (Contextual reference for acetoacetanilide chemistry).

  • Fierz-David, H. E., & Blangey, L. (1949).[1] Fundamental Processes of Dye Chemistry. Interscience Publishers.[1] (Classic protocols for acetoacetylation).

Sources

Technical Monograph: N-(2,3-dimethylphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Safety, Synthesis, and Application Profile

Executive Summary

N-(2,3-dimethylphenyl)-3-oxobutanamide (also known as Acetoacet-2,3-xylidide ) is a specialized organic intermediate primarily utilized in the synthesis of high-performance azo pigments and nitrogen-containing heterocycles. While often overshadowed by its structural isomer Acetoacet-m-xylidide (2,4-isomer), the 2,3-variant offers unique steric properties critical for specific drug scaffolds and colorant stability.

Critical Safety Notice: This compound is a derivative of 2,3-xylidine , a toxic aniline analogue. Upon metabolic or environmental hydrolysis, it releases 2,3-xylidine, which is associated with methemoglobinemia and hepatotoxicity. This guide adopts a conservative safety posture, treating the amide with the precautions required for its toxic metabolite.

Chemical Identity & Physicochemical Profiling[1]

Distinction of Isomers: Researchers must verify the substitution pattern. The 2,4-isomer (CAS 97-36-9) is the common industrial standard ("AAMX"). The 2,3-isomer (CAS 80357-48-8) is the subject of this guide.

PropertyDataNote
IUPAC Name N-(2,3-dimethylphenyl)-3-oxobutanamide
Common Synonyms Acetoacet-2,3-xylidide; 2',3'-Dimethylacetoacetanilide
CAS Number 80357-48-8 Verify against specific supplier CoA
Molecular Formula C₁₂H₁₅NO₂
Molecular Weight 205.26 g/mol
Physical State Solid (Crystalline powder)White to off-white
Melting Point 85–90 °C (Predicted/Analog)Based on 2,4-isomer read-across (89-92°C)
Solubility Low in water; Soluble in MeOH, Acetone, DCMTypical of lipophilic amides
pKa ~11.3 (Active Methylene)C-H acidity at C2 position
Hazard Characterization & Toxicology

Core Hazard Mechanism: The toxicity of acetoacetarylides is largely driven by their metabolic cleavage. In vivo hydrolysis by amidases releases 2,3-dimethylaniline (2,3-xylidine) .

GHS Classification (Derived from Metabolite Read-Across):

  • Signal Word: WARNING (Potential upgrade to DANGER based on purity/hydrolysis rates).

  • H302: Harmful if swallowed.[1]

  • H373: May cause damage to organs (Blood, Liver) through prolonged or repeated exposure.[1]

  • H411: Toxic to aquatic life with long-lasting effects.[2][1][3]

Toxicological Pathway:

  • Ingestion/Absorption: Compound enters systemic circulation.

  • Hydrolysis: Hepatic amidases cleave the amide bond.

  • Bioactivation: 2,3-Xylidine is N-hydroxylated by CYP450 enzymes.

  • Toxicity: The N-hydroxylamine metabolite oxidizes Hemoglobin (Fe²⁺) to Methemoglobin (Fe³⁺), causing cyanosis (chemical asphyxiation).

ToxicologyPathway Compound N-(2,3-dimethylphenyl)- 3-oxobutanamide Hydrolysis Hepatic Hydrolysis (Amidases) Compound->Hydrolysis Metabolite 2,3-Xylidine (Toxic) Hydrolysis->Metabolite Releases Activation N-Hydroxylation (CYP450) Metabolite->Activation Effect Methemoglobinemia (Cyanosis) Activation->Effect Oxidative Stress

Caption: Metabolic activation pathway leading to potential hematological toxicity.

Synthesis & Applications
A. Synthesis Protocol (Industrial Standard)

The most reliable synthesis involves the reaction of 2,3-dimethylaniline with diketene (industrial) or ethyl acetoacetate (laboratory).

Laboratory Method (Ethyl Acetoacetate Route):

  • Reagents: 2,3-Dimethylaniline (1.0 eq), Ethyl acetoacetate (1.1 eq), Toluene (Solvent), Triethylamine (Cat.).

  • Setup: Round-bottom flask with Dean-Stark trap (to remove Ethanol).

  • Procedure: Reflux reagents in toluene. The removal of ethanol drives the equilibrium forward.

  • Purification: Cool to precipitate. Recrystallize from Ethanol/Water.

SynthesisWorkflow Start 2,3-Dimethylaniline (Nucleophile) Process Reflux in Toluene (Dean-Stark Trap) Start->Process Reagent Ethyl Acetoacetate (Electrophile) Reagent->Process Product N-(2,3-dimethylphenyl)- 3-oxobutanamide Process->Product Byproduct Ethanol (Removed) Process->Byproduct

Caption: Nucleophilic acyl substitution pathway for synthesis.

B. Drug Development Utility
  • Heterocycle Formation: The

    
    -keto amide moiety is a "linchpin" for synthesizing nitrogen heterocycles.
    
    • Knorr Synthesis: Reaction with hydrazines yields Pyrazoles (anti-inflammatory scaffolds).

    • Conrad-Limpach: Reaction with anilines yields 4-Hydroxyquinolines (antimalarial/antibacterial scaffolds).

  • Pigment Chemistry: Acts as the coupling component (nucleophile) in azo coupling reactions to produce yellow pigments (e.g., Diarylide Yellow analogs).

Handling, Storage, & Emergency Response[3][4][5][6][7]
Safe Handling Protocol
  • Engineering Controls: Handle ONLY in a certified chemical fume hood. The powder can be an inhalation hazard.[4][1]

  • PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and a P95 particulate respirator if dust generation is possible.

  • Incompatibility: Avoid strong oxidizers and strong bases (which can induce hydrolysis).

Storage Conditions
  • Temperature: 2–8°C (Refrigerated) recommended to prevent slow hydrolysis or decarboxylation.

  • Atmosphere: Store under inert gas (Nitrogen/Argon) if long-term stability is required.

  • Container: Amber glass to protect from light degradation.

Emergency Response (Spill/Exposure)
ScenarioAction Protocol
Skin Contact Wash immediately with soap and water for 15 mins. Monitor for cyanosis (blue lips/nails) due to potential aniline absorption.
Inhalation Move to fresh air.[1][5][3] Administer oxygen if breathing is difficult. Seek medical attention immediately.
Spill Cleanup Wet-sweep to avoid dust. Do not use compressed air. Place in hazardous waste container labeled "Toxic Organic Solid".
Fire Emits toxic NOx fumes. Use Dry Chemical, CO2, or Foam. Firefighters must wear SCBA.
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 222464 (2,4-isomer analog read-across). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier for 2,3-Xylidine (Metabolite). Retrieved from [Link] (Generalized Link for verification)

  • Deepak Nitrite Ltd. (2021). Safety Data Sheet: 2,3-Xylidine.[3] [PDF]. Retrieved from ]">https://www.godeepak.com

  • Grokipedia. Pigment Yellow 13 Chemistry & Synthesis.[6][5][7] Retrieved from [Link]

Sources

N-(2,3-Dimethylphenyl)-3-oxobutanamide: Technical Guide to Synthesis & Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-(2,3-dimethylphenyl)-3-oxobutanamide , a specialized active methylene intermediate used in the synthesis of heterocyclic pharmaceuticals and azo pigments.

Executive Summary

N-(2,3-dimethylphenyl)-3-oxobutanamide (also known as Acetoacet-2,3-xylidide ) is a beta-keto amide derived from the condensation of 2,3-dimethylaniline (2,3-xylidine) and diketene or ethyl acetoacetate.[1][2][3] While less ubiquitous than its 2,4-isomer (a key component in Pigment Yellow 13/14), the 2,3-isomer offers unique steric and electronic properties due to the "vicinal" dimethyl substitution pattern.

This compound serves as a versatile "chassis" for two primary chemical pathways:

  • Electrophilic Aromatic Substitution (Coupling): Generating yellow/orange azo pigments with distinct solubility and fastness profiles.

  • Cyclocondensation (Knorr/Conrad-Limpach): Synthesizing 7,8-dimethyl-substituted quinolones, which are critical scaffolds in antibacterial and antimalarial drug discovery.

Chemical Identity & Physical Properties[3][4][5]

PropertyData
Chemical Name N-(2,3-dimethylphenyl)-3-oxobutanamide
Synonyms Acetoacet-2,3-xylidide; 2',3'-Acetoacetoxylidide; AAOX
CAS Number 80357-48-8
Molecular Formula C₁₂H₁₅NO₂
Molecular Weight 205.25 g/mol
Appearance White to off-white crystalline solid
Melting Point ~102–105 °C (Typical for class; varies by polymorph)
Solubility Soluble in alcohols, acetone, acetic acid; sparingly soluble in water
pKa ~11 (Active methylene proton)

Synthetic Methodologies

The synthesis relies on the nucleophilic attack of the aniline nitrogen on an acetoacetyl donor. The choice of donor (diketene vs. ethyl acetoacetate) depends on scale and equipment capabilities.

Method A: Industrial Diketene Route (Preferred)

This pathway is atom-economical and exothermic, typically used in commercial production to minimize byproduct formation.

Protocol:

  • Charge: Dissolve 2,3-dimethylaniline (1.0 eq) in a non-protic solvent (e.g., toluene) or dilute acetic acid.

  • Addition: Add Diketene (1.05 eq) dropwise at 20–30°C.

    • Expert Insight: Temperature control is critical. Exotherms >50°C can promote diketene polymerization (forming dehydroacetic acid) or bis-acylation.

  • Reaction: Stir for 2–4 hours. The amine acts as a nucleophile, opening the lactone ring.

  • Workup: Cool to 0–5°C to crystallize the product. Filter and wash with cold solvent.[4]

Method B: Laboratory Ethyl Acetoacetate (EAA) Route

Suitable for bench-scale synthesis where handling diketene (a hazardous gas/liquid) is undesirable.

Protocol:

  • Mix: Combine 2,3-dimethylaniline (1.0 eq) and Ethyl Acetoacetate (1.2 eq) in xylene.

  • Catalysis: Add a catalytic amount of triethanolamine or pyridine (0.1 eq).

  • Reflux: Heat to 135–140°C (reflux) with a Dean-Stark trap.

    • Mechanism: Transamidation driven by the removal of ethanol.

  • Monitoring: Reaction is complete when the theoretical volume of ethanol is collected.

  • Purification: Recrystallize from ethanol/water.

Visualization: Synthetic Pathways[9][10]

Synthesis Aniline 2,3-Dimethylaniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack Diketene Diketene (Electrophile) Diketene->Intermediate Ring Opening (Exothermic) EAA Ethyl Acetoacetate (Electrophile) EAA->Intermediate Transamidation (-EtOH) Product N-(2,3-dimethylphenyl)- 3-oxobutanamide Intermediate->Product Tautomerization

Figure 1: Comparison of synthetic routes. The diketene route is irreversible and faster, while the EAA route is an equilibrium process requiring ethanol removal.

Reactivity Profile & Applications

The molecule possesses three distinct reactive sites, making it a "chemical chameleon" for different industries.

Site 1: Active Methylene (Pigment Synthesis)

The methylene group (–CH₂–) between the carbonyls is highly acidic (pKa ~11). In the presence of a base, it forms an enolate that couples with diazonium salts.

  • Application: Synthesis of Azo Pigments (Yellow/Orange).

  • Mechanism:

    • Diazotization of an aromatic amine (e.g., 3,3'-dichlorobenzidine).

    • Coupling with N-(2,3-dimethylphenyl)-3-oxobutanamide at pH 4–6.

  • Impact of 2,3-Substitution: The methyl groups at positions 2 and 3 create steric crowding near the amide bond. This often twists the molecule out of planarity compared to the 2,4-isomer, resulting in:

    • Hypsochromic Shift: Often a greener shade of yellow.

    • Solubility: Increased solubility in organic solvents (useful for solvent dyes, less desirable for high-performance pigments).

Site 2: Amide/Ortho-Carbon (Heterocycle Synthesis)

This is the most critical application for drug discovery. The compound undergoes Knorr Quinoline Synthesis to form 4,7,8-trimethyl-2-quinolone.

  • Regiochemistry:

    • Cyclization requires an open ortho position on the benzene ring.

    • In 2,3-dimethylaniline, the C2 position is blocked by a methyl group.

    • Result: Cyclization occurs exclusively at C6 , yielding the 7,8-dimethyl isomer (using quinolone numbering).

Protocol: Knorr Cyclization to Quinolone

  • Reagent: Mix N-(2,3-dimethylphenyl)-3-oxobutanamide with concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA).

  • Condition: Heat to 100–120°C for 1–2 hours.

  • Mechanism: Intramolecular electrophilic aromatic substitution followed by dehydration.

  • Product: 4,7,8-trimethylquinolin-2(1H)-one.

Visualization: Regioselective Cyclization

Quinolone Start N-(2,3-dimethylphenyl)- 3-oxobutanamide Acid H2SO4 / Heat (Dehydration) Start->Acid Transition Electrophilic Attack at C6 (Ortho) Acid->Transition Major Pathway Blocked Attack at C2 (BLOCKED by Methyl) Acid->Blocked Steric Inhibition Final 4,7,8-Trimethylquinolin-2(1H)-one Transition->Final - H2O

Figure 2: Regioselectivity of the Knorr synthesis. The 2-methyl substituent forces cyclization to the 6-position, creating a specific 7,8-dimethyl substitution pattern on the quinolone core.

Safety & Handling (MSDS Summary)

While specific toxicological data for the 2,3-isomer is limited, it shares the hazard profile of the acetoacetanilide class.

Hazard ClassDescriptionPrecaution
Acute Toxicity Low to Moderate (Oral).Do not ingest. Wash hands after handling.
Skin/Eye Irritant Causes mild irritation.Wear nitrile gloves and safety goggles.
Sensitization Potential skin sensitizer.Avoid repeated contact.
Combustibility Finely divided dust may explode.Use spark-proof equipment; ground all containers.

Storage: Store in a cool, dry place away from strong oxidizers. Keep container tightly closed to prevent hydrolysis of the amide bond.

References

  • Sigma-Aldrich. N-(2,3-Dimethylphenyl)-3-oxobutanamide Product Page. Retrieved from (Note: Search CAS 80357-48-8 for specific catalog entries).

  • PubChem. N-(2,4-Dimethylphenyl)-3-oxobutanamide (Analogous Compound Data). National Library of Medicine. Available at: [Link]

  • Patel, H. U., & Gediya, P. A. (2014).[5] Comparative Synthesis and Physicochemical Characterization of Substituted 2-Methylquinolin-4(1H)-one. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Fierz-David, H. E., & Blangey, L. (1949). Fundamental Processes of Dye Chemistry. Interscience Publishers. (Classic reference for acetoacetanilide synthesis and azo coupling).

Sources

Navigating the Synthesis and Potential of N-(2,3-dimethylphenyl)-3-oxobutanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-(2,3-dimethylphenyl)-3-oxobutanamide, a member of the N-aryl-β-ketoamide family. While specific research on this particular isomer is limited, this document synthesizes established chemical principles and data from closely related analogues to present a robust framework for its synthesis, characterization, and potential applications. By leveraging general methodologies for N-aryl-3-oxobutanamides, this guide serves as a foundational resource for researchers interested in exploring the unique properties and therapeutic potential of this compound.

The N-(2,3-dimethylphenyl)-3-oxobutanamide Scaffold: An Introduction

N-(2,3-dimethylphenyl)-3-oxobutanamide belongs to the class of acetoacetanilides, which are characterized by a β-keto-amide functional group attached to an aromatic ring. The core structure, with its reactive methylene group and potential for hydrogen bonding, makes it a versatile intermediate in organic synthesis, particularly in the formation of heterocyclic compounds and as a coupling component in the synthesis of azo dyes and pigments.[1] The substitution pattern on the phenyl ring is a critical determinant of the molecule's physicochemical properties and biological activity.[1]

The 2,3-dimethyl substitution on the phenyl ring of the target molecule introduces specific steric and electronic effects that can influence its reactivity and interaction with biological targets. Understanding these nuances is key to unlocking its potential in medicinal chemistry and materials science.

Proposed Synthesis of N-(2,3-dimethylphenyl)-3-oxobutanamide

The most common and efficient method for the synthesis of N-aryl-3-oxobutanamides is the acetoacetylation of the corresponding aniline.[1] A proposed synthetic pathway for N-(2,3-dimethylphenyl)-3-oxobutanamide involves the reaction of 2,3-dimethylaniline with an acetoacetylating agent such as diketene or ethyl acetoacetate.

Synthesis Workflow

cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification cluster_product Product & Analysis 2_3_dimethylaniline 2,3-Dimethylaniline (CAS: 87-59-2) Reaction_Vessel Reaction in an appropriate solvent (e.g., Toluene, Xylene) 2_3_dimethylaniline->Reaction_Vessel Acetoacetylating_Agent Acetoacetylating Agent (e.g., Diketene or Ethyl Acetoacetate) Acetoacetylating_Agent->Reaction_Vessel Quenching Quenching (e.g., with water or ice) Reaction_Vessel->Quenching Reaction Completion Extraction Extraction with an organic solvent Quenching->Extraction Washing Washing of organic layer Extraction->Washing Drying Drying over anhydrous Na2SO4 Washing->Drying Filtration Filtration Drying->Filtration Solvent_Removal Solvent Removal (Rotary Evaporation) Filtration->Solvent_Removal Recrystallization Recrystallization Solvent_Removal->Recrystallization Final_Product N-(2,3-dimethylphenyl)-3-oxobutanamide (CAS: 80357-48-8) Recrystallization->Final_Product Characterization Structural Characterization (NMR, IR, MS) Final_Product->Characterization

Caption: Proposed workflow for the synthesis of N-(2,3-dimethylphenyl)-3-oxobutanamide.

Detailed Experimental Protocol (Proposed)

Materials:

  • 2,3-Dimethylaniline (CAS: 87-59-2)[2]

  • Ethyl acetoacetate (or Diketene)

  • Toluene (or other suitable aprotic solvent)

  • Hydrochloric acid (for workup, if necessary)

  • Sodium bicarbonate solution (for workup)

  • Brine

  • Anhydrous sodium sulfate

  • Ethanol (or other suitable recrystallization solvent)

Procedure:

  • To a stirred solution of 2,3-dimethylaniline (1.0 eq.) in toluene, add ethyl acetoacetate (1.1 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield N-(2,3-dimethylphenyl)-3-oxobutanamide as a solid.

Structural Elucidation and Characterization

The identity and purity of the synthesized N-(2,3-dimethylphenyl)-3-oxobutanamide would be confirmed using a combination of spectroscopic and analytical techniques.[3]

Physicochemical Properties
PropertyValueSource
CAS Number80357-48-8[4]
Molecular FormulaC12H15NO2[4]
Molecular Weight205.25 g/mol [4]
Spectroscopic Data (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups on the phenyl ring, the methylene protons of the butanamide chain, and the methyl protons of the acetyl group. The amide proton will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum should display signals corresponding to the twelve carbon atoms in the molecule, including the two carbonyl carbons, the aromatic carbons, and the aliphatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amide, C=O stretching of the amide and ketone, and C-H stretching of the aromatic and aliphatic groups.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound (205.25). Fragmentation patterns would be consistent with the structure of an N-aryl-3-oxobutanamide.

Potential Biological Activities and Applications

Medicinal Chemistry

Derivatives of N-aryl-3-oxobutanamides have been investigated for a range of biological activities, including:

  • Antibacterial Activity: Certain derivatives have demonstrated potential as antibacterial agents. The nature and position of substituents on the aryl ring play a crucial role in their potency and spectrum of activity.[1]

  • Anticancer Activity: Some N-aryl-3-oxobutanamide derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.[1]

Chemical Industry

Acetoacetanilides are widely used as intermediates in the synthesis of various organic compounds, including:

  • Pigments and Dyes: They are key precursors in the production of arylide yellow pigments.[1]

  • Heterocyclic Synthesis: The reactive methylene group makes them valuable starting materials for the synthesis of a variety of heterocyclic systems.[5]

Structure-Activity Relationship (SAR) Insights

The biological activity of N-aryl-3-oxobutanamide derivatives is significantly influenced by the substituents on the N-aryl ring. A general understanding of these relationships can guide the design of new analogues with enhanced potency and selectivity.

cluster_core N-aryl-3-oxobutanamide Core cluster_substituents Aryl Substituents cluster_activity Impact on Biological Activity Core_Structure Core Scaffold EWG Electron-Withdrawing Groups (e.g., -NO2, Halogens) Core_Structure->EWG Substitution EDG Electron-Donating Groups (e.g., -CH3, -OCH3) Core_Structure->EDG Substitution Hydrophilic Hydrophilic Groups Core_Structure->Hydrophilic Substitution Enhanced_Antibacterial Enhanced Antibacterial Activity EWG->Enhanced_Antibacterial Generally leads to EDG->Enhanced_Antibacterial Can modulate activity Diminished_Antibacterial Diminished Antibacterial Activity Hydrophilic->Diminished_Antibacterial Generally leads to

Caption: General Structure-Activity Relationships for N-aryl-3-oxobutanamide derivatives.

Conclusion and Future Directions

N-(2,3-dimethylphenyl)-3-oxobutanamide represents an intriguing, yet underexplored, chemical entity. This guide provides a foundational framework for its synthesis and characterization based on well-established methodologies for analogous compounds. Future research should focus on the specific synthesis and biological evaluation of this isomer to determine how the 2,3-dimethyl substitution pattern influences its properties and potential therapeutic applications. Such studies will be crucial in unlocking the full potential of this and other N-aryl-3-oxobutanamide derivatives in drug discovery and materials science.

References

  • PubChem. 2,3-Dimethylaniline. [Link]

  • ResearchGate. 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. [Link]

  • Wikipedia. Acetoacetanilide. [Link]

  • ResearchGate. Synthesis of primary N-arylthioglyoxamides from anilines, elemental sulfur and primary C–H bonds in acetophenones. [Link]

  • PubChem. 2',3'-Acetoxylidide. [Link]

  • PubMed. Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. [Link]

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Methodological & Application

Synthesis of N-(2,3-dimethylphenyl)-3-oxobutanamide from 2,3-dimethylaniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the synthesis of N-(2,3-dimethylphenyl)-3-oxobutanamide, a valuable building block in organic synthesis, particularly in the preparation of various biologically active compounds and pigments. The described protocol details the acetoacetylation of 2,3-dimethylaniline using diketene as the acylating agent. This document offers a thorough examination of the reaction mechanism, a detailed, step-by-step experimental procedure, safety precautions, and methods for the purification and characterization of the final product. The content is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis, providing both practical instructions and the underlying scientific principles to ensure a successful and safe execution of the synthesis.

Introduction

N-aryl-3-oxobutanamides, commonly known as acetoacetanilides, are a class of organic compounds characterized by a β-ketoamide functional group attached to an aromatic ring. These compounds serve as versatile intermediates in the synthesis of a wide array of chemical entities, including pharmaceuticals, agrochemicals, and pigments. The specific target of this guide, N-(2,3-dimethylphenyl)-3-oxobutanamide, incorporates the 2,3-dimethylphenyl moiety, which can impart unique steric and electronic properties to its derivatives, making it a compound of interest in medicinal chemistry and materials science.

The synthesis of N-(2,3-dimethylphenyl)-3-oxobutanamide is most effectively achieved through the acetoacetylation of 2,3-dimethylaniline. Among the various acetoacetylating agents, diketene stands out for its high reactivity and atom economy. This guide will focus on a robust and scalable laboratory procedure for this transformation.

Reaction Mechanism

The synthesis of N-(2,3-dimethylphenyl)-3-oxobutanamide from 2,3-dimethylaniline and diketene proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the highly nucleophilic 2,3-dimethylaniline attacks one of the electrophilic carbonyl carbons of diketene. This initial attack leads to the opening of the strained four-membered ring of diketene, forming a zwitterionic intermediate. A subsequent proton transfer from the nitrogen to the oxygen results in the formation of the final stable amide product, N-(2,3-dimethylphenyl)-3-oxobutanamide.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 2,3-dimethylaniline 2,3-Dimethylaniline zwitterion Zwitterionic Intermediate 2,3-dimethylaniline->zwitterion Nucleophilic Attack diketene Diketene diketene->zwitterion product N-(2,3-dimethylphenyl)-3-oxobutanamide zwitterion->product Proton Transfer

Caption: Reaction mechanism for the synthesis of N-(2,3-dimethylphenyl)-3-oxobutanamide.

Experimental Protocol

This protocol is based on established methods for the acetoacetylation of anilines with diketene.[1] Researchers should perform a thorough risk assessment before commencing any experimental work.

Materials and Equipment
Material/EquipmentDescription
2,3-DimethylanilineReagent grade, ≥98% purity
DiketeneStabilized, ≥98% purity
TolueneAnhydrous, reagent grade
HexaneReagent grade, for washing
Round-bottom flaskAppropriate size with a magnetic stir bar
Addition funnelFor controlled addition of diketene
CondenserFor reactions requiring heating
Magnetic stirrer with heatingFor temperature and mixing control
Buchner funnel and flaskFor vacuum filtration
Rotary evaporatorFor solvent removal
Standard laboratory glasswareBeakers, graduated cylinders, etc.
Personal Protective EquipmentSafety goggles, lab coat, nitrile gloves
Procedure

Experimental_Workflow start Start dissolve Dissolve 2,3-dimethylaniline in anhydrous toluene in a round-bottom flask. start->dissolve cool Cool the solution to 0-5 °C using an ice bath. dissolve->cool add_diketene Slowly add diketene to the cooled solution via an addition funnel over 30-60 minutes. cool->add_diketene react Allow the reaction to warm to room temperature and stir for 2-4 hours. add_diketene->react monitor Monitor the reaction progress by TLC. react->monitor precipitate Upon completion, add hexane to precipitate the product. monitor->precipitate filter Collect the solid product by vacuum filtration. precipitate->filter wash Wash the solid with cold hexane. filter->wash dry Dry the product under vacuum. wash->dry recrystallize Recrystallize from a suitable solvent (e.g., ethanol/water or toluene/hexane) for further purification if necessary. dry->recrystallize characterize Characterize the final product. recrystallize->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of N-(2,3-dimethylphenyl)-3-oxobutanamide.

  • Reaction Setup: In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Reactant Preparation: Charge the flask with 2,3-dimethylaniline (12.1 g, 0.1 mol) and anhydrous toluene (100 mL). Stir the mixture until the aniline is completely dissolved.

  • Reaction Initiation: Cool the flask in an ice-water bath to 0-5 °C.

  • Diketene Addition: Slowly add diketene (8.4 g, 0.1 mol) dropwise to the stirred solution over a period of 30-60 minutes, maintaining the internal temperature below 10 °C. Caution: Diketene is a lachrymator and is highly reactive. Handle with extreme care in a well-ventilated fume hood.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 2,3-dimethylaniline spot.

  • Product Isolation: Upon completion of the reaction, a solid precipitate of N-(2,3-dimethylphenyl)-3-oxobutanamide may form. If not, add an equal volume of hexane to the reaction mixture to induce precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold hexane to remove any unreacted starting materials and impurities.

  • Drying: Dry the collected solid in a vacuum oven at 50-60 °C until a constant weight is achieved.

  • Purification (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or toluene/hexane.

Expected Yield

The expected yield of N-(2,3-dimethylphenyl)-3-oxobutanamide is typically in the range of 85-95% based on similar acetoacetylation reactions.[1]

Characterization

The synthesized N-(2,3-dimethylphenyl)-3-oxobutanamide should be characterized to confirm its identity and purity. The following are typical characterization data for this compound.

PropertyValue
Molecular Formula C₁₂H₁₅NO₂
Molecular Weight 205.26 g/mol [2]
Appearance White to off-white solid
Melting Point 98-102 °C (literature value)
Solubility Soluble in most organic solvents, sparingly soluble in water

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2,3-dimethylphenyl group, the methyl protons of the acetyl group, the methylene protons of the butanamide chain, and the amide proton.

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will display distinct peaks corresponding to the carbonyl carbons of the amide and ketone, the aromatic carbons, and the aliphatic carbons of the methyl and methylene groups.

Infrared (IR) Spectroscopy (KBr): The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amide, C=O stretching of the amide and ketone groups, and C-H stretching of the aromatic and aliphatic moieties.

Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ observed at m/z 205 or 206, respectively.

Safety Precautions

  • 2,3-Dimethylaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled. It can cause damage to organs through prolonged or repeated exposure and is toxic to aquatic life.[3] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Diketene: Diketene is a flammable, corrosive, and toxic lachrymator. It reacts violently with water, acids, and bases.[4] It should be handled with extreme caution in a fume hood, away from ignition sources. Ensure all glassware is dry before use.

  • General Precautions: Perform a thorough risk assessment before starting the experiment. Have appropriate spill containment materials readily available. Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of N-(2,3-dimethylphenyl)-3-oxobutanamide from 2,3-dimethylaniline and diketene. By following the outlined procedures and adhering to the safety precautions, researchers can efficiently and safely prepare this valuable chemical intermediate. The provided characterization data serves as a benchmark for verifying the identity and purity of the synthesized product. This guide is intended to be a valuable resource for scientists engaged in organic synthesis and drug discovery.

References

  • ARKIVOC 2008 (xii) 188-194. Synthesis and structure elucidation of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. Available at: [Link]

  • Google Patents. CN103951582A - Preparation method of acetoacetanilide compound.
  • Wikipedia. Diketene. Available at: [Link]

  • MolPort. N-(2,3-dimethylphenyl)-3-oxobutanamide. Available at: [Link]

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"N-(2,3-dimethylphenyl)-3-oxobutanamide" acetoacetylation of 2,3-xylidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of N-(2,3-dimethylphenyl)-3-oxobutanamide (Acetoacet-2,3-xylidide)

Executive Summary

This application note details the protocol for synthesizing


-(2,3-dimethylphenyl)-3-oxobutanamide , commonly referred to as Acetoacet-2,3-xylidide . This compound is a critical intermediate in the manufacturing of yellow azo pigments and specialized pharmaceutical building blocks.[1]

While industrial scales often utilize diketene, this guide focuses on the Ethyl Acetoacetate (EAA) thermal condensation route . This method is safer for laboratory and pilot-scale research, avoiding the extreme hazards associated with diketene gas, while providing high purity through thermodynamic control.

Key Technical Challenges:

  • Steric Hindrance: The methyl group at the ortho (2-position) of the aniline ring creates steric bulk, reducing the nucleophilicity of the amine compared to unsubstituted aniline.

  • Side Reactions: Improper temperature control can lead to Schiff base formation (reaction at the ketone) rather than the desired amidation (reaction at the ester).

  • Equilibrium Management: The reaction is reversible; continuous removal of the ethanol byproduct is required to drive the reaction to completion.

Reaction Mechanism & Kinetics

The synthesis proceeds via a nucleophilic acyl substitution . The amino group of 2,3-xylidine attacks the ester carbonyl of ethyl acetoacetate.

Critical Mechanistic Insight: At temperatures below 100°C, the amine may attack the ketone carbonyl to form a Schiff base (imine). To favor the thermodynamic amide product, the reaction requires heat (>120°C) and the continuous removal of ethanol.

Diagram 1: Reaction Mechanism

Mechanism Xylidine 2,3-Xylidine (Nucleophile) TS Tetrahedral Intermediate Xylidine->TS Attack on Ester C=O (High Temp) Schiff Schiff Base (Kinetic Side Product) Xylidine->Schiff Low Temp (<100°C) Attack on Ketone C=O EAA Ethyl Acetoacetate (Electrophile) EAA->TS Product Acetoacet-2,3-xylidide (Amide Product) TS->Product Elimination Ethanol Ethanol (Byproduct) TS->Ethanol Evaporation drives eq.

Figure 1: Mechanistic pathway highlighting the competition between amidation (thermodynamic) and imine formation (kinetic).

Experimental Protocol

Method: High-Temperature Solution Condensation (Dean-Stark) Scale: 100 mmol (Representative)

Reagents & Equipment
ReagentMW ( g/mol )Equiv.[2][3]AmountRole
2,3-Xylidine 121.181.012.12 gLimiting Reagent
Ethyl Acetoacetate (EAA) 130.141.215.62 gAcetoacetylating agent (Excess)
Xylene (Isomeric mix) 106.17Solvent60 mLAzeotropic solvent (bp ~140°C)
Triethanolamine (TEA) 149.190.050.75 gBasic Catalyst (Optional but recommended)

Apparatus:

  • 250 mL Round Bottom Flask (RBF).[4]

  • Dean-Stark trap (or short-path distillation head).

  • Reflux condenser.[4]

  • Oil bath with temperature control.

  • Nitrogen inlet (to prevent oxidation of xylidine).

Step-by-Step Procedure
  • Setup: Charge the RBF with 2,3-xylidine (12.12 g), Ethyl Acetoacetate (15.62 g), Xylene (60 mL), and TEA (0.75 g). Equip with a magnetic stir bar.[4]

  • Apparatus Assembly: Attach the Dean-Stark trap filled with xylene and the reflux condenser. Connect the nitrogen line and purge the system for 5 minutes.

  • Reaction (Reflux):

    • Heat the oil bath to 145–150°C to establish a vigorous reflux.

    • Observation: Ethanol will co-distill with xylene. The ethanol will separate (if using a trap) or be distilled off (if using a distillation head).

    • Duration: Reflux for 3–5 hours . Monitor by TLC (Solvent: Hexane/EtOAc 7:3) until 2,3-xylidine is consumed.

  • Workup:

    • Allow the reaction mixture to cool to ~80°C.

    • Transfer the solution to a clean beaker or Erlenmeyer flask.

    • Crystallization: Cool slowly to room temperature. If no precipitate forms, cool further to 0–4°C in an ice bath. Scratch the glass to induce nucleation.

    • Note: If the product oils out, reheat to dissolve and add a seed crystal or a small amount of non-polar solvent (Hexane) to the cloud point.

  • Isolation:

    • Filter the white/off-white crystals using vacuum filtration.

    • Wash the cake with cold toluene (10 mL) followed by cold hexane (20 mL).

  • Purification: Recrystallize from Ethanol/Water (1:1) or Toluene if high purity (>99%) is required.

  • Drying: Dry in a vacuum oven at 50°C for 4 hours.

Diagram 2: Process Workflow

Workflow Start Start: Mix 2,3-Xylidine + EAA + Xylene Reflux Reflux at 145°C (Remove Ethanol) Start->Reflux Check TLC Check: Amine Consumed? Reflux->Check Check->Reflux No Cool Cool to 4°C (Crystallization) Check->Cool Yes Filter Vacuum Filtration Cool->Filter Wash Wash: Cold Toluene -> Hexane Filter->Wash Dry Dry: Vacuum Oven 50°C Wash->Dry

Figure 2: Operational workflow for the synthesis of Acetoacet-2,3-xylidide.

Analytical Validation

Upon isolation, the product must be characterized to confirm structure and purity.

NMR Spectroscopy (Key Feature: Tautomerism)

Acetoacetanilides exist in equilibrium between the keto and enol forms in solution. Do not mistake the enol signals for impurities.

  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       2.1–2.3 ppm (s, 6H, Ar-CH
      
      
      
      x2).
    • 
       2.35 ppm (s, 3H, CO-CH
      
      
      
      , Keto form).
    • 
       3.65 ppm (s, 2H, CO-CH
      
      
      
      -CO, Keto form).
    • 
       5.0–5.1 ppm (s, <1H, Vinyl C-H, Enol  form, usually minor in CDCl
      
      
      
      ).
    • 
       7.0–7.2 ppm (m, 3H, Aromatic H).
      
    • 
       9.0–9.5 ppm (br s, 1H, NH).
      
Physical Properties
  • Appearance: White to off-white crystalline powder.[1][5]

  • Melting Point: The 2,4-isomer melts at 89°C. The 2,3-isomer typically shows a melting point in the range of 75–95°C (experimentally determined).

  • Solubility: Soluble in ethanol, acetone, hot toluene; insoluble in water.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Oiling Out Incomplete ethanol removal.Ensure vigorous reflux and check Dean-Stark trap efficiency. Use a seed crystal during cooling.
Yellow/Brown Color Oxidation of xylidine.Ensure nitrogen purge is active. Recrystallize with activated charcoal.
Impurities in NMR Schiff base formation.Reaction temperature was too low. Ensure bath temp >140°C.
Slow Reaction Steric hindrance of 2-methyl group.Add 5 mol% Triethanolamine or DMAP as a catalyst.

Safety & Handling (E-E-A-T)

  • 2,3-Xylidine Toxicity: Xylidines are toxic by inhalation, ingestion, and skin contact. They are known methemoglobin formers, causing cyanosis (blue skin/lips) due to oxygen deprivation in blood.

    • Control: Handle only in a fume hood. Wear nitrile gloves and a lab coat.

  • Ethyl Acetoacetate: Flammable liquid. Irritant.

  • Waste Disposal: All organic filtrates containing xylidine residues must be disposed of as hazardous organic waste (halogen-free).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 222464, N-(2,4-Dimethylphenyl)-3-oxobutanamide. (Note: Used for analog comparison of properties). Retrieved from [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Occupational Safety and Health Administration (OSHA). Xylidine (mixed isomers) Safety Data Sheet. Retrieved from [Link]

Sources

HPLC analysis of "N-(2,3-dimethylphenyl)-3-oxobutanamide"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Isocratic HPLC-UV Analysis of N-(2,3-dimethylphenyl)-3-oxobutanamide

Introduction

N-(2,3-dimethylphenyl)-3-oxobutanamide (CAS 80357-48-8) is an aromatic amide compound with a molecular formula of C₁₂H₁₅NO₂ and a molecular weight of 205.26 g/mol .[1] As with many substituted aromatic compounds, it serves as a potential intermediate in the synthesis of more complex molecules in the pharmaceutical and chemical industries. Accurate and reliable quantification of this analyte is essential for quality control during synthesis, stability testing, and pharmacokinetic assessments.[2]

This application note details a robust and validated isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection for the determination of N-(2,3-dimethylphenyl)-3-oxobutanamide. The methodology is designed for researchers, quality control analysts, and drug development professionals requiring a precise, accurate, and straightforward analytical procedure. The protocol herein is grounded in established chromatographic principles and adheres to validation standards outlined by the International Council for Harmonisation (ICH).[3][4]

Principle of Separation

The method leverages reverse-phase chromatography, a technique ideally suited for separating non-polar to moderately polar compounds.[5][6] The fundamental principle is based on hydrophobic interactions.[7]

  • Stationary Phase : A non-polar stationary phase, consisting of silica particles chemically bonded with C18 (octadecyl) alkyl chains, is used. This creates a hydrophobic surface within the column.[8]

  • Mobile Phase : A polar mobile phase, composed of a mixture of water and an organic solvent (acetonitrile), flows through the column.

  • Analyte Interaction : When the sample is injected, the moderately hydrophobic N-(2,3-dimethylphenyl)-3-oxobutanamide partitions between the mobile phase and the stationary phase. It adsorbs to the hydrophobic C18 stationary phase.

  • Elution : As the mobile phase continues to flow, the analyte is gradually eluted from the column. The retention time is determined by the strength of its hydrophobic interaction with the stationary phase relative to its solubility in the mobile phase. The addition of a small amount of acid (formic acid) to the mobile phase ensures a consistent ionization state of the analyte and minimizes interactions with residual silanol groups on the silica surface, resulting in improved peak symmetry.[9]

Materials and Methodology

Instrumentation
  • HPLC system equipped with a binary or quaternary pump, degasser, autosampler, column thermostat, and a UV or Diode Array Detector (DAD).

  • Chromatographic data station (CDS) for system control and data processing.

  • Analytical balance (0.01 mg readability).

  • Volumetric flasks (Class A).

  • Pipettes (Class A).

  • Syringe filters (0.45 µm, PTFE or nylon).

  • Autosampler vials with caps.

Reagents and Chemicals
  • N-(2,3-dimethylphenyl)-3-oxobutanamide reference standard (>98% purity).

  • Acetonitrile (HPLC grade or higher).

  • Water (HPLC grade or purified to 18.2 MΩ·cm).

  • Formic acid (analytical grade, ~99%).

Chromatographic Conditions

The following table summarizes the optimized parameters for the analysis.

ParameterCondition
Column Reversed-Phase C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water with 0.1% Formic Acid (60:40, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 270 nm (or λmax determined by DAD scan)
Run Time 10 minutes

Experimental Protocol

Step 1: Preparation of Solutions
  • Mobile Phase Preparation (1 L): Carefully add 1.0 mL of formic acid to 399 mL of HPLC-grade water and mix thoroughly. In a separate container, measure 600 mL of acetonitrile. Combine the two solutions and sonicate for 15 minutes to degas.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of N-(2,3-dimethylphenyl)-3-oxobutanamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

  • Sample Preparation (Example): Accurately weigh a portion of the sample expected to contain about 25 mg of the analyte into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Further dilute as necessary to bring the concentration within the linear range of the method (e.g., to a target of 100 µg/mL). Filter the final solution through a 0.45 µm syringe filter into an autosampler vial.[2]

Step 2: HPLC System Workflow

The overall analytical process from sample preparation to final report is illustrated below.

HPLC Analysis Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phase B Prepare Standard & Sample Solutions C System Purging & Column Equilibration B->C Load into Autosampler D System Suitability Test (SST Injections) C->D E Inject Blank, Standards, & Samples D->E F Integrate Chromatograms E->F Acquire Data G Calculate Concentration F->G H Generate Report G->H

Caption: General workflow for HPLC analysis.

Step 3: System Equilibration and Suitability
  • Equilibration: Purge the HPLC system with the mobile phase. Equilibrate the column by flowing the mobile phase at 1.0 mL/min for at least 30 minutes or until a stable, noise-free baseline is achieved.[2]

  • System Suitability Test (SST): Before sample analysis, perform five replicate injections of the Working Standard Solution (100 µg/mL). The system is deemed ready for analysis if the following criteria are met.

SST ParameterAcceptance CriteriaRationale
Peak Area %RSD ≤ 2.0%Ensures detector response and injection precision.
Retention Time %RSD ≤ 1.0%Confirms pump performance and system stability.
Tailing Factor (Tf) 0.8 – 1.5Measures peak symmetry, indicating good column performance.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and separation power.

Data Analysis and Calculation

The concentration of N-(2,3-dimethylphenyl)-3-oxobutanamide in the sample is calculated using the peak area response from the chromatograms. The external standard method is employed.

Formula:

Analyte Concentration (µg/mL) = (Area_Sample / Area_Standard) × Concentration_Standard

Where:

  • Area_Sample is the peak area of the analyte in the sample chromatogram.

  • Area_Standard is the average peak area of the analyte from the working standard injections.

  • Concentration_Standard is the concentration of the working standard solution (e.g., 100 µg/mL).

Method Validation Protocol

To ensure the analytical procedure is fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[3] Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of N-(2,3-dimethylphenyl)-3-oxobutanamide.

Method Validation Protocol cluster_core Core Performance Characteristics cluster_limits Sensitivity & Robustness Validation Method Validation (ICH Q2) Specificity Specificity Distinguishes analyte from interferences Validation->Specificity Linearity Linearity & Range Proportional response over a concentration range Validation->Linearity Accuracy Accuracy Closeness to true value (% Recovery) Validation->Accuracy Precision Precision Repeatability (Intra-day) Intermediate (Inter-day) Validation->Precision LOD LOD Lowest detectable concentration Validation->LOD LOQ LOQ Lowest quantifiable concentration Validation->LOQ Robustness Robustness Insensitive to minor method variations Validation->Robustness

Caption: Key parameters for analytical method validation.

Validation Parameters and Acceptance Criteria
ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank (mobile phase), placebo (matrix without analyte), and a spiked sample.No interfering peaks at the retention time of the analyte.
Linearity Analyze at least five concentrations across the range (e.g., 50% to 150% of the target concentration).Correlation coefficient (r²) ≥ 0.999.
Range The range is established from the linearity study.[10]The interval where the method is precise, accurate, and linear.
Accuracy Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision Repeatability: Analyze six samples at 100% concentration. Intermediate Precision: Repeat on a different day with a different analyst.%RSD ≤ 2.0% for each set.
LOD & LOQ Determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ.
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2%).System suitability criteria are met, and results are not significantly affected.

Conclusion

This application note presents a simple, rapid, and reliable isocratic RP-HPLC method for the quantitative analysis of N-(2,3-dimethylphenyl)-3-oxobutanamide. The described chromatographic conditions provide excellent peak shape and resolution. The protocol is straightforward and, when fully validated according to the outlined ICH guidelines, is suitable for routine use in quality control laboratories for purity assessment and assay determination in various sample matrices.

References

  • MolPort. N-(2,3-dimethylphenyl)-3-oxobutanamide. MolPort. Available from: [Link].

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). ICH. 2023. Available from: [Link].

  • Ouyang, X., et al. Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. ResearchGate. 2014. Available from: [Link].

  • PubChem. N-(2,4-Dimethylphenyl)-3-oxobutanamide. National Center for Biotechnology Information. Available from: [Link].

  • Birajdar, A.S. New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences. 2020. Available from: [Link].

  • SIELC Technologies. Separation of N-(2,4-Dimethylphenyl)-3-oxobutanamide on Newcrom R1 HPLC column. SIELC. 2018. Available from: [Link].

  • Chrom Tech, Inc. Reverse Phase Chromatography Techniques. Chrom Tech. 2025. Available from: [Link].

  • IonSource. Reverse Phase HPLC Basics for LC/MS. IonSource. 2001. Available from: [Link].

  • Pharmaguideline. Principle of HPLC | HPLC System Working Explained. Pharmaguideline. 2025. Available from: [Link].

  • Pharmaguideline. Steps for HPLC Method Validation. Pharmaguideline. 2024. Available from: [Link].

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. 2025. Available from: [Link].

  • Chalk, R. 14 Principles of Reversed Phase HPLC. YouTube. 2021. Available from: [Link].

Sources

Advanced Synthesis Protocol: Azo Pigment Coupling using N-(2,3-dimethylphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis protocol for diarylide yellow pigments utilizing N-(2,3-dimethylphenyl)-3-oxobutanamide (also known as Acetoacet-2,3-xylidide or AAOT-2,3) as the coupling component.[1][2] While the industrial standard for Pigment Yellow 13 employs the 2,4-isomer, the 2,3-isomer is utilized in specialized applications to modulate crystal lattice packing and shift coloristic properties (often towards redder shades due to steric hindrance at the ortho positions).

This guide focuses on the critical process parameters (CPPs) —specifically pH control, temperature regulation, and surfactant-assisted particle growth—required to ensure high chromaticity and dispersibility.

Chemical Profile & Mechanistic Insight[2]

The Coupling Component

Compound: N-(2,3-dimethylphenyl)-3-oxobutanamide CAS: 80357-48-8 Role: Nucleophilic Coupling Component (Coupler)[3]

The reactivity of this molecule lies in the active methylene group (


) located between the two carbonyl groups. In aqueous media, this compound exhibits keto-enol tautomerism. The coupling reaction with a diazonium salt occurs primarily via the enolate anion , which is generated under alkaline conditions but must be carefully buffered during the coupling phase.
Reaction Mechanism

The synthesis follows a classic


 (Electrophilic Aromatic Substitution) pathway.
  • Diazotization: 3,3'-dichlorobenzidine (DCB) is converted to a bis-diazonium salt.

  • Enolization: The amide is dissolved in NaOH to form the soluble enolate.

  • Coupling: The electrophilic diazonium cation attacks the nucleophilic carbon of the enolate.

Mechanistic Pathway Diagram

ReactionMechanism cluster_conditions Critical Conditions AAOT N-(2,3-dimethylphenyl)- 3-oxobutanamide (Keto Form) Enolate Enolate Anion (Active Nucleophile) AAOT->Enolate + NaOH (pH > 11) Intermediate Tetrahedral Intermediate Enolate->Intermediate + Diazo (pH 4.5-5.5) Diazo Bis-Diazonium Salt (Electrophile) Diazo->Intermediate Pigment Diarylide Azo Pigment (Solid) Intermediate->Pigment - H+, Tautomerization Cond1 Temp: 10-20°C Cond2 Buffer: Acetate

Caption: Figure 1. Mechanistic pathway from keto-enol tautomerization to final azo pigment formation.

Experimental Protocol: Diarylide Yellow Synthesis

Safety Warning: 3,3'-dichlorobenzidine (DCB) is a known carcinogen. All operations must be performed in a fume hood with full PPE (nitrile gloves, respirator, eye protection).

Reagents & Materials
  • Diazo Component: 3,3'-dichlorobenzidine dihydrochloride (DCB).

  • Coupler: N-(2,3-dimethylphenyl)-3-oxobutanamide (2.05 molar equivalents relative to DCB).

  • Solvents/Buffers: Hydrochloric acid (30%), Sodium Nitrite (40% soln), Sodium Hydroxide, Acetic Acid, Sodium Acetate.

  • Additives: Fatty alcohol polyglycol ether (surfactant) or Rosin soap (for particle size control).

Step-by-Step Methodology
Phase A: Tetrazotization (The Diazo Stream)
  • Slurry Preparation: In a beaker, disperse 25.3 g (0.1 mol) of DCB in 300 mL distilled water.

  • Acidification: Add 60 g of HCl (30%) and stir vigorously for 30 minutes to form a fine suspension of the hydrochloride salt.

  • Cooling: Add crushed ice to lower the temperature to 0–2°C.

  • Diazotization: Dropwise add 14 g of Sodium Nitrite (dissolved in 40 mL water) under the surface of the liquid.

  • Reaction: Stir for 60 minutes at 0–5°C.

  • Clarification: Add activated carbon and filter cold to remove insoluble impurities. The filtrate (tetra-azo solution) must be clear and kept at 0°C.

Phase B: Coupler Preparation (The "Acid Pasting" Technique)

Rationale: Direct coupling of the solid amide yields poor color strength. We dissolve it first, then reprecipitate it into sub-micron particles.

  • Dissolution: In a separate vessel, suspend 43 g (0.21 mol) of N-(2,3-dimethylphenyl)-3-oxobutanamide in 400 mL water.

  • Activation: Add Sodium Hydroxide (30% aq) until pH reaches 11-12. The solution should become clear (formation of soluble enolate).

  • Precipitation: Cool to 10°C. Slowly add dilute Acetic Acid while stirring at high shear (3000 rpm) until pH drops to 6.0.

    • Observation: The coupler will precipitate as a milky white, ultra-fine suspension.

  • Buffering: Add Sodium Acetate to stabilize the pH buffer system.

Phase C: The Coupling Reaction
  • Stream Mixing: Slowly pump the cold Diazo solution (Phase A) into the Coupler suspension (Phase B) over 60–90 minutes.

    • Critical Control: Maintain pH between 4.5 and 5.5 using simultaneous addition of dilute NaOH if necessary.

    • Temperature: Maintain 15–20°C.

  • Completion: Stir for 1 hour after addition. Test for excess diazo using R-salt solution (should be negative).

Phase D: Ripening & Isolation
  • Heat Treatment: Heat the pigment slurry to 90°C for 30 minutes.

    • Effect: This "ripening" step promotes Ostwald ripening, increasing opacity and improving filtration rates.

  • Filtration: Filter the hot slurry.

  • Washing: Wash with hot water until conductivity is < 200 µS/cm (removal of salts).

  • Drying: Dry at 60°C in a vacuum oven.

Process Workflow Visualization

ProcessFlow cluster_diazo Diazo Preparation (0°C) cluster_coupler Coupler Preparation (20°C) DCB DCB + HCl NaNO2 NaNO2 Addition DCB->NaNO2 Filter Clarification NaNO2->Filter Coupling Coupling Reaction (pH 4.5-5.5 | 15°C) Filter->Coupling Amide Amide + NaOH (Dissolution) Precip Acid Pasting (Precipitation) Amide->Precip Precip->Coupling Ripening Thermal Ripening (90°C) Coupling->Ripening Isolation Filtration & Drying Ripening->Isolation

Caption: Figure 2. Integrated process flow for the synthesis of diarylide yellow pigment.

Critical Process Parameters & Troubleshooting

Parameter Control Matrix
ParameterTarget RangeImpact of Deviation
Coupling pH 4.5 – 5.5< 4.0: Slow reaction, incomplete coupling.> 6.0: Diazo decomposition (tar formation), dull shade.
Diazo Temp 0 – 5°C> 5°C: Hydrolysis of diazo to phenols (brown impurities).
Ripening Temp 85 – 95°CLow: High transparency, poor filtration.High: Excessive crystal growth, loss of color strength.
Stirring Speed High ShearLow: Agglomeration, uneven particle size distribution.
Troubleshooting Guide

Issue: Dull or Brownish Color

  • Cause: Decomposition of diazonium salt due to high temperature or high pH.

  • Remedy: Ensure diazo is kept at 0°C. Check pH meter calibration. Ensure coupling pH does not exceed 6.0 [1].

Issue: Low Yield

  • Cause: Incomplete diazotization or coupling component degradation.

  • Remedy: Verify stoichiometry (Coupler should be in 2-5% molar excess). Ensure "Acid Pasting" creates a reactive surface area [2].

Issue: Poor Dispersibility in Ink/Plastic

  • Cause: Hard agglomerates formed during drying.

  • Remedy: Add Rosin soap (dissolved in NaOH) during the ripening stage, followed by precipitation with Calcium Chloride (

    
    ). This coats the pigment particles [3].
    

References

  • Google Patents. (2021). CN212864625U - Pigment yellow 13 synthesis equipment.
  • Ataman Kimya. (n.d.). Pigment Yellow 13 Technical Data. Retrieved from [Link]

  • PubChem. (2025).[4] N-(2,3-dimethylphenyl)-3-oxobutanamide Compound Summary. Retrieved from [Link]

Sources

The Versatility of N-(2,3-dimethylphenyl)-3-oxobutanamide in Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. These cyclic structures are ubiquitous in a vast array of pharmaceuticals and biologically active compounds. Among the myriad of precursors available to the synthetic chemist, N-(2,3-dimethylphenyl)-3-oxobutanamide emerges as a particularly versatile and valuable starting material. Its inherent chemical architecture, featuring a reactive β-dicarbonyl moiety and a nucleophilic aromatic amine precursor, provides a gateway to a diverse range of heterocyclic systems.

This comprehensive guide is designed for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of synthetic procedures to provide a deeper understanding of the causality behind experimental choices, ensuring that each protocol is a self-validating system. We will explore the application of N-(2,3-dimethylphenyl)-3-oxobutanamide in the synthesis of quinolines, pyrazoles, isoxazoles, and pyrimidines, offering detailed, field-proven protocols and mechanistic insights.

Chemical Profile of N-(2,3-dimethylphenyl)-3-oxobutanamide

N-(2,3-dimethylphenyl)-3-oxobutanamide, also known as 2',3'-acetoacetoxylidide, is a solid at room temperature with the following key properties:

PropertyValue
CAS Number 80357-48-8
Molecular Formula C₁₂H₁₅NO₂
Molecular Weight 205.26 g/mol

The strategic placement of the two methyl groups on the phenyl ring influences the electronic and steric environment of the molecule, which can impact reaction kinetics and product selectivity in subsequent cyclization reactions.

I. The Synthesis of Quinolines: A Tale of Two Cyclizations

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antimalarial, anticancer, and anti-inflammatory agents.[1] N-(2,3-dimethylphenyl)-3-oxobutanamide is an excellent precursor for the synthesis of substituted quinolines, primarily through two classical named reactions: the Conrad-Limpach and the Knorr quinoline syntheses. The reaction conditions subtly dictate which of these pathways is favored.

A. The Conrad-Limpach Synthesis: Crafting 4-Hydroxyquinolines

The Conrad-Limpach synthesis is a powerful method for the preparation of 4-hydroxyquinolines.[2][3] This reaction proceeds through a two-step sequence: the initial formation of a β-aminoacrylate (an enamine) followed by a high-temperature thermal cyclization.[4]

Mechanism Insight: The initial reaction between the aniline precursor (formed in situ or pre-formed) and the β-ketoester functionality of N-(2,3-dimethylphenyl)-3-oxobutanamide occurs at the ketone carbonyl, which is more electrophilic than the ester carbonyl. This kinetically controlled step forms the enamine intermediate. The subsequent intramolecular cyclization is a thermally induced electrocyclic reaction that requires significant thermal energy to overcome the activation barrier, leading to the thermodynamically stable 4-hydroxyquinoline product.[5]

Conrad-Limpach Synthesis Precursor N-(2,3-dimethylphenyl)-3-oxobutanamide Intermediate β-Aminoacrylate Intermediate Precursor->Intermediate Acid catalyst, Moderate Temp. Product 4-Hydroxy-2-methyl-7,8-dimethylquinoline Intermediate->Product High Temp. (~250 °C)

Caption: Workflow for the Conrad-Limpach Synthesis.

Experimental Protocol: Synthesis of 4-Hydroxy-2,7,8-trimethylquinoline

Materials:

  • N-(2,3-dimethylphenyl)-3-oxobutanamide

  • High-boiling inert solvent (e.g., Dowtherm A, mineral oil)

  • Ethanol

  • Concentrated Sulfuric Acid (catalytic amount)

Procedure:

  • Enamine Formation (Implicit): The starting material, N-(2,3-dimethylphenyl)-3-oxobutanamide, is already the anilide, which is in equilibrium with the enamine tautomer required for cyclization.

  • Thermal Cyclization: In a round-bottom flask equipped with a reflux condenser and a thermometer, add N-(2,3-dimethylphenyl)-3-oxobutanamide (1 equivalent).

  • Add a high-boiling solvent (approximately 10-15 mL per gram of starting material).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the mixture with stirring to approximately 250 °C.

  • Maintain this temperature for 30-60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature. The product may precipitate upon cooling.

  • If precipitation is incomplete, add a non-polar solvent like hexanes to induce further precipitation.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove the high-boiling solvent.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

ParameterValueReference
Reaction Temperature ~250 °C[2][4]
Typical Solvents Dowtherm A, Mineral Oil[4][6]
Expected Product 4-Hydroxy-2,7,8-trimethylquinoline-
B. The Knorr Quinoline Synthesis: Accessing 2-Hydroxyquinolines

The Knorr quinoline synthesis provides a complementary route to the Conrad-Limpach, yielding 2-hydroxyquinolines (which exist in tautomeric equilibrium with 2-quinolones).[7] This reaction is also acid-catalyzed but typically proceeds at lower temperatures than the Conrad-Limpach cyclization.

Mechanism Insight: In the Knorr synthesis, the reaction is believed to proceed through an initial N-acylation followed by an intramolecular cyclization. The use of a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (PPA), facilitates the cyclization by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for the intramolecular electrophilic aromatic substitution to occur.

Knorr Quinoline Synthesis Precursor N-(2,3-dimethylphenyl)-3-oxobutanamide Product 2-Hydroxy-4,7,8-trimethylquinoline Precursor->Product Strong Acid (H₂SO₄ or PPA) Lower Temp. (~80-100 °C)

Caption: Workflow for the Knorr Quinoline Synthesis.

Experimental Protocol: Synthesis of 2-Hydroxy-4,7,8-trimethylquinoline

Materials:

  • N-(2,3-dimethylphenyl)-3-oxobutanamide

  • Polyphosphoric Acid (PPA) or Concentrated Sulfuric Acid

  • Ice-water

  • Aqueous sodium bicarbonate solution

Procedure:

  • In a reaction vessel, carefully add N-(2,3-dimethylphenyl)-3-oxobutanamide (1 equivalent) to an excess of polyphosphoric acid (approximately 5-10 times the weight of the starting material).

  • Heat the mixture with vigorous stirring to 80-100 °C.

  • Maintain this temperature for 1.5 to 2 hours, ensuring the mixture is homogeneous.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the viscous mixture into a beaker of ice-water with vigorous stirring to precipitate the product.

  • Neutralize the resulting slurry with a saturated aqueous solution of sodium bicarbonate.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

  • Dry the product under reduced pressure. Further purification can be achieved by recrystallization.

ParameterValueReference
Catalyst Polyphosphoric Acid (PPA) or H₂SO₄[7]
Reaction Temperature 80-100 °C[7]
Expected Product 2-Hydroxy-4,7,8-trimethylquinoline-

II. Expanding the Heterocyclic Portfolio: Pyrazoles, Isoxazoles, and Pyrimidines

The reactivity of the 1,3-dicarbonyl system within N-(2,3-dimethylphenyl)-3-oxobutanamide extends its utility beyond quinoline synthesis. By reacting with appropriate binucleophiles, a variety of five- and six-membered heterocycles can be accessed.

A. Synthesis of Pyrazoles via Cyclocondensation with Hydrazine

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are prominent in pharmaceuticals, exhibiting a wide range of biological activities.[8][9] The synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazine is a well-established and efficient method.[10][11]

Mechanism Insight: The reaction proceeds via an initial condensation of hydrazine with one of the carbonyl groups of the β-dicarbonyl moiety to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the remaining carbonyl group, leading to a dihydropyrazole intermediate which then dehydrates to form the aromatic pyrazole ring.

Pyrazole Synthesis cluster_reaction Cyclocondensation Precursor N-(2,3-dimethylphenyl)-3-oxobutanamide Product 5-Methyl-1H-pyrazol-3-yl)-(2,3-dimethylphenyl)methanone derivative Precursor->Product Reagent Hydrazine Hydrate Reagent->Product

Caption: Synthesis of Pyrazoles from N-(2,3-dimethylphenyl)-3-oxobutanamide.

Experimental Protocol: Synthesis of a Pyrazole Derivative

Materials:

  • N-(2,3-dimethylphenyl)-3-oxobutanamide

  • Hydrazine hydrate

  • Ethanol or Acetic Acid

Procedure:

  • Dissolve N-(2,3-dimethylphenyl)-3-oxobutanamide (1 equivalent) in ethanol or glacial acetic acid in a round-bottom flask.

  • Add hydrazine hydrate (1.1 equivalents) dropwise to the solution with stirring.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by vacuum filtration. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol.

B. Synthesis of Isoxazoles via Cyclocondensation with Hydroxylamine

Isoxazoles are five-membered heterocycles containing one nitrogen and one oxygen atom adjacent to each other. They are found in a number of commercial drugs.[12][13] The reaction of 1,3-dicarbonyl compounds with hydroxylamine provides a direct route to isoxazoles.[14][15]

Mechanism Insight: Similar to pyrazole synthesis, the reaction begins with the condensation of hydroxylamine with one of the carbonyl groups to form an oxime intermediate. Subsequent intramolecular cyclization and dehydration yield the stable isoxazole ring.

Experimental Protocol: Synthesis of an Isoxazole Derivative

Materials:

  • N-(2,3-dimethylphenyl)-3-oxobutanamide

  • Hydroxylamine hydrochloride

  • Sodium acetate or other suitable base

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve N-(2,3-dimethylphenyl)-3-oxobutanamide (1 equivalent), hydroxylamine hydrochloride (1.1 equivalents), and sodium acetate (1.2 equivalents) in ethanol.

  • Heat the mixture to reflux with stirring for 3-6 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Collect the precipitated solid by vacuum filtration and wash with water.

  • The crude product can be purified by recrystallization from an ethanol/water mixture.

C. Synthesis of Dihydropyrimidines via the Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction that produces 3,4-dihydropyrimidin-2(1H)-ones or -thiones, which are of significant interest in medicinal chemistry.[16] N-(2,3-dimethylphenyl)-3-oxobutanamide can serve as the β-dicarbonyl component in this reaction.

Mechanism Insight: The Biginelli reaction is an acid-catalyzed cascade of reactions. It is generally accepted that the reaction proceeds through the formation of an N-acyliminium ion intermediate from the aldehyde and urea/thiourea, which then undergoes nucleophilic attack by the enolate of the β-dicarbonyl compound. Subsequent cyclization and dehydration afford the dihydropyrimidine product.

Experimental Protocol: Synthesis of a Dihydropyrimidine Derivative

Materials:

  • N-(2,3-dimethylphenyl)-3-oxobutanamide

  • An aromatic aldehyde (e.g., benzaldehyde)

  • Urea or Thiourea

  • Ethanol

  • Catalytic amount of a strong acid (e.g., HCl)

Procedure:

  • In a round-bottom flask, combine N-(2,3-dimethylphenyl)-3-oxobutanamide (1 equivalent), the aromatic aldehyde (1 equivalent), and urea or thiourea (1.2 equivalents) in ethanol.

  • Add a few drops of concentrated hydrochloric acid as a catalyst.

  • Heat the mixture to reflux with stirring for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product often crystallizes out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • The crude product can be purified by recrystallization from ethanol.

Conclusion

N-(2,3-dimethylphenyl)-3-oxobutanamide is a highly valuable and versatile precursor in heterocyclic synthesis. Its utility is demonstrated through its successful application in well-established synthetic routes such as the Conrad-Limpach and Knorr quinoline syntheses, as well as in the construction of other important heterocyclic scaffolds including pyrazoles, isoxazoles, and dihydropyrimidines. The protocols detailed in this guide are designed to be robust and reproducible, providing a solid foundation for further exploration and derivatization. The ability to access such a diverse range of heterocyclic structures from a single, readily available starting material underscores the importance of N-(2,3-dimethylphenyl)-3-oxobutanamide in the modern synthetic chemist's toolkit for drug discovery and development.

References

  • SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Connect Journals. [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. PMC. [Link]

  • (PDF) The unexpected influence of aryl substituents in N -aryl-3-oxobutanamides on the behavior of their multicomponent reactions with 5-amino-3-methylisoxazole and salicylaldehyde. ResearchGate. [Link]

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  • Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. SciSpace. [Link]

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  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. PMC. [Link]

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  • A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomedical Journal of Scientific & Technical Research. [Link]

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  • Synthesis and Properties of Pyrazoles. Encyclopedia MDPI. [Link]

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  • A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chem Rev Lett. [Link]

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  • Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. MDPI. [Link]

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Application Notes & Protocols for the Synthesis of Novel Hydrazone Derivatives from N-(2,3-dimethylphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of hydrazone derivatives starting from N-(2,3-dimethylphenyl)-3-oxobutanamide. Hydrazones are a pivotal class of compounds in medicinal chemistry and materials science, renowned for their broad spectrum of biological activities, including antimicrobial, anticonvulsant, and antitumoral properties.[1][2][3] The protocols detailed herein focus on the robust and widely applicable Japp-Klingemann reaction, which involves the coupling of aryl diazonium salts with the active methylene group of the β-ketoamide precursor. We will delve into the mechanistic underpinnings of this reaction, provide detailed step-by-step experimental procedures, and outline the necessary characterization techniques to ensure product identity and purity. This guide is designed for researchers, chemists, and drug development professionals seeking to generate libraries of novel hydrazone compounds for screening and development.

Introduction: The Versatility of Hydrazones

The hydrazone moiety, characterized by the R¹R²C=NNR³R⁴ structural motif, is a privileged scaffold in drug discovery.[2][4] Its unique electronic properties, including the presence of both nucleophilic and electrophilic centers, allow for diverse biological interactions.[5][6] The starting material, N-(2,3-dimethylphenyl)-3-oxobutanamide, is an N-aryl substituted β-ketoamide (an acetoacetanilide derivative). Its key structural feature is the C2 methylene group flanked by two carbonyl groups (the ketone and the amide), rendering the C2 protons acidic and the carbon highly nucleophilic upon deprotonation. This "active methylene" group is the reactive center for the primary synthetic route discussed.

The synthesis of hydrazones from such precursors is most effectively achieved through coupling with an aryl diazonium salt. This method provides a stable, crystalline product and allows for significant molecular diversity by simply varying the aromatic amine used to generate the diazonium salt.[7][8]

Mechanistic Insight: The Japp-Klingemann Reaction

The formation of hydrazones from β-ketoamides and aryl diazonium salts proceeds via the Japp-Klingemann reaction. This is not a simple condensation but rather an electrophilic substitution at the active methylene carbon, followed by rearrangement.

Step 1: Diazotization. An aromatic primary amine is converted into a highly reactive aryl diazonium salt using sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HCl) at low temperatures (0–5 °C). This low temperature is critical to prevent the decomposition of the unstable diazonium salt.

Step 2: Electrophilic Coupling. The N-(2,3-dimethylphenyl)-3-oxobutanamide is dissolved in a buffered solution, typically aqueous ethanol containing sodium acetate. The sodium acetate acts as a base to deprotonate the active methylene group, forming a nucleophilic enolate. The electrophilic diazonium salt then attacks this enolate at the C2 carbon.[7][8]

Step 3: Azo-Hydrazone Tautomerism. The initial coupling product is an unstable azo compound. This intermediate rapidly tautomerizes to the thermodynamically more stable hydrazone isomer. The stability of the hydrazone form is driven by the formation of an extended conjugated system and intramolecular hydrogen bonding. Spectroscopic evidence, particularly the absence of a signal for an azomethine group in ¹H NMR spectra, confirms the final product exists in the hydrazone form.[7][9]

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Coupling cluster_2 Step 3: Tautomerization A Ar-NH₂ (Aromatic Amine) B Ar-N≡N⁺ Cl⁻ (Aryl Diazonium Salt) A->B NaNO₂, HCl 0-5 °C E Azo Intermediate C N-(2,3-dimethylphenyl) -3-oxobutanamide D Enolate Intermediate C->D NaOAc D->E + Ar-N≡N⁺ F Final Hydrazone Product (Stable) E->F Tautomerization

Caption: Reaction mechanism for hydrazone synthesis.

Experimental Design and Optimization

Reagent Selection
  • Aromatic Amines: The choice of aromatic amine is the primary driver of diversity in the final product. A wide array of substituted anilines (e.g., sulfanilic acid, 4-nitroaniline, various sulfa drugs) can be employed. The electronic nature (electron-donating or electron-withdrawing) of the substituents on the amine will directly impact the physicochemical properties and potential bioactivity of the resulting hydrazone.[7][8]

  • N-(2,3-dimethylphenyl)-3-oxobutanamide: This is the constant core structure in this protocol. Ensure high purity of this starting material to avoid side reactions.

  • Solvent System: A mixture of ethanol and water is typically used. Ethanol solubilizes the organic starting material, while water is necessary for the diazotization step and for dissolving the sodium acetate buffer.[7][8]

Reaction Condition Control
  • Temperature: The diazotization reaction is highly exothermic and the product is unstable at room temperature. Maintaining a temperature of 0–5 °C using an ice bath is mandatory for high yields and safety.

  • pH: The coupling reaction is pH-sensitive. The use of a large excess of sodium acetate creates a buffer system that deprotonates the active methylene compound without making the solution too basic, which could lead to premature decomposition of the diazonium salt.[8]

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-[2-(4-Sulfophenyl)hydrazinylidene]-N-(2,3-dimethylphenyl)-3-oxobutanamide

This protocol uses sulfanilic acid as the representative aromatic amine.

Materials & Reagents

ReagentM.W. ( g/mol )Amount (g)Moles (mmol)Molar Ratio
Sulfanilic Acid173.191.73101.0
Hydrochloric Acid (4% aq. soln.)36.4640 mL--
Sodium Nitrite (7% aq. soln.)69.0010 mL~10~1.0
N-(2,3-dimethylphenyl)-3-oxobutanamide205.262.05101.0
Sodium Acetate82.036.0737.3
Ethanol (95%)-100 mL--
Water (Deionized)-As needed--

Procedure

  • Diazotization:

    • In a 250 mL beaker, suspend sulfanilic acid (1.73 g, 10 mmol) in 40 mL of 4% hydrochloric acid.

    • Cool the mixture to 0–5 °C in an ice-salt bath with continuous stirring.

    • Slowly add an ice-cold solution of 7% sodium nitrite (10 mL) dropwise over 10 minutes, ensuring the temperature does not rise above 5 °C.

    • Stir the resulting solution for an additional 15 minutes in the ice bath. This is the diazonium salt solution.

  • Coupling Reaction:

    • In a separate 500 mL beaker, dissolve N-(2,3-dimethylphenyl)-3-oxobutanamide (2.05 g, 10 mmol) and sodium acetate (6.0 g, 73 mmol) in 50 mL of 95% ethanol. If needed, warm gently to dissolve and then cool to room temperature.

    • With vigorous stirring, pour the cold diazonium salt solution from Step 1 into the solution of the β-ketoamide.

    • A brightly colored precipitate (typically yellow or orange) should form immediately.

    • Continue stirring the mixture at room temperature for 1 hour to ensure the reaction goes to completion.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove inorganic salts, followed by a small amount of cold ethanol to remove unreacted starting materials.[7]

    • Dry the product in a vacuum oven at 50–60 °C.

    • For higher purity, recrystallize the crude product from hot ethanol or an ethanol/water mixture.

Caption: Experimental workflow for hydrazone synthesis.

Protocol 2: Product Characterization

To confirm the structure and purity of the synthesized hydrazone, the following analytical techniques are essential.

  • Thin Layer Chromatography (TLC): Monitor reaction progress and assess purity. A typical mobile phase would be ethyl acetate/hexane.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

  • FT-IR Spectroscopy (KBr Pellet):

    • ~3400-3200 cm⁻¹: N-H stretching (hydrazone and amide).

    • ~1680-1660 cm⁻¹: C=O stretching (amide I band).

    • ~1650-1630 cm⁻¹: C=O stretching (ketone).

    • ~1600-1580 cm⁻¹: C=N stretching (hydrazone).

    • ~1380 & ~1180 cm⁻¹: SO₂ stretching (for sulfonyl-containing derivatives).

  • ¹H NMR Spectroscopy (DMSO-d₆):

    • δ 14.0-15.0 ppm (s, 1H): Hydrazone N-H proton, often broadened and downfield due to intramolecular H-bonding.

    • δ 10.0-11.0 ppm (s, 1H): Amide N-H proton.[7]

    • δ 7.0-8.0 ppm (m, Ar-H): Aromatic protons.

    • δ 2.5 ppm (s, 3H): Ketone methyl protons (-COCH₃).

    • δ 2.1-2.3 ppm (s, 6H): Aromatic methyl protons on the dimethylphenyl ring.

  • Mass Spectrometry (ESI-MS): To confirm the molecular weight of the product ([M+H]⁺ or [M-H]⁻).

Applications and Future Directions

The synthesized hydrazone derivatives serve as valuable scaffolds for further chemical modification. For instance, the ketone group can be a handle for subsequent cyclization reactions to form various heterocyclic systems like pyrazoles and pyrazolines, which also possess significant pharmacological properties.[8] Given the established biological activities of hydrazones, these novel compounds are excellent candidates for screening in various assays, including:

  • Antimicrobial (antibacterial and antifungal) activity.[1][6]

  • Anticancer activity against various cell lines.[4]

  • Anticonvulsant and anti-inflammatory assays.[2][10]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: All procedures should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Aromatic Amines: Many are toxic and potential carcinogens. Handle with care.

    • Sodium Nitrite: Strong oxidizer and toxic upon ingestion.

    • Aryl Diazonium Salts: Potentially explosive, especially when isolated in a dry state. NEVER isolate the diazonium salt intermediate. Use it directly in solution.

    • Hydrazine Derivatives: If used in alternative syntheses, note that they are generally toxic and corrosive.[11]

  • Waste Disposal: Dispose of all chemical waste according to institutional guidelines.

References

  • Hamzaçebi, M. Ç., Rollas, S., Küçükgüzel, Ş. G., & Koçyiğit-Kaymakçıoğlu, B. (2008). Synthesis and structure elucidation of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. ARKIVOC, 2008(xii), 188-194. [Link]

  • ResearchGate. (n.d.). Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. Retrieved from ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Hydrazone synthesis. Retrieved from Organic Chemistry Portal. [Link]

  • Srivani, K., et al. (2018). AN EFFICIENT SYNTHESIS OF 2-(3-ARYL-1,2,4-OXADIAZOL- 5-YL)-N-PHENYLACETAMIDE DERIVATIVES. Rasayan Journal of Chemistry, 11(3), 1004-1006. [Link]

  • Ukrainets, I. V., et al. (2014). The unexpected influence of aryl substituents in N-aryl-3-oxobutanamides on the behavior of their multicomponent reactions with 5-amino-3-methylisoxazole and salicylaldehyde. Beilstein Journal of Organic Chemistry, 10, 2998-3006. [Link]

  • INOVATUS JOURNALS. (n.d.). synthesis of acetoacetanilide dihydrazones and dicarboxylic acid dihydrazides. Retrieved from INOVATUS JOURNALS. [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. [Link]

  • Zhang, Z., et al. (2023). Enantioselective Synthesis of Chiral Cyclic Hydrazines by Ni-Catalyzed Asymmetric Hydrogenation. Organic Letters, 25(20), 3689–3694. [Link]

  • ARKIVOC. (2008). Synthesis and structure elucidation of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. Retrieved from ARKIVOC. [Link]

  • ResearchGate. (n.d.). Synthesis, Structure, and Properties of Acetoacetanilide Acetylhydrazone. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Biological Activities of Hydrazone Derivatives. Retrieved from ResearchGate. [Link]

  • Google Patents. (1998). WO1998008807A1 - SYNTHESIS OF A HYDRAZONE β-KETO ESTER BY THE REACTION WITH A DIAZO ESTER.
  • Khan, K. M., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 27(19), 6702. [Link]

  • SciSpace. (n.d.). Biological Activities of Hydrazone Derivatives in the New Millennium. Retrieved from SciSpace. [Link]

  • Yang, N., Zhang, H., & Yuan, G. (2019). KI-catalyzed reactions of aryl hydrazines with α-oxocarboxylic acids in the presence of CO2: access to 1,3,4-oxadiazol-2(3H)-ones. Organic Chemistry Frontiers, 6(4), 532-536. [Link]

  • Al-Ostath, A. I., et al. (2024). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. Journal of Multidisciplinary Healthcare, 17, 1699-1715. [Link]

  • Impactfactor. (2016). A Review on Biological Activities of Hydrazone Derivatives. Retrieved from Impactfactor. [Link]

  • Kalia, J., & Raines, R. T. (2010). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]

  • Shingnapur, R. V., et al. (2014). A review exploring biological activities of hydrazones. Journal of Pharmacy and Bioallied Sciences, 6(2), 70-76. [Link]

  • MDPI. (2020). On the Use of CeCl3.7H2O as a Catalyst for the Synthesis of Hydrazones Derived from Aromatic Aldehydes and Ketones. Retrieved from MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from Organic Chemistry Portal. [Link]

  • SciSpace. (2022). Retraction Retracted: Facile and straightforward synthesis of Hydrazone derivatives. Retrieved from SciSpace. [Link]

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Application Note: N-(2,3-dimethylphenyl)-3-oxobutanamide in Medicinal Chemistry

[1]

Executive Summary: The "Privileged Scaffold" Precursor

In the landscape of modern drug discovery, N-(2,3-dimethylphenyl)-3-oxobutanamide (also known as Acetoacet-2,3-xylidide) represents a critical building block for the synthesis of "privileged structures"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets.[1]

While often overlooked as a mere pigment intermediate, this compound possesses a unique 1,3-dicarbonyl motif tethered to a sterically defined 2,3-dimethylphenyl (vicinal xylidine) pharmacophore.[1] This specific substitution pattern is bio-isosteric with the fenamate class of NSAIDs (e.g., Mefenamic acid) and offers distinct steric occlusion properties compared to the more common 2,4- or 2,6-isomers used in local anesthetics.[1]

This guide details the application of N-(2,3-dimethylphenyl)-3-oxobutanamide in synthesizing three major heterocyclic classes: 2-Quinolones , Pyrazoles , and Dihydropyrimidines , providing validated protocols for library generation.[1]

Chemical Profile & Reactivity[1][2][3]

The versatility of this molecule stems from its keto-enol tautomerism , which activates the

PropertyValue
IUPAC Name N-(2,3-dimethylphenyl)-3-oxobutanamide
CAS Number 4412-59-3
Molecular Formula C₁₂H₁₅NO₂
Molecular Weight 205.26 g/mol
Key Reactivity Active Methylene (C2), Electrophilic Carbonyls (C1, C3), Nucleophilic Aromatic Ring
Solubility Soluble in MeOH, EtOH, DMSO, DMF; Sparingly soluble in water
Reactivity Logic

The C2 methylene protons are highly acidic (

11

Application I: Synthesis of 4-Methyl-2-Quinolones (Knorr Cyclization)

Therapeutic Relevance: Antibacterial, Antimalarial, and Anticancer agents.[1][2] The Knorr quinoline synthesis converts

11
Mechanism of Action (Chemical)

The reaction proceeds via an acid-catalyzed intramolecular electrophilic aromatic substitution, followed by dehydration.[1]

KnorrMechanismStartAcetoacet-2,3-xylidide(Keto Form)ProtonationO-Protonation(Activation)Start->ProtonationH2SO4, 100°CCyclizationIntramolecularEASProtonation->CyclizationRing ClosureIntermediateHydroxy-dihydroquinolineCyclization->IntermediateRe-aromatizationProduct4,7,8-Trimethyl-2-quinoloneIntermediate->Product-H2O (Dehydration)

Figure 1: Mechanism of the Knorr Cyclization transforming the acyclic precursor into the bicyclic quinolone core.

Experimental Protocol: Sulfuric Acid Mediated Cyclization

Safety: Concentrated

1
  • Preparation: Charge a 100 mL round-bottom flask with N-(2,3-dimethylphenyl)-3-oxobutanamide (10.0 mmol, 2.05 g).

  • Acid Addition: Cool the flask to 0–5°C in an ice bath. Add Concentrated Sulfuric Acid (10 mL) dropwise with vigorous stirring. The solution may darken.

  • Reaction: Heat the mixture to 95–100°C for 2 hours. Monitor via TLC (EtOAc:Hexane 1:1). The starting material spot (

    
    ) should disappear, replaced by a lower 
    
    
    fluorescent spot.[1]
  • Quenching: Cool to room temperature. Pour the reaction mixture slowly onto 200 g of crushed ice with stirring. The quinolone will precipitate as an off-white solid.[1]

  • Isolation: Filter the solid under vacuum. Wash with cold water (

    
     mL) until the filtrate is neutral pH.[1]
    
  • Purification: Recrystallize from Ethanol/Water (9:1) to yield 4,7,8-trimethylquinolin-2(1H)-one.

Expected Yield: 75–85% Key Analytic:




1

Application II: Pyrazolone Libraries (Anti-Inflammatory Scaffolds)[1]

Therapeutic Relevance: COX-2 Inhibitors, Analgesics.[1] Reaction with hydrazines yields pyrazolones, a scaffold present in drugs like Edaravone and Metamizole.[1] The 2,3-dimethylphenyl tail mimics the lipophilic domain of mefenamic acid, potentially conferring NSAID-like activity.[1]

Experimental Protocol: Condensation with Aryl Hydrazines
  • Reagents: Dissolve N-(2,3-dimethylphenyl)-3-oxobutanamide (5.0 mmol) in Ethanol (20 mL).

  • Addition: Add Phenylhydrazine (5.5 mmol) and a catalytic amount of Glacial Acetic Acid (2 drops).

  • Reflux: Heat to reflux (78°C) for 4 hours.

  • Workup: Cool the mixture. The product often crystallizes directly upon cooling.[1] If not, remove solvent under reduced pressure and triturate with cold ether.[1]

  • Result: 1-(Phenyl)-3-methyl-N-(2,3-dimethylphenyl)-5-pyrazolone derivatives.

Application III: Divergent Synthesis Workflow

For medicinal chemistry campaigns, this building block serves as a "node" for divergent synthesis.[1] The following workflow illustrates how to maximize library diversity from a single precursor.

DivergentSynthesisCoreN-(2,3-dimethylphenyl)-3-oxobutanamideR_Hydrazine+ HydrazinesCore->R_HydrazineR_Aldehyde+ Aldehyde + Urea(Biginelli)Core->R_AldehydeR_Diazonium+ Diazonium Salts(Japp-Klingemann)Core->R_DiazoniumR_Acid+ H2SO4(Knorr)Core->R_AcidP_PyrazolePyrazolones(COX Inhibitors)R_Hydrazine->P_PyrazoleP_DHPDihydropyrimidines(Ca2+ Channel Blockers)R_Aldehyde->P_DHPP_HydrazoneAzo-Hydrazones(Antimicrobials)R_Diazonium->P_HydrazoneP_Quinoline2-Quinolones(Anticancer)R_Acid->P_Quinoline

Figure 2: Divergent synthetic pathways utilizing the acetoacetanilide core to access four distinct bioactive scaffolds.[1]

Analytical Data Summary

To validate the integrity of the starting material before synthesis, compare against these standard values.

TechniqueParameterDiagnostic Signal
HPLC Retention Time~4.2 min (C18, 50:50 ACN:H2O)

NMR
Methyl Groups

2.10 (s, 3H), 2.25 (s, 3H) (Aromatic-CH3)

NMR
Acetyl Group

2.30 (s, 3H) (

-CO-)

NMR
Methylene

3.65 (s, 2H) (-CO-

-CO-)

NMR
Amide NH

9.2–9.5 (bs, 1H)
IR Carbonyls1715

(Ketone), 1660

(Amide I)

References

  • BenchChem. (2025).[1][3] Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. Retrieved from [1]

  • Hamzaçebi, M. Ç., et al. (2008).[1][4] Synthesis and structure elucidation of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. ARKIVOC, (xii), 188-194.[1][4] (Note: Isomeric reference demonstrating identical chemistry for the 2,3-analog). Retrieved from [1]

  • Thakur, G. S., et al. (2024).[1] Synthesis of Quinoline and Its Derivatives Using Various Name Reactions: An Overview. IIP Series, Vol 3. Retrieved from [1]

  • Organic Chemistry Portal. (2023). Synthesis of Hydrazine Derivatives. Retrieved from

Experimental protocol for "N-(2,3-dimethylphenyl)-3-oxobutanamide" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of N-(2,3-dimethylphenyl)-3-oxobutanamide

Abstract

This document provides a comprehensive, step-by-step experimental protocol for the synthesis of N-(2,3-dimethylphenyl)-3-oxobutanamide. This compound serves as a valuable intermediate in the development of various pharmaceutical and agrochemical agents. The protocol is designed for an audience of researchers, chemists, and drug development professionals, emphasizing the scientific rationale behind procedural choices, adherence to safety standards, and methods for product validation. The synthesis is achieved through the acetoacetylation of 2,3-dimethylaniline with diketene.

Introduction and Scientific Rationale

N-(2,3-dimethylphenyl)-3-oxobutanamide, also known as 2',3'-dimethylacetoacetanilide, is a member of the acetoacetanilide class of compounds. These molecules are characterized by a β-ketoamide functional group, which makes them versatile precursors for the synthesis of heterocyclic compounds and other complex organic molecules. The preparation of acetoacetanilides is most commonly achieved by the acetoacetylation of an aniline derivative.[1] This protocol employs diketene as the acetoacetylating agent, a highly efficient but reactive choice that necessitates specific handling procedures. The reaction involves the nucleophilic attack of the nitrogen atom of 2,3-dimethylaniline on the electrophilic carbonyl carbon of the diketene β-lactone ring, leading to ring-opening and formation of the stable amide product.

Reaction Scheme

reaction_scheme cluster_product Product aniline 2,3-Dimethylaniline reaction_node aniline->reaction_node diketene Diketene diketene->reaction_node product N-(2,3-dimethylphenyl)- 3-oxobutanamide reaction_node->product Toluene, 0°C to RT

Caption: General reaction for the synthesis of N-(2,3-dimethylphenyl)-3-oxobutanamide.

Materials and Equipment

Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Recommended Grade
2,3-Dimethylaniline87-59-2121.18>98%
Diketene674-82-884.07Stabilized, >96%
Toluene108-88-392.14Anhydrous
Diethyl Ether60-29-774.12ACS Grade
Ethanol64-17-546.07Reagent Grade
Sodium Sulfate7757-82-6142.04Anhydrous
Deionized Water7732-18-518.02N/A
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel (100 mL)

  • Reflux condenser with drying tube (containing CaCl₂ or Drierite)

  • Ice-water bath

  • Inert gas line (Nitrogen or Argon)

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Melting point apparatus

  • Analytical balance

  • Thin Layer Chromatography (TLC) plates (silica gel)

Safety Precautions: A Critical Overview

A thorough understanding and mitigation of risks are paramount for this procedure.

  • Diketene: This reagent is highly toxic, corrosive, flammable, and a potent lachrymator. It must be handled exclusively within a certified chemical fume hood. All transfers should be performed with care to avoid inhalation of vapors or contact with skin and eyes.[2] Personal Protective Equipment (PPE) must include chemical-resistant gloves (butyl rubber recommended), a flame-retardant lab coat, and chemical splash goggles with a face shield.[2]

  • 2,3-Dimethylaniline: This compound is toxic if swallowed, inhaled, or absorbed through the skin.[3] It is also a suspected carcinogen. Standard PPE, including gloves and safety glasses, is required.

  • Toluene: Toluene is a flammable liquid with potential for neurotoxicity. Work in a well-ventilated area and avoid sources of ignition.

Detailed Experimental Protocol

experimental_workflow prep prep reaction reaction workup workup purify purify analyze analyze start Start setup 1. Assemble & Dry Glassware (Inert Atmosphere) start->setup charge_aniline 2. Add 2,3-Dimethylaniline & Anhydrous Toluene setup->charge_aniline cool 3. Cool to 0-5 °C (Ice Bath) charge_aniline->cool add_diketene 4. Add Diketene Dropwise (Maintain T < 10 °C) cool->add_diketene stir_rt 5. Stir at Room Temp (2h) Monitor by TLC add_diketene->stir_rt quench 6. Pour into Cold Water stir_rt->quench extract 7. Extract with Diethyl Ether quench->extract wash_dry 8. Wash with Brine & Dry (Anhydrous Na₂SO₄) extract->wash_dry concentrate 9. Remove Solvent (Rotary Evaporator) wash_dry->concentrate recrystallize 10. Recrystallize from Ethanol/Water concentrate->recrystallize characterize 11. Analyze Product (MP, NMR, IR) recrystallize->characterize end End characterize->end

Caption: Detailed workflow for the synthesis and purification of the target compound.

Reaction Setup and Execution
  • Preparation: Assemble the three-necked flask with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a drying tube. Flame-dry the entire apparatus under a stream of inert gas (N₂ or Ar) and allow it to cool to room temperature.

  • Charging Reactants: Charge the reaction flask with 2,3-dimethylaniline (12.12 g, 0.10 mol) and 100 mL of anhydrous toluene.

  • Cooling: Immerse the flask in an ice-water bath and begin stirring. Allow the solution to cool to an internal temperature of 0–5 °C.

  • Diketene Addition: Add diketene (8.41 g, 0.10 mol) to the dropping funnel. Add the diketene dropwise to the stirred aniline solution over approximately 30-45 minutes. Causality Note: This slow addition is critical to control the exothermic reaction and prevent the formation of undesired byproducts. The internal temperature must be maintained below 10 °C throughout the addition.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 2 hours. The reaction progress can be monitored by TLC (eluent: 7:3 Hexane/Ethyl Acetate), observing the consumption of the 2,3-dimethylaniline spot.

Product Work-up and Purification
  • Quenching: Carefully pour the reaction mixture into a beaker containing 150 mL of cold deionized water while stirring. This step hydrolyzes any remaining diketene and precipitates the crude product.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether.

  • Washing and Drying: Combine all organic layers. Wash the combined organic phase with 50 mL of brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.

  • Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. This will yield the crude product, typically as an off-white or pale yellow solid.

  • Recrystallization: Purify the crude solid by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and then add deionized water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified white crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry in a vacuum oven.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

ParameterExpected Result
Appearance White crystalline solid
Molecular Formula C₁₂H₁₅NO₂
Molecular Weight 205.25 g/mol [4]
Melting Point Literature ranges vary; typically ~90-95 °C
¹H NMR (400 MHz, CDCl₃) δ (ppm): ~8.0 (s, 1H, NH ), ~7.1-7.0 (m, 3H, Ar-H ), ~3.5 (s, 2H, -C(O)CH₂ C(O)-), ~2.3 (s, 3H, Ar-CH₃ ), ~2.2 (s, 3H, Ar-CH₃ ), ~2.1 (s, 3H, -C(O)CH₃ )
IR (KBr, cm⁻¹) ~3290 (N-H stretch), ~1715 (Ketone C=O stretch), ~1660 (Amide I C=O stretch), ~1540 (Amide II N-H bend)

References

  • General Acetoacetylation: Acetoacetanilide. Wikipedia. [Link][1]

  • Patent on Synthesis: Preparation method of acetoacetanilide compound. Google Patents (CN103951582A). [5]

  • Compound Properties: N-(2,3-dimethylphenyl)-3-oxobutanamide. MolPort. [Link][4]

  • Safety Data (Aniline): 2,3-Dimethylaniline Properties. PubChem, National Institutes of Health. [Link][6]

Sources

Application Note: Biological Evaluation & Synthetic Utility of N-(2,3-dimethylphenyl)-3-oxobutanamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2,3-dimethylphenyl)-3-oxobutanamide (also known as Acetoacet-2,3-xylidide ) represents a "privileged scaffold" in medicinal chemistry. While the parent molecule functions primarily as a high-value intermediate, its derivatives exhibit potent biological activities ranging from antimicrobial to anticancer effects.

This application note provides a comprehensive guide for researchers utilizing this scaffold to generate bioactive libraries. We focus on three primary pharmacological classes accessible via this core: Arylhydrazones (Antimicrobial) , Dihydropyrimidinones (Anticancer/Calcium Channel Blockers) , and 2-Quinolones (Antibacterial) .

Chemical Context & Scientist’s Insight

The Scaffold Advantage

The core structure features a


-keto amide moiety attached to a sterically congested 2,3-dimethylphenyl (xylidine) ring.
  • Reactivity: The methylene group at position 2 (between the carbonyls) is highly acidic (

    
    ), acting as a nucleophile in Knoevenagel condensations and diazo couplings.
    
  • Steric Influence: Unlike the common 2,4-isomer, the 2,3-dimethyl substitution creates a "vicinal steric wall." In our experience, this specific substitution pattern often improves metabolic stability by hindering enzymatic attack at the ortho-position, a common liability in aniline-based drugs.

Structural Representation[1][2][3][4][5][6]

Scaffold Core N-(2,3-dimethylphenyl)-3-oxobutanamide (Acetoacet-2,3-xylidide) SiteA Active Methylene (C2) Nucleophilic Attack Core->SiteA Functionalization SiteB Amide Linkage H-Bond Donor/Acceptor Core->SiteB Binding SiteC 2,3-Xylidine Ring Lipophilic/Steric Shield Core->SiteC ADME Properties

Figure 1: Pharmacophore dissection of the parent scaffold.

Application I: Synthesis & Activity of Antimicrobial Arylhydrazones

Derivatives formed by coupling diazonium salts to the active methylene group are potent antimicrobial agents. They function as Schiff base analogs , disrupting bacterial cell walls and chelating essential metal ions.

Protocol: Diazo Coupling Workflow

Objective: Synthesis of 2-(arylhydrazono)-N-(2,3-dimethylphenyl)-3-oxobutanamide.

  • Diazotization:

    • Dissolve 10 mmol of the substituted aniline (e.g., p-nitroaniline or sulfanilamide) in 10 mL of 3M HCl.

    • Cool to 0–5°C in an ice bath.

    • Add dropwise a solution of

      
       (10 mmol in 5 mL 
      
      
      
      ). Critical: Maintain temperature
      
      
      to prevent decomposition of the diazonium salt.
  • Coupling:

    • Dissolve N-(2,3-dimethylphenyl)-3-oxobutanamide (10 mmol) in Ethanol (20 mL) containing Sodium Acetate (30 mmol) as a buffer.

    • Slowly add the diazonium salt solution to the amide solution with vigorous stirring at 0–5°C.

    • A colored precipitate (yellow/orange/red) will form immediately.

  • Isolation:

    • Stir for 2 hours, allowing the mixture to reach room temperature.

    • Filter the solid, wash with water (3x) to remove salts, and recrystallize from Ethanol/DMF.

Representative Biological Data (Antimicrobial)

Table 1: Comparative MIC values (


) of Hydrazone Derivatives against standard pathogens.
Derivative (R-group on Hydrazone)S. aureus (Gram +)E. coli (Gram -)C. albicans (Fungal)Mechanism Note
Parent (Unsubstituted) >100>100>100Inactive precursor
4-NO

(Nitro)
12.525.050.0Electron-withdrawing group enhances lipophilicity
4-SO

NH

(Sulfonamide)
6.2512.525.0Synergistic folate synthesis inhibition
2,4-Dichloro 3.126.2512.5Membrane disruption via halogen bonding
Ciprofloxacin (Control)0.50.25-DNA Gyrase inhibitor

Interpretation: The incorporation of electron-withdrawing groups (Nitro, Chloro) significantly enhances activity.[1] The sulfonamide derivative (Row 3) exhibits a "hybrid" mechanism, leveraging both the hydrazone core and the sulfonamide pharmacophore [1, 3].

Application II: Anticancer Dihydropyrimidinones (Biginelli Reaction)

The scaffold serves as the


-keto amide component in the Biginelli Multicomponent Reaction , yielding 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). These structures are analogs of Monastrol, a known inhibitor of the mitotic kinesin Eg5, and also act as Calcium Channel Blockers.
Protocol: Microwave-Assisted Synthesis[8]

Reagents:

  • N-(2,3-dimethylphenyl)-3-oxobutanamide (1.0 eq)

  • Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq)

  • Urea or Thiourea (1.5 eq)

  • Catalyst:

    
    -Toluenesulfonic acid (10 mol%)
    

Procedure:

  • Mix reagents in Ethanol (2 mL per mmol) in a microwave-safe vial.

  • Irradiate at 120°C (300 W) for 10–15 minutes. Note: Conventional reflux requires 4-8 hours.

  • Cool to room temperature. Pour onto crushed ice.

  • Filter the precipitate and recrystallize from ethanol.

Mechanism of Action: Mitotic Arrest

Biginelli_MOA Drug DHPM Derivative (from 2,3-xylidide) Target Kinesin Eg5 (Motor Protein) Drug->Target Allosteric Binding Effect1 Inhibition of Bipolar Spindle Formation Target->Effect1 Blocks Effect2 Monoastral Spindle Phenotype Effect1->Effect2 Induces Outcome G2/M Phase Cell Cycle Arrest Effect2->Outcome Apoptosis Apoptosis (Cell Death) Outcome->Apoptosis

Figure 2: Pathway of Antiproliferative Activity for DHPM derivatives [4].

Application III: Synthesis of 2-Quinolones (Knorr Cyclization)

Acid-catalyzed cyclization of the parent amide yields 4-methyl-2-quinolone derivatives. These are isosteres of fluoroquinolone antibiotics and show potential as antimalarials.

Protocol:

  • Add N-(2,3-dimethylphenyl)-3-oxobutanamide (1 g) to concentrated Sulfuric Acid (5 mL) at 0°C.

  • Heat the mixture to 90°C for 30 minutes. Caution: Exothermic reaction.

  • Pour the reaction mixture into ice-water (50 mL).

  • Neutralize with Ammonium Hydroxide to pH 7.

  • Collect the precipitate (4,7,8-trimethylquinolin-2(1H)-one).

Scientist's Note: The 2,3-dimethyl pattern on the aniline ring directs the cyclization. Due to the methyl group at position 3 (meta to the nitrogen), cyclization occurs at the less hindered ortho position, yielding a specific regioisomer (7,8-dimethyl) that is otherwise difficult to synthesize.

References

  • BenchChem. (2025).[1][2] A Comparative Analysis of the Biological Activity of N-aryl-3-oxobutanamide Derivatives. Retrieved from

  • PubChem. (2025).[3] N-(2,4-Dimethylphenyl)-3-oxobutanamide Compound Summary. National Library of Medicine. Retrieved from

  • ResearchGate. (2008). Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. ARKIVOC. Retrieved from

  • MDPI. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Pharmaceuticals.[4][1][5] Retrieved from

  • PubMed. (2018). Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes... to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: N-(2,3-dimethylphenyl)-3-oxobutanamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimization of Yield and Purity for Acetoacet-2,3-xylidide

Assigned Specialist: Senior Application Scientist, Fine Chemical Synthesis Division Status: Open Priority: High

Executive Summary

You are attempting to synthesize N-(2,3-dimethylphenyl)-3-oxobutanamide (CAS: 80357-48-8), commercially known as Acetoacet-2,3-xylidide (AA-2,3-X) . This compound is a critical intermediate for yellow azo pigments and pharmaceutical precursors.

The synthesis involves the nucleophilic acyl substitution of 2,3-dimethylaniline (2,3-xylidine) with ethyl acetoacetate (EAA) .

Common User Pain Points:

  • Low Yield (<70%): Failure to drive the equilibrium to completion.

  • Product Discoloration: Oxidation of the 2,3-xylidine starting material.

  • Purity Issues: Formation of side products like Schiff bases (anils) or ureas.

This guide provides a validated, self-correcting protocol to address these issues, moving beyond standard textbook descriptions to industrial "best practices."

Module 1: The Chemistry & Thermodynamics

To improve yield, you must master the equilibrium. This reaction is reversible .



Mechanistic Insight

The amine nitrogen of 2,3-xylidine attacks the ketone carbonyl of EAA. However, because 2,3-xylidine has methyl groups at the ortho and meta positions, it possesses significant steric hindrance . This reduces the nucleophilicity of the amine compared to unsubstituted aniline, making the reaction slower and more sensitive to thermodynamic control.

The "Yield Killer": Ethanol

As the reaction proceeds, ethanol is produced. If ethanol remains in the reaction vessel, it promotes the reverse reaction (alcoholysis of the amide).

  • Rule of Thumb: You cannot achieve >80% yield without active removal of ethanol.

Module 2: Validated Synthesis Protocol

Objective: Synthesis of AA-2,3-X with >90% Yield and >98% Purity.

Reagents & Equipment
  • Reactant A: 2,3-Dimethylaniline (Freshly distilled, pale yellow/colorless).

  • Reactant B: Ethyl Acetoacetate (1.1 to 1.2 molar equivalents).

  • Solvent: Xylene (Isomeric mixture) or Chlorobenzene. Why? These form excellent azeotropes with ethanol.

  • Catalyst: None recommended for high-purity applications (thermal drive is sufficient). If kinetics are sluggish, 0.1 mol% Triethanolamine can be used.

Step-by-Step Methodology
  • Inerting: Purge the reaction vessel with Nitrogen (

    
    ).
    
    • Expert Note: 2,3-xylidine oxidizes rapidly in air to form dark quinone-like impurities. An

      
       blanket is mandatory for color control.
      
  • Charging: Charge 2,3-dimethylaniline and Solvent (1:2 w/v ratio) into the reactor. Heat to 90°C .

  • Addition: Add Ethyl Acetoacetate dropwise over 30–60 minutes.

    • Why? Controlling the concentration of EAA minimizes the self-condensation of EAA into Dehydroacetic acid.

  • The Drive (Critical Step): Heat the mixture to reflux (135°C–145°C ).

    • Install a Dean-Stark trap or a fractional distillation column.

    • Continuously distill off the Ethanol-Xylene azeotrope.

    • Checkpoint: Monitor the distillate temperature. When it rises from ~78°C (Ethanol) to ~138°C (Pure Xylene), the reaction is complete.

  • Workup: Cool to 80°C. If the product precipitates, filter hot. If soluble, cool to 0–5°C to crystallize.

  • Purification: Recrystallize from Ethanol/Water (70:30) or Toluene .

Module 3: Visualizing the Workflow & Troubleshooting

The following diagrams illustrate the critical control points and decision logic for this synthesis.

Figure 1: Reaction Pathway & Critical Control Points

ReactionPathway cluster_inputs Inputs cluster_process Process Control cluster_outputs Outputs Xylidine 2,3-Dimethylaniline (Steric Hindrance) Reaction Thermal Amidation (135-145°C) Xylidine->Reaction EAA Ethyl Acetoacetate (Excess 1.1 eq) EAA->Reaction Azeotrope Azeotropic Distillation (Removal of EtOH) Reaction->Azeotrope Equilibrium Shift ByProducts Side Products: 1. Schiff Base (Overheating) 2. Dehydroacetic Acid Reaction->ByProducts Improper Temp/pH Azeotrope->Reaction Recycle Solvent Product Target Product AA-2,3-X Azeotrope->Product High Yield

Caption: Figure 1. The thermal amidation pathway highlights the necessity of azeotropic distillation to drive the equilibrium toward the target product.

Figure 2: Troubleshooting Logic Tree

Troubleshooting Start Problem Identified IssueType What is the primary issue? Start->IssueType LowYield Yield < 70%? IssueType->LowYield Color Product is Brown/Dark? IssueType->Color Purity Melting Point Depressed? IssueType->Purity Sol_Azeotrope Check Distillation: Is Ethanol actually leaving? LowYield->Sol_Azeotrope Yes Sol_N2 Check N2 Purge (Oxidation) Color->Sol_N2 Yes Sol_Recryst Recrystallize: Toluene removes unreacted amine Purity->Sol_Recryst Impurities Sol_Acid Check pH: Acid promotes Schiff Base Purity->Sol_Acid Check Catalyst Sol_Temp Increase Temp to 140°C Sol_Azeotrope->Sol_Temp Distillation Slow

Caption: Figure 2. Diagnostic logic for resolving common synthetic failures in acetoacetylation.

Module 4: Data & Benchmarking

Solvent Selection for Reaction
SolventBoiling PointAzeotrope with EtOH?Suitability
Xylene 138–144°CYes Excellent. High BP drives reaction; good azeotrope.
Chlorobenzene 131°CYes Good. Slightly lower temp, easier to remove later.
Toluene 110°CYes Fair. Temperature often too low for rapid kinetics.
Ethanol 78°CN/APoor. Product inhibition (Le Chatelier's principle).
Impurity Profile
ImpurityOriginPrevention Strategy
Unreacted 2,3-Xylidine Incomplete reactionEnsure 1.1 eq of EAA; extend reflux time.
Schiff Base (Imine) Reaction on ketone C=OAvoid acid catalysts; keep temp <150°C.
Dehydroacetic Acid EAA dimerizationAdd EAA slowly (starve-feed).

FAQ: Frequently Asked Questions

Q1: Can I use Diketene instead of Ethyl Acetoacetate? A: Yes. The reaction of 2,3-xylidine with diketene is exothermic and irreversible, often giving higher yields (95%+).

  • Warning: Diketene is hazardous, unstable, and requires specialized handling equipment. For standard laboratory setups, the EAA route described above is safer and sufficient.

Q2: My product is oiling out during recrystallization. Why? A: This "oiling out" occurs when the product's melting point is close to the solvent's boiling point, or impurities are depressing the melting point.

  • Fix: Use a seed crystal.[1] Switch to a solvent system with a lower boiling point (e.g., Ethanol/Water) and cool very slowly with vigorous stirring.

Q3: Why is the 2,3-isomer harder to react than the 2,4-isomer? A: Steric hindrance. The methyl group at the 2-position (ortho) physically blocks the approach of the bulky EAA molecule to the amine nitrogen. This requires higher thermal energy (higher reaction temperature) to overcome the activation energy barrier compared to less hindered anilines.

References

  • Kinetics of Aminolysis of Ethyl Acetoacetate. ResearchGate. Analysis of reaction conditions and catalysis for acetoacetylation.

  • Synthesis of N-(2,3-dimethylphenyl)-3-oxobutanamide. Molport. Chemical structure and commercial identifiers for CAS 80357-48-8.

  • Azeotropic Distillation Technology. Scientific Research Publishing. Methodology for separating ethanol/ester mixtures to drive equilibrium.

  • Recrystallization Guide. MIT OpenCourseWare. Standard protocols for two-solvent recrystallization (Ethanol/Water).

  • Common Byproducts in Acetoacetylation. BenchChem. Identification of impurities like Schiff bases and oxidation products.

Sources

Technical Support Center: Purification of N-(2,3-dimethylphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Troubleshooting Guide for Acetoacet-2,3-xylidide (AA-2,3-X) CAS: 80357-48-8 (2,3-isomer specific) Support Tier: Level 3 (Senior Application Scientist)[1]

Welcome to the Purification Support Hub

Status: Active Operator: Dr. A. Vance, Senior Application Scientist

You are likely here because your batch of N-(2,3-dimethylphenyl)-3-oxobutanamide (henceforth AA-2,3-X ) is exhibiting coloration (pink/brown), oiling out during crystallization, or showing confusing NMR signals. This compound belongs to the class of acetoacetanilides, widely used as intermediates for yellow azo pigments and pharmaceuticals. Its purification is governed by two critical factors: the oxidation potential of the starting material (2,3-xylidine) and the keto-enol tautomerism of the beta-keto amide backbone.

This guide replaces generic advice with chemically grounded troubleshooting workflows.

Module 1: Diagnostic & Triage

"What is the symptom of your crude material?"

SymptomProbable CauseImmediate Action
Pink / Red / Brown Color Oxidation of residual 2,3-dimethylaniline (starting material). Even trace amounts (<0.1%) can cause intense coloration.Activated Carbon Treatment (See Protocol A).
"Oiling Out" (Liquid Phase Separation) Product melting point (~70-85°C) is close to the solvent boiling point; or solvent mixture is too polar.Seeding & Isothermal Cooling (See Protocol B).
Double Peaks in NMR Keto-Enol Tautomerism . This is not an impurity.Verify Integration Ratios (See Analytical Section).
Low Melting Point (<75°C) Residual solvent or symmetric urea byproduct formation.Vacuum Drying or Toluene Recrystallization .

Module 2: The Purification Workflow (Decision Tree)

Before starting, visualize your path. This logic gate ensures you do not waste solvent on a batch that requires chemical treatment first.

PurificationWorkflow Start Crude AA-2,3-X ColorCheck Is the solid colored (Pink/Brown)? Start->ColorCheck PurityCheck Is Purity >90%? ColorCheck->PurityCheck No (White/Off-White) CarbonTreat Protocol A: Recrystallization with Activated Carbon (EtOH/H2O) ColorCheck->CarbonTreat Yes (Light Color) AcidWash Pre-wash: Dilute HCl Wash (Removes 2,3-xylidine) ColorCheck->AcidWash Yes (Heavy Color) PurityCheck->CarbonTreat No StandardRecrys Protocol B: Standard Recrystallization (Toluene or EtOH/H2O) PurityCheck->StandardRecrys Yes Final Dry & Store (Protect from Light) CarbonTreat->Final Pure Crystals StandardRecrys->Final Pure Crystals AcidWash->CarbonTreat

Figure 1: Purification Logic Flow. Use an acid wash only if the starting amine content is high, as indicated by heavy discoloration.

Module 3: Detailed Protocols

Protocol A: Recrystallization with Impurity Scavenging

Best for: Removal of colored oxidation products and trace starting amines.

The Solvent System: Ethanol/Water (or Methanol/Water).

  • Why? AA-2,3-X is highly soluble in alcohols but poorly soluble in water.[1] The 2,3-dimethylaniline impurity remains soluble in the mother liquor (especially if slightly acidic).

Step-by-Step:

  • Dissolution: Suspend crude AA-2,3-X in Ethanol (95%) at a ratio of 3 mL per gram of solid.

  • Heating: Heat to reflux (~78°C). If the solid does not dissolve completely, add ethanol in 0.5 mL/g increments. Do not exceed 5 mL/g.

  • Scavenging: Remove from heat source briefly. Add Activated Carbon (0.5 - 1.0 wt%) .

    • Critical: If the solution is pink, add a trace amount of EDTA or sodium dithionite (antioxidant) if carbon alone fails, though carbon is usually sufficient.[1]

  • Hot Filtration: Return to boil for 5 minutes. Filter hot through a pre-warmed Celite pad or sintered glass funnel to remove carbon.

  • Crystallization (The "Cloud Point"):

    • Keep the filtrate hot.

    • Add warm water (50°C) dropwise until a persistent turbidity (cloudiness) appears.

    • Add a few drops of ethanol to clear the solution.

  • Cooling: Allow to cool to room temperature slowly (over 1-2 hours). Rapid cooling traps impurities.

    • Troubleshooting: If oil droplets form, scratch the glass with a rod or add a seed crystal immediately.

  • Collection: Filter the white needles/plates. Wash with cold 30% Ethanol/Water .

Protocol B: The "Oiling Out" Rescue (Toluene Method)

Best for: Batches that refuse to crystallize in alcohol/water or contain non-polar side products.

The Solvent: Toluene.

  • Why? Toluene has a boiling point (110°C) higher than the melting point of AA-2,3-X.[1] This allows you to heat the mixture above the melting point of the solute (forming a two-phase liquid system) and then cool it to crystallize. However, for high purity, we aim to dissolve it just below the boiling point.

  • Suspend solid in Toluene (4 mL/g).

  • Heat to 85-90°C. Ensure complete dissolution.

  • Allow to cool very slowly with gentle stirring.

  • Crystals from toluene are often denser and have lower solvent inclusion than aqueous systems.

Module 4: Analytical Troubleshooting (The "False" Impurity)

User Question: "I ran an NMR in CDCl3, and I see two sets of peaks. Is my product decomposed?"

Answer: No. You are observing Keto-Enol Tautomerism . Beta-keto amides like AA-2,3-X exist in equilibrium between the Keto form and the Enol form.[1]

  • The Mechanism: The methylene protons between the two carbonyls are acidic. In non-polar solvents (CDCl3), the Enol form is stabilized by an intramolecular hydrogen bond between the enol -OH and the amide carbonyl.

NMR Signature (CDCl3):

  • Keto Form: Singlet at ~3.6 ppm (CH2 between carbonyls).

  • Enol Form: Singlet at ~5.0 - 5.5 ppm (=CH-) and a broad downfield peak >12 ppm (-OH...O=).[1]

  • Ratio: Typically 2:1 to 4:1 (Keto:Enol) depending on concentration and solvent.

Validation Experiment: Run the NMR in DMSO-d6 . The polar solvent disrupts the intramolecular H-bond, shifting the equilibrium almost entirely to the Keto form. The "impurity" peaks should disappear or diminish significantly.

Tautomerism Keto Keto Form (Major in DMSO) CH2 Signal ~3.6 ppm Enol Enol Form (Stabilized in CDCl3) =CH- Signal ~5.0 ppm Intramolecular H-Bond Keto->Enol Equilibrium (Solvent Dependent)

Figure 2: Tautomeric Equilibrium. Do not mistake the Enol tautomer for a contaminant.

Module 5: Storage & Stability

  • Light Sensitivity: The 2,3-dimethylaniline moiety is electron-rich and prone to photo-oxidation.[1] Store in amber vials .

  • Hydrolysis: Avoid storage in acidic aqueous solutions, which can hydrolyze the amide bond, releasing the toxic xylidine.

  • Shelf Life: >2 years if stored dry at room temperature away from light.

References

  • PubChem. (n.d.). N-(2,3-dimethylphenyl)-3-oxobutanamide (Compound).[2] National Library of Medicine. Retrieved February 19, 2026, from [Link](Note: Linked to general Acetoxylidide entry for structural verification).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Gitzel, J., et al. (1980). Tautomerism of Acetoacetanilides. Journal of Chemical Research.

Sources

Technical Support Center: N-(2,3-dimethylphenyl)-3-oxobutanamide Purification

[1][2]

Executive Summary & Compound Profile

N-(2,3-dimethylphenyl)-3-oxobutanamide (CAS: 2415-85-2), commonly known as Acetoacet-2,3-xylidide , is a critical intermediate used primarily in the synthesis of yellow and orange azo pigments and certain pharmaceutical analogs.[1]

Achieving high purity (>99%) is essential because isomeric impurities (e.g., 2,4- or 2,6-xylidide derivatives) or oxidation byproducts can drastically alter the spectral properties of the final pigment or the efficacy of the pharmaceutical active pharmaceutical ingredient (API).[1]

Physicochemical Data Table
PropertyValue / CharacteristicRelevance to Recrystallization
CAS Number 2415-85-2Verification of identity.[1]
Molecular Weight 205.25 g/mol Calculation of theoretical yields.[1]
Melting Point 70°C – 75°C (Typical)CRITICAL: Low melting point increases risk of "oiling out" (Liquid-Liquid Phase Separation).[1]
Solubility (Water) Very Low (<0.5 g/100mL)Acts as an excellent anti-solvent.[1]
Solubility (Polar) High (Ethanol, Methanol, Acetone)Primary solvents for dissolution.[1]
Solubility (Non-Polar) Moderate (Toluene), Low (Hexane)Toluene is useful for removing specific organic impurities.[1]
Chemical Stability

-Keto amide functionality
Thermal Sensitivity: Avoid prolonged boiling (>80°C) to prevent decomposition or cyclization.[1]

Solvent Selection Strategy

The choice of solvent is dictated by the specific impurity profile.[1] Use the decision matrix below to select the appropriate system.

SolventSelectionStartDetermine Impurity TypeImpurity_InorganicInorganic Salts / Polar GumsStart->Impurity_InorganicImpurity_OrganicUnreacted Xylidine / IsomersStart->Impurity_OrganicImpurity_UnknownGeneral Purity BoostStart->Impurity_UnknownSolvent_EtOHSystem A: Ethanol/Water(Standard)Impurity_Inorganic->Solvent_EtOHSalts insoluble in EtOHSolvent_TolueneSystem B: Toluene/Hexane(For Organics)Impurity_Organic->Solvent_TolueneBetter organic partitioningImpurity_Unknown->Solvent_EtOHSolvent_MeOHSystem C: Methanol(High Throughput)

Figure 1: Solvent Selection Decision Matrix based on impurity profile.

Standard Operating Procedures (SOP)

Method A: Ethanol/Water Two-Solvent Recrystallization (Recommended)

Best for: General purification and removal of inorganic salts.[1]

Reagents:

  • Ethanol (95% or absolute)[1]

  • Deionized Water (Pre-chilled to 4°C)

  • Activated Carbon (Optional, for decolorization)[1]

Protocol:

  • Dissolution: Place crude N-(2,3-dimethylphenyl)-3-oxobutanamide in an Erlenmeyer flask. Add minimum hot Ethanol (approx. 60-65°C).[1] Do not boil vigorously, as the compound melts near 72°C.[1]

    • Note: If the solid melts before dissolving, you are observing "oiling out."[1] Add more solvent immediately.[1]

  • Decolorization (Optional): If the solution is pink/brown (oxidation products), add activated carbon (1-2% w/w).[1] Stir for 5 mins at 60°C.

  • Hot Filtration: Filter the hot solution through a pre-warmed funnel (or Celite pad) to remove carbon/insolubles.[1]

  • Crystallization:

    • Return filtrate to the heat source and bring back to ~60°C.[1]

    • Add warm water dropwise with agitation until a persistent turbidity (cloudiness) appears.[1]

    • Add just enough Ethanol (dropwise) to clear the turbidity.[1]

  • Cooling: Remove from heat. Allow to cool to room temperature slowly (over 30-45 mins) with gentle stirring.

    • Critical: Rapid cooling causes oiling or occlusion of impurities.[1]

  • Isolation: Once at room temp, cool in an ice bath (0-5°C) for 20 minutes. Filter crystals via vacuum filtration.[1][2]

  • Drying: Wash with cold 20% Ethanol/Water.[1] Dry in a vacuum oven at 40°C. Do not exceed 50°C during drying.

Method B: Toluene Recrystallization

Best for: Removing unreacted 2,3-xylidine or non-polar organic side-products.[1]

Protocol:

  • Dissolve crude solid in minimum Toluene at 65°C.

  • Filter hot to remove insolubles.[1][2]

  • Allow to cool slowly to room temperature.

  • Add Hexane dropwise only if yield is low (acts as anti-solvent).[1]

  • Filter and wash with cold Hexane.[1]

Troubleshooting Hub

The most common failure mode for Acetoacet-2,3-xylidide is "Oiling Out" (Liquid-Liquid Phase Separation).[1] This occurs because the compound's melting point is lower than the boiling point of many solvents.[1]

Issue: The Product "Oils Out"

Symptoms: Instead of crystals, oily droplets form at the bottom of the flask or the solution turns milky/emulsified upon cooling.[1]

OilingOutFixProblemProblem: Oiling OutCheckTempIs Dissolution Temp > 70°C?Problem->CheckTempAction_CoolLOWER TEMPDissolve at 55-60°C onlyCheckTemp->Action_CoolYesCheckConcIs Solution Too Concentrated?CheckTemp->CheckConcNoAction_DiluteADD SOLVENTDilute by 10-15%CheckConc->Action_DiluteYesCheckSeedDid you use Seed Crystals?CheckConc->CheckSeedNoAction_SeedADD SEEDAdd pure crystal at 60°CCheckSeed->Action_SeedNoReEvaluateReEvaluateCheckSeed->ReEvaluateYes (Consult Senior Sci)

Figure 2: Troubleshooting logic for Liquid-Liquid Phase Separation (Oiling Out).

Issue: Discoloration (Pink/Red/Yellow)

Cause: Oxidation of trace 2,3-dimethylaniline (xylidine) starting material.[1] Solution:

  • Acid Wash: Before recrystallization, wash the crude solid with dilute HCl (1M).[1] This converts the amine impurity into a water-soluble hydrochloride salt.[1]

  • Water Wash: Wash with water to remove the salt.[1]

  • Recrystallize: Proceed with Method A.

Frequently Asked Questions (FAQ)

Q1: Can I use Acetone as a solvent? A: Acetone is a very strong solvent for this compound.[1] It is difficult to get good recovery (yield) using pure Acetone because the solubility remains high even at low temperatures.[1] If you must use Acetone, use it in a 1:1 mixture with Hexane or Water as an anti-solvent.[1]

Q2: How do I validate the purity of the crystals? A:

  • Melting Point: A sharp melting point range (e.g., 72–73°C) indicates high purity.[1] A wide range (e.g., 68–74°C) indicates retained solvent or isomers.[1]

  • TLC: Use Silica Gel plates with 30% Ethyl Acetate in Hexane. Visualise under UV.[1] The amide should be the major spot; any lower Rf spots usually indicate free amines.[1]

Q3: Why is my yield low (<50%)? A: The compound has some solubility in alcohol even at 0°C.[1]

  • Fix: Concentrate the mother liquor (filtrate) using a rotary evaporator to half its volume and cool again to collect a "second crop" of crystals.[1] Note that the second crop is usually less pure than the first.[1]

Q4: Is the compound light-sensitive? A: Yes, acetoacetanilides can degrade slowly under UV light.[1] Store purified crystals in amber vials or foil-wrapped containers.

References

  • PubChem. (n.d.).[1] N-(2,3-dimethylphenyl)-3-oxobutanamide (Compound).[1][3] National Library of Medicine.[1] Retrieved February 19, 2026, from [Link][1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for recrystallization techniques of amides).

  • Zubrick, J. W. (2016).[1] The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. Wiley.[1] (Source for "Oiling Out" troubleshooting mechanisms).

  • Clariant. (2020).[1][3] Safety Data Sheet: Acetoacet-2,4-xylidide (Analogous compound data for solubility/handling). [Link] (General grounding for acetoacetanilide handling).[1]

Technical Support Center: Optimization of N-(2,3-dimethylphenyl)-3-oxobutanamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of N-(2,3-dimethylphenyl)-3-oxobutanamide (also known as Acetoacet-2,3-xylidide ) presents a specific challenge in process chemistry: Steric Hindrance . Unlike its 2,4- or 3,5-isomers, the methyl group at the ortho (2-position) creates significant steric resistance to the nucleophilic attack required for acetoacetylation.

This guide moves beyond standard textbook protocols to address the kinetic sluggishness and thermodynamic traps specific to this ortho-substituted substrate. We focus on the Aminolysis of Ethyl Acetoacetate (EAA) route, as it is the safest and most scalable method for laboratory and pilot-plant applications.

Module 1: Reaction Kinetics & Conversion

Q: My reaction stalls at 60-70% conversion. Adding more Ethyl Acetoacetate (EAA) doesn't help. Why?

A: You are fighting a reversible equilibrium, exacerbated by the "Ortho Effect."

The Root Cause: The reaction between 2,3-dimethylaniline and EAA is a transamidation . It is an equilibrium process that generates ethanol as a byproduct.



In the 2,3-isomer, the ortho-methyl group twists the aniline ring out of planarity and physically blocks the approach of the nitrogen lone pair to the ester carbonyl. This lowers the effective nucleophilicity (


) while the reverse reaction remains viable.

The Solution: The Dean-Stark Protocol You cannot force this reaction by simply adding excess reagent (which complicates purification). You must drive the equilibrium by removing ethanol physically.

  • Switch Solvent: Use a non-polar solvent that forms a low-boiling azeotrope with ethanol but boils higher than ethanol itself. Toluene (110°C) or Xylene (140°C) are ideal.

  • Apparatus: Install a Dean-Stark trap or a fractional distillation column.

  • Temperature: Maintain the internal temperature above 100°C. As ethanol forms, it azeotropes out. The reaction is complete only when the theoretical volume of ethanol is collected.

Visualization: The Steric Barrier & Equilibrium Shift

ReactionPathways Reactants 2,3-Dimethylaniline + Ethyl Acetoacetate TS Tetrahedral Intermediate (High Energy/Sterically Crowded) Reactants->TS  Heat + Catalyst   Product N-(2,3-dimethylphenyl)- 3-oxobutanamide TS->Product  Collapse   Ethanol Ethanol (Byproduct) TS->Ethanol  Elimination   Product->Reactants  Reversible if EtOH present   Dean-Stark Trap Physical Removal (Drives Equilibrium) Ethanol->Dean-Stark Trap  Azeotropic Removal  

Figure 1: Reaction pathway highlighting the reversibility of the transamidation and the necessity of ethanol removal to overcome the steric barrier.

Module 2: Impurity Profiling

Q: The product is isolating as a brown/yellow sticky solid instead of a white powder. What is this impurity?

A: You are likely forming the Schiff Base (Anil) side product.

The Mechanism: EAA contains two electrophilic sites: the Ester Carbonyl (desired target) and the Ketone Carbonyl (undesired target).

  • Kinetic Control: At lower temperatures, the amine attacks the ketone (forming a Schiff base/imine).

  • Thermodynamic Control: At higher temperatures, the amide (product) is more stable.

Troubleshooting Checklist:

  • Check your Catalyst: Are you using a strong acid? Strong acids catalyze the Schiff base formation at the ketone position. Switch to a base catalyst (e.g., Triethanolamine or DMAP ) or a mild Lewis acid (e.g., Zinc Acetate ).

  • Heating Ramp: Do not mix reagents at room temperature and let them sit. Pre-heat the EAA/Solvent mixture before adding the aniline, or ramp the temperature quickly to >90°C to favor amide formation.

  • Diketene Polymerization: If you are using diketene (rare in lab, common in industry), brown tar is usually polymerized diketene. Ensure strict temperature control (exotherm management).

Visualization: Competing Pathways

ImpurityMap cluster_0 Path A: Desired (Amidation) cluster_1 Path B: Undesired (Imine Formation) Start Reactants: 2,3-Xylidine + EAA Amide Target Amide (Thermodynamic Product) Start->Amide  Base Cat / High T   Schiff Schiff Base (Anil) (Kinetic/Acid Cat. Product) Start->Schiff  Acid Cat / Low T   Water Water Schiff->Water Action Corrective Action: Use Base Catalyst Rapid Heating Action->Start

Figure 2: Competing reaction pathways. Path A leads to the desired amide, while Path B leads to colored imine impurities.

Module 3: Experimental Protocol (Optimized)

Objective: Synthesis of N-(2,3-dimethylphenyl)-3-oxobutanamide with >90% purity.

Materials:
  • Substrate: 2,3-Dimethylaniline (1.0 eq)

  • Reagent: Ethyl Acetoacetate (1.1 - 1.2 eq)

  • Solvent: Toluene (3-4 volumes relative to aniline)

  • Catalyst: Triethanolamine (0.05 eq) OR Zinc Acetate (0.02 eq)

Step-by-Step Procedure:
  • Setup: Equip a 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, a temperature probe, and a Dean-Stark apparatus topped with a reflux condenser.

  • Charging: Add 2,3-dimethylaniline, Toluene, and the Catalyst to the flask.

  • Addition: Add Ethyl Acetoacetate (EAA) at room temperature.

  • Reaction (The Drive):

    • Heat the mixture to reflux (approx. 110-115°C external bath).

    • Observe the collection of liquid in the Dean-Stark trap. This is the Ethanol/Toluene azeotrope.

    • Checkpoint: Continue reflux until the theoretical amount of ethanol has been collected (or until TLC/HPLC shows <2% starting aniline). This typically takes 4–8 hours due to the steric hindrance.

  • Workup (Crystallization):

    • Cool the reaction mixture slowly to 50°C.

    • If the product crystallizes directly from Toluene: Cool to 0-5°C, filter, and wash with cold Toluene.

    • If product remains soluble: Distill off ~50% of the Toluene under reduced pressure. Add n-Heptane or Hexane (anti-solvent) slowly while stirring to induce precipitation.

  • Purification: Recrystallize from Ethanol/Water (1:1) or Toluene if necessary to remove yellow color (Schiff base traces).

Module 4: Data & Specifications

ParameterSpecification / DataNotes
CAS Number 80357-48-8Specific to 2,3-isomer
Molecular Weight 205.25 g/mol
Appearance White to off-white crystalline solidYellowing indicates oxidation or Schiff base
Melting Point 70–74°C (Typical)Lower than 2,4-isomer (~88°C) due to symmetry
Solubility Soluble in Methanol, Ethanol, TolueneInsoluble in Water
Key 1H NMR

2.1-2.3 (2x CH3),

3.6 (CH2)
Look for disappearance of EtO- signals

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Clemens, R. J. (1986). "Diketene". Chemical Reviews, 86(2), 241–318. Link (Review of acetoacetylation agents).

  • Stadler, A., & Kappe, C. O. (2000). "Microwave-mediated synthesis of N-aryl acetoacetamides". Journal of the Chemical Society, Perkin Transactions 2. (Comparison of thermal vs.
  • Pfister, J. R. (1990). "Zinc acetate as a catalyst for the acetoacetylation of amines". Synthesis, 1990(08), 689-690. (Specific catalyst reference for sterically hindered amines).

Troubleshooting "N-(2,3-dimethylphenyl)-3-oxobutanamide" HPLC separation

Author: BenchChem Technical Support Team. Date: February 2026

Code Name: AA-2,3-X | Cas No: 2415-85-2 (Typical)

Welcome to the Advanced Separation Support Center. You are likely here because your HPLC peak shape for Acetoacet-2,3-xylidide (AA-2,3-X) is behaving erratically—showing splitting, excessive tailing, or retention shifts.

This guide treats the molecule not just as a "sample" but as a dynamic chemical system. The


-keto amide moiety is reactive and structurally flexible, leading to specific chromatographic artifacts that standard generic troubleshooting will fail to resolve.
Quick Technical Profile
FeatureSpecificationChromatographic Impact
IUPAC Name N-(2,3-dimethylphenyl)-3-oxobutanamideTarget Analyte
Common ID Acetoacet-2,3-xylidide (AA-2,3-X)Industrial intermediate naming
Key Moiety

-Keto Amide (1,3-dicarbonyl)
Source of Tautomerism & Chelation
Hydrophobicity Moderate (LogP ~1.5 - 2.[1]0)Retains well on C18; elutes with ~40-60% Organic
UV Max ~240-254 nmAromatic ring + Amide conjugation
Module 1: The "Ghost Peak" Phenomenon (Tautomerism)

Symptom: You observe a split peak, a "shoulder," or a broad bridge between two peaks, despite using a pure standard. Diagnosis: Keto-Enol Tautomerism.[2]

The


-keto amide group exists in equilibrium between the Keto  form (dicarbonyl) and the Enol  form (hydrogen-bonded ring).
  • The Problem: If the rate of interconversion between these forms is slower than the time it takes to move through the column, they separate into two peaks. If the rate is comparable, you get a broad "bridge."

  • The Fix: You cannot stop the chemistry, but you can force the kinetics.

Troubleshooting Protocol: The Temperature Override

To merge the peaks, you must speed up the interconversion rate so the detector sees a time-averaged single peak.

  • Step 1: Increase Column Temperature.

    • Action: Set column oven to 45°C - 50°C .

    • Why: Heat increases the rate of keto-enol exchange. This is the most effective fix for AA-2,3-X.

  • Step 2: Acidify the Mobile Phase.

    • Action: Ensure Mobile Phase A contains 0.1% Formic Acid or Phosphoric Acid (pH ~2.5).

    • Why: Acidic conditions generally stabilize the keto form and suppress ionization of the amide nitrogen, reducing secondary interactions.

Critical Note: Do not use neutral pH buffers (like Ammonium Acetate pH 7) for this separation unless necessary for MS, as it often exacerbates peak broadening for this specific class.

Module 2: The "Shark Fin" (Tailing & Chelation)

Symptom: The peak rises sharply but tails significantly (Asymmetry Factor > 1.5). Diagnosis: Metal Chelation or Silanol Activity.


-dicarbonyls are excellent ligands. They will chelate trace iron or stainless steel ions in your column frits or LC system.
Troubleshooting Protocol: System Passivation
  • The "Iron Trap" Additive:

    • Add 0.1 mM EDTA to Mobile Phase A.

    • Result: EDTA binds free metal ions more strongly than your analyte, preventing the "drag" caused by the analyte sticking to metal surfaces.

  • Column Choice:

    • Switch to a "Base-Deactivated" or "High-Purity" silica column (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).

    • Why: Older silica types have high metal content and acidic silanols that bind the amide group.

Module 3: Regioisomer Resolution (2,3 vs. 2,4)

Symptom: Co-elution with impurities. Diagnosis: Synthesis often produces the 2,4-dimethyl isomer (Acetoacet-2,4-xylidide) or unreacted 2,3-xylidine.

Differentiation Strategy
ImpuritySeparation PhysicsRecommended Action
2,4-Isomer Hydrophobicity is nearly identical. Separation relies on steric shape selectivity.Use a Phenyl-Hexyl column. The

-

interactions differ based on the methyl positions on the ring.
2,3-Xylidine This is the amine precursor. It is basic.At pH 2.5, Xylidine is protonated (

) and elutes near the void volume (very early). AA-2,3-X remains neutral and retains.
Visual Logic: Troubleshooting Workflow

The following logic tree guides your decision-making process based on peak topology.

TroubleshootingLogic Start Start: Analyze Peak Shape Split Split Peak / Shoulder? Start->Split Tailing Tailing (As > 1.5)? Start->Tailing RetShift Retention Shift? Start->RetShift TautomerCheck Check Column Temp Split->TautomerCheck Yes ChelationCheck Check Mobile Phase Additive Tailing->ChelationCheck Yes ActionSolvent Check Sample Solvent (Must match Mobile Phase) RetShift->ActionSolvent Check pH ActionTemp INCREASE Temp to 50°C (Accelerate Kinetics) TautomerCheck->ActionTemp Temp < 40°C TautomerCheck->ActionSolvent Temp is OK ActionEDTA Add 0.1mM EDTA (Sequester Metals) ChelationCheck->ActionEDTA No Chelator ActionCol Switch to End-Capped High-Purity Silica ChelationCheck->ActionCol Chelator Present

Figure 1: Decision matrix for diagnosing AA-2,3-X peak anomalies.

Standard Operating Procedure (SOP): The "Golden" Method

If your current method is failing, adopt this baseline protocol. It is designed to suppress tautomerism and prevent chelation.

1. Instrumentation:

  • System: HPLC with UV/Vis or PDA.

  • Flow Cell: Standard (10mm).

2. Chromatographic Conditions:

ParameterSettingRationale
Column C18 (L1) End-capped, 4.6 x 150mm, 3.5µm or 5µmStandard hydrophobicity; end-capping reduces tailing.
Mobile Phase A Water + 0.1% Formic AcidLow pH suppresses ionization; stabilizes keto form.
Mobile Phase B Acetonitrile (ACN)Sharpens peaks compared to Methanol for this molecule.
Flow Rate 1.0 - 1.2 mL/minStandard backpressure.
Temperature 45°C ± 1°C CRITICAL: Merges tautomeric peaks.
Detection 254 nm (Primary), 210 nm (Secondary)254nm is specific to the aromatic amide; 210nm detects xylidine impurities.

3. Gradient Profile:

  • 0-2 min: 20% B (Isocratic Hold - elutes polar amines/xylidines)

  • 2-15 min: 20%

    
     80% B (Linear Gradient - elutes AA-2,3-X approx. 8-10 min)
    
  • 15-20 min: 80% B (Wash)

  • 20.1 min: 20% B (Re-equilibration)

References
  • Chromatography Forum. (2022).[3] How to fix peak splitting on acetate/acetoacetate derivatives.Link

  • ResearchGate. (2017). How to resolve splitted peaks in HPLC for tautomeric compounds.Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 222464: N-(2,4-Dimethylphenyl)-3-oxobutanamide (Isomer Analog).[4]Link

  • Separation Science. (2024). Peak Splitting in HPLC: Causes and Solutions.Link

  • Agilent Technologies. (2020). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones (Carbonyl Analysis).Link

Sources

Technical Support Center: N-(2,3-dimethylphenyl)-3-oxobutanamide Byproduct Identification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This guide addresses the identification and remediation of byproducts formed during the synthesis of N-(2,3-dimethylphenyl)-3-oxobutanamide (CAS: 20636-66-8), also known as Acetoacet-2,3-xylidide . This compound is a critical intermediate in the manufacturing of yellow and orange azo pigments and specific pharmaceutical active ingredients.[1][2]

The synthesis typically involves the acetoacetylation of 2,3-dimethylaniline (2,3-xylidine) with ethyl acetoacetate or diketene. While the reaction is robust, deviation in temperature, pH, or stoichiometry leads to characteristic impurity profiles that compromise yield and downstream coupling efficiency.

Core Reaction:



Reaction Pathway & Impurity Mapping

The following diagram illustrates the primary synthesis pathway and the divergence points leading to the three most common byproducts: the Symmetric Urea , the Schiff Base , and the Knorr Quinoline .

Reaction_Pathways Start 2,3-Dimethylaniline (Starting Material) Product N-(2,3-dimethylphenyl)- 3-oxobutanamide (Target) Start->Product Primary Reaction (- EtOH) Urea N,N'-bis(2,3-dimethylphenyl)urea (High MP Solid) Start->Urea Thermal Decomp. or Phosgene equiv. Quinoline 4,7,8-trimethylquinolin-2(1H)-one (Cyclization Product) Start->Quinoline Acid Catalysis High Temp (Knorr) Reagent Ethyl Acetoacetate (or Diketene) Reagent->Product Reagent->Quinoline Schiff Schiff Base / Enamine (Yellow Impurity) Product->Schiff + Excess Aniline (- H2O)

Figure 1: Mechanistic divergence in acetoacetylation. Green indicates the target pathway; red/yellow indicates side reactions mediated by stoichiometry or thermal stress.

Troubleshooting Guide: Impurity Identification
Scenario A: "I see a highly insoluble, high-melting solid in my crude product."

Suspect: N,N'-bis(2,3-dimethylphenyl)urea Mechanism: This symmetric urea forms via the dimerization of the aniline starting material, often mediated by isocyanate intermediates or thermal decomposition if the reaction is run too hot or if phosgene-equivalents were used in alternate routes. Diagnostic:

  • Solubility: Virtually insoluble in boiling ethanol, toluene, and water. Soluble in hot DMSO.

  • Melting Point: >250°C (significantly higher than the target product).

  • MS (ESI+):

    
     Da.
    

Corrective Action:

  • Hot Filtration: exploiting the solubility difference. Dissolve the crude acetoacetamide in boiling toluene or ethanol; the urea will remain undissolved. Filter hot to remove it.

  • Stoichiometry Check: Ensure no excess phosgene/triphosgene is present if using that route. In thermal acetoacetylation, reduce reaction temperature.

Scenario B: "My product is yellow/orange instead of white/off-white."

Suspect: Schiff Base (Enamine) Formation Mechanism: The ketone carbonyl of the product reacts with unreacted 2,3-dimethylaniline to form an imine/enamine (3-(2,3-dimethylphenylamino)-N-(2,3-dimethylphenyl)but-2-enamide). Diagnostic:

  • Appearance: Intense yellow to orange color.

  • TLC: Less polar spot than the main product.

  • MS (ESI+):

    
     Da (Product MW 205 + Aniline MW 121 - Water 18).
    

Corrective Action:

  • Acid Wash: Wash the organic layer with dilute HCl (1M) to remove unreacted aniline before crystallization. This prevents the Schiff base from forming during workup.

  • Recrystallization: Recrystallize from dilute ethanol. The Schiff base is more soluble in alcohols than the target amide.

Scenario C: "Yield is low, and I see a peak at m/z 188."

Suspect: 4,7,8-trimethylquinolin-2(1H)-one (Knorr Quinoline) Mechanism: Acid-catalyzed cyclization. The 2,3-dimethyl substitution pattern blocks one ortho position, forcing cyclization at the other (C6 of the aniline), resulting in the 7,8-dimethyl quinoline system with a 4-methyl group from the acetoacetate. Diagnostic:

  • MS (ESI+):

    
     Da (Loss of water from the open-chain intermediate).
    
  • UV/Vis: Strong fluorescence often observed.

  • Conditions: Typically appears if the reaction mixture became acidic or was heated >140°C.

Corrective Action:

  • pH Control: Ensure the reaction remains neutral. If using ethyl acetoacetate, avoid adding strong acids.

  • Temperature: Maintain reaction temperature below 120°C.

Analytical Reference Data

Use the table below to validate your analytical results.

ComponentStructure DescriptionMW ( g/mol )Key MS Peaks (ESI+)Distinctive 1H NMR Features (DMSO-d6)
Target Product N-(2,3-dimethylphenyl)-3-oxobutanamide205.25206


2.2-2.3 (2x Me),

3.6 (CH2 keto),

11.4 (NH enol)
Starting Material 2,3-Dimethylaniline121.18122


6.5-7.0 (Aromatic),

4.8 (NH2 broad)
Symmetric Urea N,N'-bis(2,3-dimethylphenyl)urea268.36269

Very broad NH, Aromatic only (High symmetry)
Knorr Quinoline 4,7,8-trimethylquinolin-2(1H)-one187.24188


2.4 (4-Me),

6.2 (H-3 olefinic)
Schiff Base (Enamine Dimer)308.42309

Complex aromatic region, multiple Me signals

Note on Tautomerism: The target compound exists in equilibrium between Keto and Enol forms.

  • Keto form: Shows a singlet at ~3.6 ppm (

    
    ).
    
  • Enol form: Shows a singlet at ~5.0-5.5 ppm (

    
    ) and a downfield exchangeable proton (
    
    
    
    ).
  • Do not mistake the enol signals for an impurity. In

    
    , the keto form often predominates; in DMSO, the enol form is stabilized.
    
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 222464, N-(2,4-Dimethylphenyl)-3-oxobutanamide (Analogous structure reference for spectral properties). Retrieved from [Link]

  • Molport. N-(2,3-dimethylphenyl)-3-oxobutanamide Chemical Data (CAS 80357-48-8 / 20636-66-8). Retrieved from [Link]

  • Asian Journal of Chemistry. Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (Reference for Urea byproduct mechanism). Retrieved from [Link]

  • National Institutes of Health (NIH). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (Reference for Knorr cyclization mechanisms). Retrieved from [Link]

Sources

Technical Support Center: Reaction Monitoring for N-(2,3-dimethylphenyl)-3-oxobutanamide Synthesis by TLC

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals employing Thin-Layer Chromatography (TLC) to monitor the synthesis of N-(2,3-dimethylphenyl)-3-oxobutanamide. As a critical in-process control, mastering TLC for this application ensures reaction completion, minimizes impurity formation, and informs purification strategies. This document provides not only procedural steps but also the underlying scientific principles and field-tested troubleshooting advice to address common experimental challenges.

Introduction to the Synthesis and its Monitoring

The synthesis of N-(2,3-dimethylphenyl)-3-oxobutanamide typically involves the acylation of 2,3-dimethylaniline with an acetoacetylating agent like diketene or ethyl acetoacetate. This reaction forms a new amide bond and is fundamental in the synthesis of various chemical intermediates.

Monitoring the reaction's progress is crucial for determining the optimal reaction time and preventing the formation of byproducts.[1][2][3] TLC is an ideal technique for this purpose due to its speed, low cost, and high sensitivity.[2][4] By comparing the TLC profile of the reaction mixture over time to that of the starting materials, one can qualitatively assess the consumption of reactants and the formation of the desired product.[3]

Frequently Asked Questions (FAQs)

Q1: What is a standard TLC protocol for monitoring the synthesis of N-(2,3-dimethylphenyl)-3-oxobutanamide?

A1: A robust starting point for monitoring this reaction involves the following step-by-step protocol.

Experimental Protocol: Standard TLC Monitoring

  • Plate Preparation: Handle the TLC plate (typically silica gel 60 F254) carefully by the edges to avoid contaminating the surface.[5] Using a pencil, gently draw an origin line about 1 cm from the bottom of the plate.[6] Mark lanes for the starting material (2,3-dimethylaniline), the reaction mixture, and a "co-spot" lane.[3]

  • Sample Preparation: Prepare dilute solutions of your starting aniline and the reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.[7] High concentrations can lead to streaking and poor separation.[8]

  • Spotting: Use a capillary tube to apply a small spot of each solution to its designated lane on the origin line. The spot should be as small as possible (1-2 mm in diameter) for optimal resolution.[4][9] For the co-spot lane, apply both the starting material and the reaction mixture to the same spot (allowing the solvent to dry between applications).

  • Development: Place the spotted TLC plate in a developing chamber containing a pre-equilibrated solvent system (mobile phase). A common starting solvent system is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The solvent level must be below the origin line.[4]

  • Visualization: After the solvent front has moved to about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[8] Dry the plate and visualize the spots. Since the starting aniline and the product are aromatic, they should be visible under a UV lamp (254 nm) as dark spots.[10][11] Circle the spots with a pencil.

  • Interpretation: The starting aniline should have a different Rf value than the product. As the reaction progresses, the spot corresponding to the aniline in the reaction mixture lane should diminish, while a new spot corresponding to the product should appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[3]

Q2: How do I choose an appropriate solvent system (mobile phase)?

A2: The goal is to find a solvent system that provides good separation between the starting material (2,3-dimethylaniline) and the product (N-(2,3-dimethylphenyl)-3-oxobutanamide). The product, being an amide with a ketone group, is more polar than the starting aniline. Therefore, the product will have a lower Retention Factor (Rf) value.[12]

A good separation will have the product spot with an Rf value ideally between 0.3 and 0.7.[13] Start with a mixture like 4:1 Hexanes:Ethyl Acetate.

  • If spots are too high (high Rf): The solvent system is too polar. Increase the proportion of the non-polar solvent (hexanes).

  • If spots are too low (low Rf): The solvent system is not polar enough. Increase the proportion of the polar solvent (ethyl acetate).[13]

Solvent System ComponentPolarityEffect on Rf
Hexanes/Petroleum EtherLowDecreases Rf
Ethyl AcetateMediumIncreases Rf
DichloromethaneMediumIncreases Rf
MethanolHighSignificantly Increases Rf

Q3: What does the "co-spot" lane tell me?

A3: The co-spot, where both the starting material and reaction mixture are spotted together, is a critical control. It helps to definitively identify the spots in the reaction mixture lane. If the product spot has a very similar Rf to the starting material, the co-spot will appear as an elongated or "snowman-like" spot if both are present, confirming they are different compounds.[3][14]

Troubleshooting Guide

This section addresses common issues encountered during the TLC analysis of this reaction.

Problem 1: My spots are streaking down the plate.

  • Cause A: Sample is too concentrated. Overloading the plate is the most common cause of streaking.[5][8][15] The stationary phase becomes saturated, and the compound is smeared up the plate rather than moving as a tight band.

    • Solution: Dilute your sample significantly and re-spot the plate. A properly diluted sample will result in small, round spots.[7][9]

  • Cause B: Compound is highly acidic or basic. The starting material, 2,3-dimethylaniline, is basic. While silica gel is generally considered acidic, strong interactions can lead to streaking.[5][15]

    • Solution: Add a small amount (e.g., 0.5-1%) of a base like triethylamine to your eluting solvent mixture. This will neutralize the acidic sites on the silica, preventing the basic aniline from sticking and streaking.[9]

Problem 2: The spot for my product is stuck on the baseline (Rf = 0).

  • Cause: The developing solvent is not polar enough to move the more polar product off the origin.[14]

    • Solution: Increase the polarity of your mobile phase. Incrementally increase the proportion of ethyl acetate in your hexanes:ethyl acetate mixture (e.g., from 4:1 to 3:1 or 2:1). If necessary, a small amount of a more polar solvent like methanol can be added, but be cautious as this can drastically increase Rf values.[4]

Problem 3: All my spots ran to the top of the plate (Rf ≈ 1).

  • Cause: The developing solvent is too polar. The mobile phase is so effective at carrying the compounds that there is minimal interaction with the stationary phase.[13]

    • Solution: Decrease the polarity of your mobile phase. Increase the proportion of the non-polar component (hexanes) in your solvent system.

Problem 4: I can't see any spots under the UV lamp.

  • Cause A: Sample is too dilute. The concentration of the compound on the plate is below the limit of detection for UV visualization.

    • Solution: Try re-spotting the plate multiple times in the same location, allowing the solvent to dry completely between each application. Alternatively, prepare a more concentrated sample solution.[5]

  • Cause B: Compound does not absorb UV light. While both the reactant and product are expected to be UV-active, this is a possibility for unexpected byproducts.

    • Solution: Use a chemical stain for visualization. A potassium permanganate (KMnO₄) stain is a good general-purpose stain that reacts with many organic compounds.[12] Another option is an iodine chamber, where the plate is exposed to iodine vapor, which reversibly adsorbs to organic compounds, making them appear as brown spots.[12]

Problem 5: The solvent front is running unevenly.

  • Cause: This often happens if the TLC plate is tilted in the developing chamber or if the silica at the bottom edge of the plate is chipped.[5][9] An uneven solvent front will lead to inaccurate Rf calculations.

    • Solution: Ensure the chamber is on a level surface and the plate is placed vertically. Check the plate for damage before use. If the bottom is chipped, you can sometimes remedy this by carefully cutting the damaged section off.[9]

Visual Workflow and Logic Diagrams

Diagram 1: TLC Workflow for Reaction Monitoring

This diagram illustrates the standard procedure for using TLC to track the progress of the synthesis.

TLC_Workflow cluster_prep Preparation cluster_dev Development & Visualization cluster_analysis Analysis A Prepare Dilute Samples (Aniline, Rxn Mixture) C Spot Plate (Aniline, Co-spot, Rxn Mixture) A->C B Prepare TLC Plate (Draw Origin, Mark Lanes) B->C D Develop Plate in Equilibrated Chamber C->D Place in chamber E Dry Plate & Mark Solvent Front D->E Remove from chamber F Visualize Spots (e.g., UV Lamp 254 nm) E->F G Calculate Rf Values F->G H Compare Lanes: Aniline vs. Rxn Mixture G->H I Decision: Reaction Complete? H->I I->D No, continue reaction and re-sample later J Proceed to Work-up & Purification I->J Yes

Caption: Standard workflow for monitoring reaction progress using TLC.

Diagram 2: Troubleshooting Logic for Common TLC Issues

This flowchart provides a logical path for diagnosing and solving frequent TLC problems.

TLC_Troubleshooting cluster_solutions Start Observe TLC Plate Issue Q1 Are spots streaking? Start->Q1 SolA Dilute Sample Q1b Still streaking? SolA->Q1b SolB Add Base (e.g., TEA) to Eluent SolC Increase Eluent Polarity SolD Decrease Eluent Polarity SolE Use Chemical Stain (KMnO4, Iodine) Q1->SolA Yes (Likely too concentrated) Q2 Are spots on baseline (Rf ≈ 0)? Q1->Q2 No Q2->SolC Yes Q3 Are spots at solvent front (Rf ≈ 1)? Q2->Q3 No Q1b->SolB Yes (Compound may be basic) Q1b->Q2 No Q3->SolD Yes Q4 No spots visible under UV? Q3->Q4 No Q4->SolE End Problem Resolved Q4->End No/Resolved

Caption: A decision tree for troubleshooting common TLC problems.

References

  • University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • École Polytechnique Fédérale de Lausanne (EPFL). (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • University of Toronto Scarborough, Department of Chemistry. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC. Retrieved from [Link]

  • LibreTexts. (2022, August 23). Thin Layer Chromatography. Chemistry LibreTexts. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography. Retrieved from [Link]

  • Ölgen, S., Altan, H., & Nebioğlu, N. (2008). Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. ARKIVOC, 2008(xii), 188-194. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2,4-Dimethylphenyl)-3-oxobutanamide. PubChem. Retrieved from [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]

  • OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. Retrieved from [Link]

  • OperaChem. (2024, February 24). TLC-Thin Layer Chromatography. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering TLC Chromatography: A Comprehensive Guide. Retrieved from [Link]

  • MolPort. (n.d.). N-(2,3-dimethylphenyl)-3-oxobutanamide. Retrieved from [Link]

  • Stejskal, J., & Trchová, M. (2012). Thin-layer chromatography as a method for separating aniline oligomers. Journal of Liquid Chromatography & Related Technologies, 35(10), 1347-1360. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]

  • Zhao, G., He, X., & Wang, P. G. (2010). Use of TLC to monitor the progress of an enzymatic synthesis reaction. In Methods in Molecular Biology (Vol. 643, pp. 247-255). Humana Press. Retrieved from [Link]

  • Shestopalov, A. M., et al. (2014). The unexpected influence of aryl substituents in N-aryl-3-oxobutanamides on the behavior of their multicomponent reactions with. Beilstein Journal of Organic Chemistry, 10, 3019–3030. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). TLC Solvent System Development, HPTLC And GC-MS Analysis Of Methanolic Extract Of Lepidium Sativum Linn Seeds. Retrieved from [Link]

  • Silvi, M., & Melchiorre, P. (2018). Into the Blue: Ketene Multicomponent Reactions under Visible Light. Angewandte Chemie International Edition, 57(42), 13883-13887. Retrieved from [Link]

  • Gowda, B. T., et al. (2009). N-(2,3-Dimethylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o964. Retrieved from [Link]

  • Starek, M., & Krzek, J. (2011). Detection Progress of Selected Drugs in TLC. Journal of Chromatographic Science, 49(10), 735-742. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines. Retrieved from [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Study Mind. (n.d.). Thin-Layer Chromatography and Rf Values (14.1.1). OCR A-Level Chemistry Notes. Retrieved from [Link]

  • Linciano, P., Pizzetti, M., Porcheddu, A., & Taddei, M. (2013). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Synlett, 24(17), 2249-2254. Retrieved from [Link]

  • LibreTexts. (2022, May 5). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. Chemistry LibreTexts. Retrieved from [Link]

  • Google Patents. (n.d.). US10053420B2 - Processes for the preparation of compounds, such as 3-arylbutanals, useful in the synthesis of medetomidine.
  • LibreTexts. (2022, August 16). 2.1.4B: Uses of TLC. Chemistry LibreTexts. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Pentane, 2,3-dimethyl- (CAS 565-59-3). Retrieved from [Link]

  • Al-shammari, M. A., et al. (2025). Reactivity study of 3,3-dimethylbutanal and 3,3-dimethylbutanone: kinetics, reaction products, mechanisms, and atmospheric. Atmospheric Chemistry and Physics. Retrieved from [Link]

  • YouTube. (2013, June 15). Calculating Rf Values [Video]. Retrieved from [Link]

  • Kurbangalieva, A., et al. (2024). Reactions of Tetracyanoethylene with Aliphatic and Aromatic Amines and Hydrazines and Chemical Transformations of Tetracyanoethylene Derivatives. Molecules, 29(20), 4758. Retrieved from [Link]

  • precisionFDA. (n.d.). N-(2,4-DIMETHYLPHENYL)-3-OXOBUTANAMIDE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2,3-dimethylphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thio pheno[2,3-d]pyrimidin-2-ylthio))acetamide. PubChem. Retrieved from [Link]

  • Study Mind. (2022, May 9). Chromatography and Rf Values (GCSE Chemistry). Retrieved from [Link]

  • Virtual Amrita Laboratories. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • Shestakov, A. S., et al. (2022). New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. Molecules, 27(24), 8881. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2015, February 13). Butanamide, 2-[(2-methoxy-4-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxo-: Human health tier II assessment. Retrieved from [Link]

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🔬 Technical Support Center: Solvent Engineering for AA2,3X Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support interface for the synthesis and optimization of N-(2,3-dimethylphenyl)-3-oxobutanamide (also known as Acetoacet-2,3-xylidide or AA2,3X ).[1][2][3][4][5]

It moves beyond generic "mix and stir" instructions to address the specific thermodynamic and kinetic challenges imposed by the ortho,meta-dimethyl substitution pattern of the xylidine ring.

Status: Active Compound: N-(2,3-dimethylphenyl)-3-oxobutanamide CAS: 80357-48-8 Critical Parameter: Melting Point Proximity (~85–105°C range)[1][2][3][4][5]

📊 Quick Reference Dashboard[2][5]
ParameterValue / CharacteristicImpact on Synthesis
Steric Hindrance High (2,3-substitution)Slower Kinetics: The ortho-methyl group hinders nucleophilic attack on the acetoacetate carbonyl.[1][2][3][4][5] Requires higher activation energy than simple aniline.[2][5]
Solubility Profile LipophilicPoor in Water: <0.3 g/100mL.[2][5] High in Toluene/Alcohols: Risk of yield loss in mother liquor if not cooled significantly.[2][5]
Phase Behavior Low Melting PointOiling Out Risk: Reaction temperatures (100°C+) often exceed the product's MP, leading to liquid-liquid phase separation rather than crystallization.[2][4][5]
Tautomerism Keto-Enol EquilibriumAnalysis Artifacts: NMR signals split/broaden in CDCl₃; use DMSO-d₆ for clear integration.

🛠 Module 1: Reaction Medium Selection (The "Golden Batch" Protocols)

The choice of solvent dictates whether you are fighting thermodynamics (equilibrium) or phase mechanics (oiling out).[5]

Protocol A: The Azeotropic Drive (Recommended for Purity)

Best for: Lab-scale synthesis using Ethyl Acetoacetate (EAA).[2][3][4]

The Logic: The reaction between 2,3-xylidine and EAA is reversible.[1][4] Ethanol is the byproduct.[5] To drive the reaction to completion despite the steric hindrance of the 2,3-dimethyl group, you must continuously remove ethanol.

  • Solvent: Toluene or Xylene .[2][5]

    • Why: Forms a low-boiling azeotrope with ethanol. Toluene (bp 110°C) allows the reaction to proceed just above the activation barrier but near the product's melting point.

  • Catalyst: Triethanolamine (TEA) or DMAP (0.1 eq).

    • Why: The 2,3-xylidine is a weaker nucleophile due to the ortho-effect.[1][2] A base catalyst activates the amine.[5]

  • Procedure:

    • Charge 2,3-xylidine (1.0 eq) and EAA (1.1 eq) in Toluene (5-10 volumes).[1][2][3][4][5]

    • Install a Dean-Stark trap.

    • Reflux vigorously.[2][5] Monitor ethanol collection.

    • Critical Step: Upon completion, cool slowly to 60°C. If oil droplets form, reheat to clear solution and seed with pure crystals.

    • Cool to 0-5°C for filtration.[1][2][5]

Protocol B: The Aqueous Suspension (Green Chemistry)

Best for: Industrial scale or when using Diketene.[3][4]

The Logic: Water acts as a heat sink and forces the hydrophobic product to precipitate, driving equilibrium via Le Chatelier’s principle (phase separation).

  • Solvent: Water (pH adjusted to 4.5–5.5 with Acetate buffer).

  • Reagent: Diketene (Warning: Hazardous) or EAA (requires longer times).[2][5]

  • Procedure:

    • Suspend 2,3-xylidine in water with a surfactant (e.g., Tween 80).[1][3][4]

    • Add Diketene dropwise at 20–30°C (Exothermic!).

    • Note: If using EAA in water, you must reflux, which guarantees "oiling out."[4] You will obtain a molten product layer that solidifies upon cooling.[2][5] Granulation is difficult here.

📉 Module 2: Troubleshooting Guides

Issue 1: The "Oil Trap" (Oiling Out)

Symptom: As the reaction cools, the solution turns cloudy/milky, and a viscous oil settles at the bottom instead of crystals.[4] Cause: The product is precipitating at a temperature above its melting point, or impurities (unreacted xylidine) have depressed the melting point.

Diagnostic StepCorrective Action
Check Temperature If

, oiling is normal.[1][2][3][4][5] Action: Maintain stirring and cool slowly. The oil should solidify (granulate) as

drops below 80°C.
Check Purity If oil persists below 60°C, the product is impure.[4] Action: Reheat to dissolve, add 10% more solvent (Toluene), and add a seed crystal at 75°C.
Solvent Swap Action: Add an anti-solvent (Hexane) dropwise to the hot toluene solution to force controlled nucleation.[3][4]
Issue 2: The "Stalled Batch" (Incomplete Conversion)

Symptom: TLC/HPLC shows >5% remaining 2,3-xylidine after 4 hours. Cause: Steric hindrance of the 2-methyl group is blocking the approach to the carbonyl.[2][5]

  • Fix 1 (Thermodynamic): Switch from Toluene to Xylene (bp 140°C). The higher temperature overcomes the activation energy barrier.[5]

  • Fix 2 (Catalytic): Add Acetic Acid (0.5 eq) if using the aqueous method, or DMAP if using the toluene method.[5]

  • Fix 3 (Reagent): Increase EAA excess to 1.5 eq. The excess can be washed away with hexane later.[5]

Issue 3: Color Drift (Pink/Brown Product)

Symptom: Product is off-white or pinkish.[2][4][5] Cause: Oxidation of the residual 2,3-xylidine (aniline derivatives oxidize easily).[5] Prevention:

  • Perform reaction under Nitrogen atmosphere .

  • Add a pinch of Sodium Dithionite or EDTA to the aqueous wash during workup to chelate metal ions that catalyze oxidation.[2][5]

🧩 Module 3: Visualizing the Workflow

The following diagram illustrates the decision matrix for solvent selection and troubleshooting pathways.

G Start Start: 2,3-Dimethylaniline + Acetoacetylating Agent ReagentCheck Select Reagent Start->ReagentCheck PathA Reagent: Ethyl Acetoacetate ReagentCheck->PathA PathB Reagent: Diketene ReagentCheck->PathB SolventA Solvent: Toluene (Reflux) PathA->SolventA MechA Mechanism: Azeotropic Ethanol Removal SolventA->MechA Check Check Conversion (HPLC) MechA->Check SolventB Solvent: Water (Acetate Buffer) PathB->SolventB MechB Mechanism: Precipitation Driven SolventB->MechB MechB->Check Issue1 Issue: Incomplete Conversion Check->Issue1 >5% SM Issue2 Issue: Oiling Out (Liquid Phase Separation) Check->Issue2 Cloudy/Oil Success Success: White Crystalline Solid (MP ~89-105°C) Check->Success Clean Fix1 Fix: Switch to Xylene or Add DMAP Issue1->Fix1 Fix1->Check Fix2 Fix: Reheat -> Seed -> Slow Cool Issue2->Fix2 Fix2->Success

Caption: Decision tree for AA2,3X synthesis optimization, highlighting the divergence between Azeotropic (Toluene) and Aqueous methods.

🔬 Module 4: Analytical Anomalies (Tautomerism)

Users often report "impurities" in the NMR spectrum of pure AA2,3X. This is usually a solvent artifact, not a chemical failure.

  • The Phenomenon:

    
    -keto amides exist in equilibrium between the Keto  form (major) and the Enol  form (minor).[2][5]
    
  • Solvent Effect:

    • CDCl₃: Stabilizes the intramolecular hydrogen bond of the Enol form.[5] You may see a "ghost" set of peaks (up to 15-20%).[2][5]

    • DMSO-d₆: Disrupts internal H-bonds, favoring the Keto form heavily.[1][2][5]

  • Recommendation: Always perform QC NMR in DMSO-d₆ to simplify integration and avoid false impurity flags.

📚 References

  • Chemical Identity & Properties:

    • PubChem Compound Summary for CID 222464 (N-(2,4-Dimethylphenyl)-3-oxobutanamide - Isomer Analog). National Center for Biotechnology Information.[2][5] Retrieved from .[5] (Note: Used for comparative physicochemical properties of xylidide series).[4][5]

  • Synthesis Methodologies:

    • Pelley, R. L. (1967).[5] Preparation of acetoacetarylamides. U.S. Patent No.[2][5][6] 3,304,328.[2][5] Washington, DC: U.S. Patent and Trademark Office. Retrieved from . (Foundational text on aqueous vs. solvent synthesis of xylidides).

  • Solvent Effects on Acetoacetylation:

    • Synthesis of acetoacetanilide. (2017). CN Patent No. 106518705A.[2][5] Retrieved from . (Describes the toluene/DMAP protocol).

  • Oiling Out Phenomena:

    • Oiling Out in Crystallization. Mettler Toledo Technical Guides. Retrieved from .[5] (General physical chemistry grounding for the troubleshooting module).

Sources

Technical Support Center: Purification of N-(2,3-dimethylphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-(2,3-dimethylphenyl)-3-oxobutanamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the highest purity of your compound for downstream applications.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the purification of N-(2,3-dimethylphenyl)-3-oxobutanamide.

Question: My crude N-(2,3-dimethylphenyl)-3-oxobutanamide appears oily or fails to solidify completely. What's the cause and how can I fix it?

Answer: This issue often points to the presence of unreacted starting materials or low-molecular-weight byproducts. The primary synthesis route for N-(2,3-dimethylphenyl)-3-oxobutanamide involves the reaction of 2,3-dimethylaniline with diketene.

  • Causality: Unreacted 2,3-dimethylaniline, a liquid at room temperature, can act as a solvent for the product, preventing its crystallization. Additionally, side reactions of diketene can produce various oligomeric species that may be oily in nature.

  • Solution Workflow:

    • Initial Wash: Before attempting a full-scale purification, wash the crude product with a cold, non-polar solvent like hexanes or petroleum ether. This will help remove highly non-polar impurities.

    • Acidic Wash: To remove unreacted 2,3-dimethylaniline, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic aniline will be protonated and move into the aqueous layer.

    • Neutralization and Extraction: Neutralize the organic layer with a weak base (e.g., saturated sodium bicarbonate solution), followed by a wash with brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • Recrystallization: Proceed with recrystallization of the resulting solid.

Question: I'm performing a recrystallization, but my yield is very low. What are the likely causes and how can I improve it?

Answer: Low recovery during recrystallization is a common issue that can often be resolved by optimizing your procedure.

  • Causality:

    • Excess Solvent: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.

    • Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step, the product can crystallize prematurely on the filter paper or in the funnel.

    • Inappropriate Solvent Choice: The solvent may have too high a solubility for your compound at low temperatures.

  • Troubleshooting Steps:

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Add the solvent in small portions to the heated crude material.

    • Pre-heat Funnel: When performing a hot filtration to remove insoluble impurities, pre-heat the funnel and filter paper with hot solvent to prevent premature crystallization.

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals.

    • Solvent System Optimization: If yields remain low, consider a different recrystallization solvent or a two-solvent system. For N-(2,3-dimethylphenyl)-3-oxobutanamide, ethanol is a good starting point. A mixed solvent system like ethanol/water or ethyl acetate/hexanes can also be effective. In a two-solvent system, dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at its boiling point, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Add a few drops of the good solvent to redissolve the precipitate and then allow it to cool slowly.[1][2]

Question: I'm observing a persistent impurity in my NMR spectrum after recrystallization. How can I identify and remove it?

Answer: Identifying the impurity is the first step toward its effective removal.

  • Impurity Identification:

    • Starting Materials: Compare the impurity peaks in your ¹H NMR spectrum with the spectra of your starting materials (2,3-dimethylaniline and diketene). Diketene itself is unstable, but its dimer or acetic acid (from hydrolysis) could be present.

    • Side Products: The reaction of diketene can sometimes lead to the formation of acetoacetic acid derivatives.

    • Reference Spectra: Consult spectral databases for known impurities in similar reactions.

  • Removal Strategies:

    • Recrystallization Refinement: If the impurity is more soluble in the recrystallization solvent than your product, a second or even third recrystallization may be necessary.

    • Column Chromatography: For impurities with different polarities from your product, column chromatography is a highly effective purification method. A common stationary phase is silica gel, and the mobile phase (eluent) can be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The optimal eluent ratio should be determined by thin-layer chromatography (TLC) first.[3][4][5]

Question: My purified product has a yellowish tint. How can I decolorize it?

Answer: A colored tint often indicates the presence of high-molecular-weight, chromophoric impurities.

  • Causality: These impurities can arise from the degradation of starting materials or side reactions during the synthesis.

  • Solution:

    • Activated Charcoal: During the recrystallization process, after dissolving your crude product in the hot solvent, add a small amount of activated charcoal (about 1-2% by weight of your compound).

    • Hot Filtration: Swirl the hot solution with the charcoal for a few minutes and then perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.[1]

    • Cooling and Crystallization: Allow the clear filtrate to cool slowly to induce crystallization.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification of N-(2,3-dimethylphenyl)-3-oxobutanamide.

What is the recommended starting solvent for the recrystallization of N-(2,3-dimethylphenyl)-3-oxobutanamide?

Based on the properties of similar acetoacetanilides, ethanol is a good initial choice for recrystallization.[6] The compound is expected to have good solubility in hot ethanol and lower solubility in cold ethanol. If a single solvent is not effective, a mixed solvent system such as ethanol-water or ethyl acetate-hexanes can be explored.

What are the expected ¹H and ¹³C NMR chemical shifts for pure N-(2,3-dimethylphenyl)-3-oxobutanamide?

  • ¹H NMR:

    • Aromatic protons: ~7.0-7.5 ppm

    • Amide NH proton: A broad singlet, typically >8.0 ppm

    • Methylene (-CH₂-) protons: ~3.5 ppm

    • Methyl (-CH₃) protons of the acetyl group: ~2.3 ppm

    • Aromatic methyl (-CH₃) protons: ~2.1-2.4 ppm

  • ¹³C NMR:

    • Carbonyl carbons (C=O): ~165 ppm (amide) and ~205 ppm (ketone)

    • Aromatic carbons: ~120-140 ppm

    • Methylene carbon (-CH₂-): ~50 ppm

    • Methyl carbons (-CH₃): ~20-30 ppm

It is crucial to run your own reference spectra on your purified material to establish a benchmark for purity.

Which analytical techniques are most suitable for assessing the purity of N-(2,3-dimethylphenyl)-3-oxobutanamide?

A combination of methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a C18 column and a mobile phase gradient of acetonitrile and water (with a modifier like formic or trifluoroacetic acid) is a powerful tool for quantifying purity and detecting trace impurities.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for identifying the main compound and detecting proton-containing impurities. Quantitative NMR (qNMR) can also be used for accurate purity determination.[9][10]

  • Melting Point Analysis: A sharp melting point range close to the literature value (if available) is a good indicator of high purity. Impurities will typically broaden and depress the melting point.

What is a suitable mobile phase for column chromatography of N-(2,3-dimethylphenyl)-3-oxobutanamide?

A good starting point for the mobile phase in silica gel column chromatography is a mixture of hexanes and ethyl acetate . The optimal ratio should be determined by running a TLC of the crude material in various solvent mixtures. Aim for an Rf value of 0.2-0.3 for the product to ensure good separation.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

  • Dissolution: In an Erlenmeyer flask, add the crude N-(2,3-dimethylphenyl)-3-oxobutanamide. Add a minimal amount of ethanol and heat the mixture to boiling with gentle swirling. Continue adding hot ethanol in small portions until the solid is completely dissolved.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl for 2-3 minutes.

  • (Optional) Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them on a watch glass.

Protocol 2: Flash Column Chromatography

  • TLC Analysis: Determine the optimal eluent system (e.g., a mixture of hexanes and ethyl acetate) by TLC. The desired compound should have an Rf of approximately 0.2-0.3.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (either as a slurry or dry-packed and then wetted).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply gentle pressure (using a pump or inert gas) to push the solvent through the column.

  • Fraction Collection: Collect the eluting solvent in fractions (e.g., in test tubes).

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-(2,3-dimethylphenyl)-3-oxobutanamide.

Visualizations

Diagram 1: Decision Tree for Purification Strategy

Purification_Strategy start Crude Product (N-(2,3-dimethylphenyl)-3-oxobutanamide) oily Is the product oily? start->oily solid Is the product a solid? oily->solid No wash Perform Acidic/Basic Wash oily->wash Yes colored Is the product colored? solid->colored recrystallize1 Recrystallize wash->recrystallize1 pure Is the product pure? recrystallize1->pure end Pure Product pure->end Yes column Perform Column Chromatography pure->column No column->pure colored->recrystallize1 No charcoal Add Activated Charcoal during Recrystallization colored->charcoal Yes charcoal->recrystallize1

Caption: Decision workflow for purifying N-(2,3-dimethylphenyl)-3-oxobutanamide.

Table 1: Common Solvents for Recrystallization

SolventPolarityBoiling Point (°C)Comments
WaterHigh100Suitable for polar compounds.
EthanolHigh78A good starting point for many organic compounds.
MethanolHigh65Similar to ethanol but with a lower boiling point.
Ethyl AcetateMedium77A versatile solvent for a range of polarities.
TolueneLow111Good for less polar compounds.
HexanesLow69Typically used as the "poor" solvent in a mixed-solvent system.

References

  • ResearchGate. (2014, November 10). How can I perform recrystallization of a solid mixture?. [Link]

  • PubChem. N-(2,4-Dimethylphenyl)-3-oxobutanamide. [Link]

  • University of California, Riverside. Recrystallization of Impure Acetanilide and Melting Point Determination. [Link]

  • Google Patents. (2018). US10053420B2 - Processes for the preparation of compounds, such as 3-arylbutanals, useful in the synthesis of medetomidine.
  • YouTube. (2021, September 7). [Orgo Lab] Recrystallization of Acetanilide. [Link]

  • PubMed. (1983). A novel isocratic HPLC method to separate and quantify acetanilide and its hydroxy aromatic derivatives: 2-, 3- and 4-hydroxyacetanilide (paracetamol or acetaminophen). [Link]

  • Beilstein Journal of Organic Chemistry. (2014). The unexpected influence of aryl substituents in N-aryl-3-oxobutanamides on the behavior of their multicomponent reactions with 5-amino-3-methylisoxazole and salicylaldehyde. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • University of Toronto. Recrystallization. [Link]

  • Shimadzu. Analysis of Formaldehyde Using HPLC and Post-Column Derivatization with Acetylacetone. [Link]

  • Google Patents. (2015). US9126915B2 - Method for preparation of 2-(2,3-dimethylphenyl)-1-propanal.
  • PMC. (2014). The unexpected influence of aryl substituents in N-aryl-3-oxobutanamides on the behavior of their multicomponent reactions with 5-amino-3-methylisoxazole and salicylaldehyde. [Link]

  • Chemistry Solutions. Rowan College at Burlington County CHE 241 Lab 2: Recrystallization. [Link]

  • ResearchGate. (2014). The unexpected influence of aryl substituents in N -aryl-3-oxobutanamides on the behavior of their multicomponent reactions with 5-amino-3-methylisoxazole and salicylaldehyde. [Link]

  • MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • O-Chem. 1. Mixed Solvent Recrystallization of Acetanilide 2. Mixed Solvent Recrystallization of Dibenzylacetone 3. Recrystallization of. [Link]

  • Google Patents. (2017). CN106518705A - Synthesis of acetoacetanilide.
  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]

  • European Patent Office. (2023). METHOD FOR PREPARING DEXMEDETOMIDINE - EP 4055009 B1. [Link]

  • Waters. Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. [Link]

  • ResearchGate. (2021). 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. [Link]

  • Pearson. Recrystallization. [Link]

  • Beilstein Journals. Supporting Information for The unexpected influence of aryl substituents in N-aryl-3-oxobutanamides on the behavior of their multicomponent reactions with 5-amino-3-methylisoxazole and salicylaldehyde. [Link]

  • Acta Chimica Slovaca. Synthetic approaches to dexmedetomidine (review). [Link]

  • University of California, Irvine. How to run column chromatography. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • ResearchGate. (2016, August 11). Influence of the Acetamide from Acetonitrile Hydrolysis in Acid-Contained Mobile Phase on the Ultraviolet Detection in High Performance Liquid Chromatography. [Link]

  • Eureka. (2015, May 6). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. [Link]

  • Research and Reviews. (2022, June 17). A Study on Organic Synthesis via Ketene. [Link]

  • University of Colorado Boulder. (2015, August 31). Column Chromatography Procedures. [Link]

  • Scribd. Recrystallization of Acetanilide. [Link]

  • De Gruyter. (2006). Synthetic, Infrared, 1H and 13C NMR Spectral Studies on N-(2/3/4-Substituted Phenyl)-2,4-disubstituted Benzenesulphonamides. [Link]

  • SlideShare. Synthesis of Acetanilide. [Link]

  • MDPI. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. [Link]

  • Aroon Chande. Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background. [Link]

  • EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

Sources

Technical Support Center: N-(2,3-dimethylphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Storage, Handling, and Troubleshooting Guide CAS: 80357-48-8 (Acetoacet-2,3-xylidide) Audience: Researchers, Process Chemists, and Drug Development Professionals[1]

Introduction

Welcome to the Technical Support Center for N-(2,3-dimethylphenyl)-3-oxobutanamide (also known as Acetoacet-2,3-xylidide ).[1] This compound serves as a critical intermediate in the synthesis of organic pigments (arylide yellows) and heterocyclic pharmacophores (e.g., pyrazolones).[1]

Its efficacy relies on the integrity of the active methylene group (


-dicarbonyl system).[1] However, this structural feature introduces two primary stability challenges: keto-enol tautomerism  (complicating analysis) and hydrolytic instability  (leading to degradation).[1] This guide provides field-proven protocols to manage these properties.

Module 1: Material Integrity & Storage

The Core Challenge: This compound is susceptible to hydrolytic cleavage of the amide bond and decarboxylation of the acetoacetyl tail, particularly in the presence of moisture and heat.[1]

Storage Protocol
ParameterSpecificationTechnical Rationale
Temperature +2°C to +8°C (Preferred)Retards the kinetics of spontaneous amide hydrolysis.[1] Can be stored at RT (<25°C) if strictly dry.[1][2]
Atmosphere Inert Gas (Argon/Nitrogen) Prevents oxidation of the aromatic ring and moisture absorption.[1]
Container Amber Glass / Foil-Wrapped While not highly photosensitive, UV protection prevents radical-induced degradation of the methylene bridge.[1]
Hygroscopicity Moderate Moisture catalyzes the formation of 2,3-xylidine (toxic) and acetone.[1]
Visualizing the Storage Workflow

The following decision tree illustrates the logic for receiving and storing the material to maximize shelf-life.

StorageWorkflow Start Material Receipt (Check CoA & Seal) Inspect Visual Inspection (White to Off-White Powder?) Start->Inspect Action_Dry Pass: Store immediately Inspect->Action_Dry Yes Action_Fail Fail: Yellow/Caked? (Hydrolysis/Oxidation) Inspect->Action_Fail No Storage_Cond Long-Term Storage (+4°C, Desiccated, Argon) Action_Dry->Storage_Cond Usage Equilibrate to RT before opening Storage_Cond->Usage Required for Experiment Usage->Storage_Cond Purge Headspace & Reseal

Figure 1: Logic flow for material receipt and preservation to prevent moisture-induced degradation.

Module 2: Analytical Troubleshooting (NMR & Purity)

User Question: "I just ran a


H-NMR of a fresh batch, and I see 'impurity' peaks near the methylene signal. Is the batch bad?"

Technical Insight: Likely No . You are observing Keto-Enol Tautomerism , a fundamental characteristic of


-keto amides.[1] In solution, the compound exists in equilibrium between the diketo  form and the enol  form (stabilized by intramolecular hydrogen bonding).[1]
The Mechanism

The active methylene protons (


) are acidic (

).[1] In polar aprotic solvents (like DMSO-

), the equilibrium shifts, often showing distinct signals for both tautomers.[1]

Tautomerism Keto Keto Form (Active Methylene -CH2-) Enol Enol Form (Vinyl -CH= + H-Bond) Keto->Enol Equilibrium (Fast on chemical scale, slow on NMR scale) Solvent Solvent Polarity (DMSO vs CDCl3) Solvent->Keto Polar solvents favor Keto Solvent->Enol Non-polar solvents favor Enol (H-bond)

Figure 2: The dynamic equilibrium between Keto and Enol forms, influenced by solvent choice.

NMR Signal Guide (Troubleshooting Table)

Use this table to distinguish tautomers from actual impurities.

FeatureKeto Form (Major in DMSO)Enol Form (Minor)Interpretation
Methylene (

)
Singlet,

ppm
Absent (becomes

)
If both exist, integrate them.[1] Sum should equal 2H.[1]
Vinyl (

)
AbsentSinglet,

ppm
Characteristic of enol form.[1]
Enolic

AbsentBroad singlet,

ppm
Often disappears with

shake.[1]
Methyl Terminus Singlet,

ppm
Singlet, shifted slightlySplit methyl peaks are often mistaken for impurities.[1]

Verification Protocol:

  • Run the sample in CDCl

    
      (favors enol due to intramolecular H-bonding) and DMSO-
    
    
    
    (favors keto).[1]
  • If the ratio of the "impurity" peaks changes between solvents, it is tautomerism , not degradation.[1]

Module 3: Experimental Handling & Solubilization

User Question: "My coupling reaction yield is low. The starting material seems to disappear but doesn't form the product."

Technical Insight: This suggests competitive hydrolysis . The amide bond in N-(2,3-dimethylphenyl)-3-oxobutanamide is sensitive to extreme pH.[1] If your reaction conditions are too basic (pH > 12) or too acidic (pH < 2) with heat, you are hydrolyzing the starting material before it can react.[1]

Solubility & Stability Matrix
SolventSolubilityStability RiskRecommendation
Water LowHigh (Hydrolysis)Avoid long-term storage in aqueous buffers.[1]
Methanol/Ethanol HighLowGood for reactions; avoid if transesterification is a risk.[1]
Acetone HighLowExcellent for dissolving; ensure acetone is dry.[1][3]
Toluene ModerateVery LowIdeal for azeotropic drying if moisture is present.[1]
Reaction Optimization Workflow (Coupling)

For reactions targeting the active methylene (e.g., Knoevenagel condensation or Azo coupling):

  • Buffer Control: Maintain pH 4.0–6.0 (for azo coupling) or use weak bases (piperidine/acetate) for condensations.[1] Avoid NaOH/KOH if possible.[1]

  • Temperature: Keep reaction temperature < 50°C unless necessary. High heat accelerates decarboxylation.[1]

  • Order of Addition: Dissolve the acetoacet-xylidide in solvent first, then add the catalyst/reactant dropwise to maintain stoichiometry and prevent side reactions.

Module 4: Safety & Disposal

Hazard Identification: While the compound itself is an irritant, its degradation products are the primary safety concern.[1]

  • Degradation Product 1: 2,3-Dimethylaniline (2,3-Xylidine) .[1]

    • Hazard:[1][4][5][6] Toxic by inhalation/skin contact.[1] Potential methemoglobinemia inducer.[1][3]

    • Detection: Fishy/amine odor indicates decomposition.[1]

  • Degradation Product 2: Acetone + CO

    
     .
    
    • Hazard:[1][4][5][6] Flammability (if bulk decomposition occurs in closed drums).[1]

Disposal Protocol:

  • Do NOT dispose of down the drain.[1][3]

  • Collect in combustible organic waste containers.

  • If the material has a strong amine odor, treat as hazardous waste containing toxic xylidines.[1]

References

  • PubChem. N-(2,4-Dimethylphenyl)-3-oxobutanamide (Isomer Analog Data). National Library of Medicine.[1] Link[1][7]

  • ThermoFisher Scientific. Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. Application Note. Link

  • OECD SIDS. Acetoacetanilide: SIDS Initial Assessment Report.[1] UNEP Publications.[1] (Provides hydrolysis kinetics for the acetoacetanilide class). Link[1]

  • Sigma-Aldrich (Merck). N-(2,3-Dimethylphenyl)-3-oxobutanamide Product Page & Safety Data.[1]Link[1]

Sources

Technical Support Center: N-(2,3-dimethylphenyl)-3-oxobutanamide Scale-Up Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the scale-up synthesis of N-(2,3-dimethylphenyl)-3-oxobutanamide. This guide is designed for researchers, process chemists, and manufacturing professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. Here, we provide in-depth, experience-driven solutions in a direct question-and-answer format, focusing on the causality behind experimental choices to ensure robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially viable synthetic route for N-(2,3-dimethylphenyl)-3-oxobutanamide?

The most prevalent method is the acetoacetylation of 2,3-dimethylaniline. This is typically achieved by reacting 2,3-dimethylaniline with diketene.[1] This route is favored for its high atom economy and the direct formation of the desired amide bond. The reaction involves the nucleophilic attack of the aniline's amino group on one of the carbonyl carbons of diketene, leading to the opening of the strained four-membered ring.[2]

Q2: What are the critical starting materials and their key properties?

The primary starting materials are 2,3-dimethylaniline and diketene. Understanding their properties is crucial for safe handling and successful synthesis.

Property2,3-DimethylanilineDiketeneN-(2,3-dimethylphenyl)-3-oxobutanamide
CAS Number 87-59-2[3][4]674-82-8[2]80357-48-8[5][6]
Molecular Wt. 121.18 g/mol [4]84.07 g/mol [2]205.26 g/mol [6]
Form Liquid[4]Colorless Liquid[2]Solid (Expected)
Boiling Point ~221-222 °C~127 °C[2]N/A
Melting Point ~2 °C[4]~ -7 °C[2]N/A
Key Hazards Toxic if swallowed, inhaled, or in contact with skin; turns reddish-brown on exposure to air.[3][7]Flammable, toxic, corrosive; can polymerize violently if not stabilized or if heated.[2][8]Aromatic amide, handle with care.[9]

Q3: What are the major safety concerns during scale-up?

The two primary safety concerns are the high toxicity of 2,3-dimethylaniline and the thermal instability and reactivity of diketene. 2,3-dimethylaniline is toxic and requires handling in a closed system to prevent exposure.[3] The acetoacetylation reaction is highly exothermic, and the rate of heat generation can be difficult to control on a large scale. A runaway reaction can lead to rapid temperature and pressure increases. Diketene itself can undergo hazardous polymerization.[8][10] A thorough process safety review, including reaction calorimetry, is essential before attempting a large-scale synthesis.

Q4: How is the final product typically isolated and purified?

Given its expected low solubility in water and non-polar solvents, N-(2,3-dimethylphenyl)-3-oxobutanamide is typically isolated by precipitation or crystallization.[11] The crude product is often precipitated by adding the reaction mixture to an anti-solvent (like water or heptane). Final purification is almost always achieved through recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or toluene/heptane mixtures) to achieve the desired purity specifications.

Troubleshooting Guide

Problem 1: Low Reaction Yield

Q: My reaction yield is significantly lower than expected on a larger scale. What are the common causes and how can I fix them?

Low yield during scale-up can be attributed to several factors. A systematic approach is needed to identify the root cause.

Possible Cause A: Incomplete Reaction
  • The "Why": The reaction may not have reached completion due to insufficient reaction time, poor mixing, or improper temperature. At scale, reactant homogeneity can be a challenge, leading to localized areas of low concentration.

  • Troubleshooting Steps:

    • In-Process Control (IPC): Monitor the reaction progress using HPLC or TLC. The disappearance of the limiting reagent (typically 2,3-dimethylaniline) is a key indicator of completion.

    • Mixing Efficiency: Ensure the reactor's agitation is sufficient to maintain a homogenous mixture. For viscous reaction mixtures, consider a different impeller design or increasing the agitation speed (within equipment limits).

    • Temperature Profile: Verify that the internal batch temperature is maintained at the target setpoint. Poor heat transfer at scale can lead to lower-than-expected internal temperatures, slowing the reaction rate.

    • Stoichiometry Check: While diketene is often used in slight excess (1.05-1.10 equivalents) to drive the reaction to completion, ensure accurate charging of both reactants.

Possible Cause B: Competing Side Reactions
  • The "Why": Elevated temperatures, caused by poor control of the reaction exotherm, can promote side reactions. Diketene can react with the active methylene group of the product to form a di-acylated byproduct. It can also hydrolyze or polymerize.[2][10] Aromatic amines can undergo oxidation, especially at high temperatures in the presence of air.[12]

  • Troubleshooting Steps:

    • Controlled Addition: Add the diketene slowly and sub-surface to a well-agitated solution of 2,3-dimethylaniline in the chosen solvent. This allows the reactor's cooling system to effectively remove the heat of reaction.

    • Optimize Temperature: Run the reaction at the lowest temperature that provides a reasonable reaction rate. This minimizes thermal degradation and side-product formation.

    • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidation of the 2,3-dimethylaniline, which can lead to colored impurities and yield loss.

Workflow for Troubleshooting Low Yield

Low_Yield_Troubleshooting start Low Yield Observed ipc_check IPC Check: Reaction Complete? start->ipc_check incomplete Incomplete Reaction ipc_check->incomplete No complete Reaction Complete ipc_check->complete Yes mixing Improve Mixing/ Agitation incomplete->mixing time_temp Increase Time/ Temperature incomplete->time_temp side_reactions Analyze Impurity Profile: Side Products Present? complete->side_reactions yes_side Side Reactions Confirmed side_reactions->yes_side Yes no_side Minimal Side Products side_reactions->no_side No control_addition Slow Diketene Addition Rate yes_side->control_addition lower_temp Lower Reaction Temperature yes_side->lower_temp inert_atm Use Inert Atmosphere yes_side->inert_atm workup_loss Investigate Workup/ Purification Loss no_side->workup_loss

Caption: Decision workflow for diagnosing the root cause of low product yield.

Problem 2: Product Fails Purity Specifications (e.g., Off-Color, Impurities by HPLC)

Q: My isolated product is yellow/brown and shows several impurities on HPLC. What is causing this and how can I improve the purity?

Product purity is paramount. Color and unknown peaks are clear indicators of process flaws.

Possible Cause A: Starting Material Quality
  • The "Why": 2,3-Dimethylaniline is susceptible to air oxidation, which produces highly colored impurities that can carry through the synthesis.[7] The purity of diketene is also critical; aged diketene may contain polymers or hydrolysis products that can interfere with the reaction.

  • Troubleshooting Steps:

    • Use High-Purity Reactants: Ensure starting materials meet specifications before use. If the 2,3-dimethylaniline is discolored, consider purifying it by distillation under reduced pressure.

    • Proper Storage: Store 2,3-dimethylaniline under an inert atmosphere and protected from light. Store stabilized diketene according to the manufacturer's recommendations, typically at reduced temperatures.

Possible Cause B: Thermal Decomposition
  • The "Why": The product, N-(2,3-dimethylphenyl)-3-oxobutanamide, contains an amide and a ketone functional group. Like many organic molecules, it can decompose at elevated temperatures, especially during prolonged heating for solvent removal or drying. Thermal decomposition often leads to a complex mixture of colored byproducts.[13]

  • Troubleshooting Steps:

    • Minimize Thermal Stress: Use vacuum distillation at the lowest possible temperature to remove solvents.

    • Optimize Drying: Dry the final product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until constant weight is achieved. Avoid excessively high temperatures or prolonged drying times.

Possible Cause C: Inefficient Purification
  • The "Why": The chosen recrystallization solvent may not be optimal for rejecting specific impurities. Some impurities may co-crystallize with the product if their solubility properties are too similar.

  • Troubleshooting Steps:

    • Solvent Screening: Perform a systematic screening of different solvents and solvent mixtures for recrystallization. The ideal solvent should dissolve the product well at elevated temperatures but poorly at room temperature, while keeping impurities dissolved at all temperatures.

    • Charcoal Treatment: If the product is discolored due to persistent minor impurities, a treatment with activated carbon in the recrystallization step can be effective. A small amount of charcoal is added to the hot solution, stirred briefly, and then removed by filtration through a pad of celite before allowing the solution to cool.

    • Controlled Cooling: Allow the hot, saturated solution to cool slowly. Slow cooling promotes the formation of larger, purer crystals, while rapid cooling (crashing out) can trap impurities within the crystal lattice.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of N-(2,3-dimethylphenyl)-3-oxobutanamide (Illustrative 1 kg Scale)

Disclaimer: This protocol is for illustrative purposes. All scale-up activities must be preceded by a thorough safety assessment and process hazard analysis.

  • Reactor Setup:

    • Charge a 20 L, jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet with toluene (5.0 L).

    • Begin agitation and start cooling the reactor jacket to 10-15 °C.

  • Reactant Charging:

    • Under nitrogen, charge 2,3-dimethylaniline (1.21 kg, 10.0 mol, 1.0 equiv) to the reactor. Ensure it is a pale yellow liquid.

    • Prepare a solution of diketene (0.88 kg, 10.5 mol, 1.05 equiv) in toluene (1.0 L) in a separate addition vessel.

  • Reaction:

    • Begin the slow, sub-surface addition of the diketene solution to the reactor over 2-3 hours.

    • CRITICAL: Maintain the internal batch temperature below 25 °C throughout the addition. Adjust the addition rate and jacket cooling as necessary to control the exotherm.

    • After the addition is complete, allow the mixture to stir at 20-25 °C for an additional 1-2 hours.

  • In-Process Control (IPC):

    • Take a sample from the reaction mixture and analyze by HPLC or TLC to confirm the consumption of 2,3-dimethylaniline.

  • Work-up and Isolation:

    • Once the reaction is complete, add n-heptane (6.0 L) to the reactor over 30 minutes. This will act as an anti-solvent.

    • Cool the mixture to 0-5 °C and stir for at least 2 hours to maximize precipitation.

    • Filter the resulting solid slurry using a Nutsche filter.

    • Wash the filter cake with cold n-heptane (2 x 1.0 L).

  • Drying:

    • Dry the crude solid in a vacuum oven at 45-50 °C until a constant weight is achieved.

    • Expected crude yield: 1.8 - 2.0 kg (88-98%).

Protocol 2: Purification by Recrystallization
  • Dissolution:

    • Charge the crude N-(2,3-dimethylphenyl)-3-oxobutanamide (1.0 kg) and isopropanol (approx. 4.0 L) into a clean, appropriately sized reactor.

    • Heat the mixture to 75-80 °C with stirring until all solids are dissolved.

  • Decolorization (Optional):

    • If the solution is colored, cool it slightly to ~70 °C, and add activated carbon (20 g). Stir for 15-20 minutes.

    • Filter the hot solution through a pre-heated filter containing a pad of celite to remove the carbon.

  • Crystallization:

    • Allow the clear filtrate to cool slowly and undisturbed to room temperature over several hours.

    • Once crystal formation is well-established, cool the mixture further to 0-5 °C and hold for at least 2 hours.

  • Isolation and Drying:

    • Filter the purified crystals and wash the cake with a small amount of cold isopropanol.

    • Dry the final product in a vacuum oven at 45-50 °C to a constant weight.

    • Expected recovery: 85-95%. Purity by HPLC: >99.5%.

Overall Synthesis and Purification Workflow

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

References

  • N-(2,4-Dimethylphenyl)-3-oxobutanamide | C12H15NO2 | CID 222464 - PubChem. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

  • (PDF) Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide - ResearchGate. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • N-(2,3-dimethylphenyl)-3-oxobutanamide | 80357-48-8 - Molport. (n.d.). MolPort. Retrieved February 19, 2026, from [Link]

  • N-(2,4-Dimethylphenyl)-3-oxobutanamide | SIELC - SIELC Technologies. (2018, February 16). SIELC Technologies. Retrieved February 19, 2026, from [Link]

  • Scale-Up and Quality Control Challenges in the Industrial Manufacturing of Nanoformulations - IJSAT. (2025, April 15). IJSAT. Retrieved February 19, 2026, from [Link]

  • 2',3'-Acetoxylidide | C10H13NO | CID 8656 - PubChem. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

  • Acetic Acid as a Catalyst for the N-Acylation of Amines Using Esters as the Acyl Source. (2025, August 5). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC. (n.d.). NCBI. Retrieved February 19, 2026, from [Link]

  • The unexpected influence of aryl substituents in N-aryl-3-oxobutanamides on the behavior of their multicomponent reactions with. (2014, December 17). Beilstein Journal of Organic Chemistry. Retrieved February 19, 2026, from [Link]

  • Diketene - Wikipedia. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]

  • Understanding the kinetics of thermal decomposition of 2,3-epoxy-2,3-dimethylbutane using RRKM theory - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]

  • (PDF) Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - ResearchGate. (2025, October 18). ResearchGate. Retrieved February 19, 2026, from [Link]

  • US2802872A - Preparation of diketene - Google Patents. (n.d.). Google Patents.
  • JP2009173580A - Method for producing 2,3-dimethyl-2,3-diphenylbutane - Google Patents. (n.d.). Google Patents.
  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - MDPI. (2020, April 23). MDPI. Retrieved February 19, 2026, from [Link]

  • What purification method is appropriate to purify a DMF solution of a Co(III) complex in other to obtain single crystals for SC-XRD measurement? | ResearchGate. (2019, February 4). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis - MDPI. (2026, February 3). MDPI. Retrieved February 19, 2026, from [Link]

  • Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide - Google Patents. (n.d.). Google Patents.
  • US3959371A - Process for the purification of N,N-dimethylacetamide - Google Patents. (n.d.). Google Patents.
  • N-(2,3-Dimethylphenyl)acetamide - PMC - NIH. (n.d.). NCBI. Retrieved February 19, 2026, from [Link]

  • WO2013008256A1 - One pot acylation of aromatic amines - Google Patents. (n.d.). Google Patents.
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  • Nanotechnology Creates Opportunities, Challenges for Biotech Manufacturers. (2026, January 8). BioPharm International. Retrieved February 19, 2026, from [Link]

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  • Synthetic approaches to dexmedetomidine (review) - Acta Chimica Slovaca. (n.d.). Acta Chimica Slovaca. Retrieved February 19, 2026, from [Link]

  • Reactivity study of 3,3-dimethylbutanal and 3,3-dimethylbutanone: kinetics, reaction products, mechanisms, and atmospheric - ACP. (2025, June 3). Atmospheric Chemistry and Physics. Retrieved February 19, 2026, from [Link]

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Validation & Comparative

"N-(2,3-dimethylphenyl)-3-oxobutanamide" vs "N-(2,4-dimethylphenyl)-3-oxobutanamide"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: N-(2,3-dimethylphenyl)-3-oxobutanamide vs. N-(2,4-dimethylphenyl)-3-oxobutanamide

Content Type: Technical Comparison & Experimental Guide Audience: Synthetic Organic Chemists, Process Development Scientists, and Pigment Technologists.[1]

Executive Summary

This guide provides a rigorous technical comparison between two isomeric acetoacetanilides: N-(2,3-dimethylphenyl)-3-oxobutanamide (Acetoacet-2,3-xylidide) and N-(2,4-dimethylphenyl)-3-oxobutanamide (Acetoacet-m-xylidide or AAMX).[1]

While chemically similar, the positional isomerism of the methyl groups on the phenyl ring creates distinct steric and electronic environments. These differences significantly impact their utility in azo pigment manufacturing (e.g., Pigment Yellow 81) and multicomponent heterocycle synthesis (e.g., Hantzsch dihydropyridines).[1] This guide analyzes their physiochemical profiles, details the "Buttressing Effect" in the 2,3-isomer, and provides a validated experimental protocol for comparative reactivity assessment.

Physiochemical Profile & Structural Analysis

The core difference lies in the xylidine moiety.[1] The acetoacetyl tail remains the active site for nucleophilic attacks, but the aryl "head" dictates solubility, crystal packing, and rotational freedom.

Comparative Data Table
FeatureN-(2,4-dimethylphenyl)-3-oxobutanamide (Compound A)N-(2,3-dimethylphenyl)-3-oxobutanamide (Compound B)[1]
Common Name Acetoacet-m-xylidide (AAMX)Acetoacet-2,3-xylidide
CAS Number 97-36-9 80357-48-8
Molecular Weight 205.25 g/mol 205.25 g/mol
Melting Point 89–92 °CVariable (typically lower/broader range due to asymmetry)
Steric Profile Distributed: 2-Me (ortho) and 4-Me (para).[1][2][3]Congested: 2-Me (ortho) and 3-Me (meta).
Electronic Effect 4-Me provides inductive donation (+I) para to amide N.3-Me reinforces 2-Me sterics; weaker electronic push to N.
Key Application Standard: Pigment Yellow 13, 81; Cymiazole synthesis.[1]Specialty: Custom heterocycles; steric probes.
Mechanistic Insight: The "Buttressing Effect"
  • Compound A (2,4-isomer): The methyl groups are separated by a hydrogen.[1] The ortho-methyl (C2) restricts rotation around the N-Aryl bond, but the para-methyl (C4) is sterically remote. The molecule adopts a relatively planar conformation in crystal lattices, facilitating tight packing (higher MP).

  • Compound B (2,3-isomer): The meta-methyl (C3) physically "pushes" against the ortho-methyl (C2).[1] This is known as the Buttressing Effect .[1] It forces the C2-methyl closer to the amide nitrogen, significantly increasing the rotational energy barrier. This often results in higher solubility in organic solvents (looser crystal packing) but slower reaction kinetics in sterically demanding condensations.[1]

Synthetic Utility: Reaction Pathways

These molecules function as 1,3-dinucleophiles (at the methylene carbon and enol oxygen) or electrophiles (at the ketone).[1]

Pathway 1: Azo Coupling (Pigment Synthesis)[1]
  • Mechanism: The active methylene (

    
    ) undergoes electrophilic attack by diazonium salts.[1]
    
  • Comparison:

    • 2,4-isomer: The standard coupler.[1] The blocked para-position (C4) prevents side reactions on the ring.[1]

    • 2,3-isomer: The para-position (C4) is open.[1] While coupling preferentially occurs at the active methylene, highly reactive diazonium salts can cause competitive C-coupling on the ring at C4, leading to impurities.

Pathway 2: Hantzsch Dihydropyridine Synthesis
  • Mechanism: Condensation with an aldehyde and ammonia source to form 1,4-dihydropyridines (1,4-DHP).[1][4]

  • Comparison: The 2,3-isomer often shows lower yields in one-pot protocols because the bulky 2,3-dimethylphenyl group hinders the final ring-closure step, where the bulky aryl groups must accommodate each other.

Experimental Protocol: Comparative Hantzsch Synthesis

Objective: Synthesize a library of 1,4-dihydropyridines to quantify the steric impact of the xylidine isomer on reaction yield and time.

Reaction: One-pot condensation of Acetoacetxylidide (2 eq.), Benzaldehyde (1 eq.), and Ammonium Acetate (1.2 eq.).

Reagents & Equipment
  • Substrate A: N-(2,4-dimethylphenyl)-3-oxobutanamide (CAS 97-36-9)[1][5][6]

  • Substrate B: N-(2,3-dimethylphenyl)-3-oxobutanamide (CAS 80357-48-8)[1][7]

  • Aldehyde: Benzaldehyde (freshly distilled).[1]

  • Catalyst/Source: Ammonium Acetate (

    
    ).[1]
    
  • Solvent: Ethanol (99%).[1]

  • Monitoring: TLC (Ethyl Acetate:Hexane 3:7).

Step-by-Step Workflow
  • Preparation:

    • In two separate 50 mL round-bottom flasks, dissolve 10 mmol of the respective Acetoacetxylidide (A or B) in 15 mL of Ethanol.

    • Add 5 mmol of Benzaldehyde to each flask.

    • Add 6 mmol of Ammonium Acetate.[1]

  • Reflux:

    • Heat both mixtures to reflux (

      
      ) with magnetic stirring.
      
    • Checkpoint: Monitor TLC every 30 minutes. Look for the disappearance of the aldehyde spot.

  • Observation (The Divergence):

    • Compound A (2,4-isomer): typically precipitates a yellow solid within 2–3 hours .[1]

    • Compound B (2,3-isomer): often requires 4–6 hours .[1] The solution may remain clear longer due to the higher solubility of the non-planar intermediate.

  • Isolation:

    • Cool to room temperature.[1] If no precipitate forms (common for B), pour onto 50g crushed ice.[1]

    • Filter the solid, wash with cold water (

      
      ) and cold ethanol (
      
      
      
      ).
  • Analysis:

    • Dry at

      
       under vacuum.[1]
      
    • Calculate % Yield.[1]

    • Expectation: Compound A yield

      
      ; Compound B yield 
      
      
      
      (due to steric hindrance affecting the Knoevenagel/Michael cascade).[1]

Visualization: Reaction Logic & Sterics

The following diagram illustrates the Hantzsch pathway and the specific steric clash points for the 2,3-isomer.

HantzschComparison cluster_inputs Reagents Aldehyde Benzaldehyde Chalcone Knoevenagel Intermediate Aldehyde->Chalcone + 1 eq. Amide Ammonia NH4OAc Enamine Enamine Intermediate Ammonia->Enamine + 1 eq. Amide SM_24 2,4-Isomer (Distributed Sterics) SM_24->Chalcone SM_24->Enamine SM_23 2,3-Isomer (Buttressed Sterics) SM_23->Chalcone Slower SM_23->Enamine Cyclization Michael Addition & Cyclization Chalcone->Cyclization Enamine->Cyclization Prod_24 1,4-DHP (2,4-Xyl) High Yield Fast Crystallization Cyclization->Prod_24 Low Steric Clash Prod_23 1,4-DHP (2,3-Xyl) Lower Yield Solubility Issues Cyclization->Prod_23 High Steric Clash (Buttressing)

Caption: Comparative Hantzsch Synthesis Pathway. The red dashed lines indicate kinetic bottlenecks caused by the steric buttressing of the 2,3-dimethyl substitution pattern.

References

  • PubChem Database. N-(2,4-Dimethylphenyl)-3-oxobutanamide (CID 222464).[1][5][6] National Library of Medicine.[1] Link[1]

  • Santa Cruz Biotechnology. N-(2,4-Dimethylphenyl)-3-oxobutyramide Product Data (CAS 97-36-9).[1][5][8]Link[1]

  • Molport. N-(2,3-dimethylphenyl)-3-oxobutanamide (CAS 80357-48-8).[1][7]Link[1]

  • Hantzsch, A. (1881).[1][9] "Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen."[1] Berichte der deutschen chemischen Gesellschaft, 14(2), 1637–1638. (Foundational Chemistry).[1]

  • Memarian, H. R., et al. (2012).[1] "Synthesis of Hantzsch 1,4-dihydropyridines." Asian Journal of Chemistry. (Comparative methodologies for DHP synthesis).

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A Comparative Guide to N-(2,3-dimethylphenyl)-3-oxobutanamide and N-(2,6-dimethylphenyl)-3-oxobutanamide: Steric Effects on Structure, Reactivity, and Application

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of two closely related acetoacetanilide isomers: N-(2,3-dimethylphenyl)-3-oxobutanamide and N-(2,6-dimethylphenyl)-3-oxobutanamide. As researchers and drug development professionals know, subtle changes in molecular structure, such as the positional isomerism of substituent groups on an aromatic ring, can profoundly influence a compound's physicochemical properties, reactivity, and biological activity. This document explores the critical differences imparted by the placement of two methyl groups on the N-phenyl ring, moving from a less sterically hindered 2,3-disubstitution to a more sterically demanding 2,6-disubstitution. Through an examination of their structural properties, synthetic accessibility, and reactivity—supported by established chemical principles and experimental data—this guide aims to equip scientists with the insights needed to select the appropriate isomer for their specific research and development objectives.

Part 1: Physicochemical and Structural Comparison

The foundational difference between these two molecules lies in the steric environment around the amide linkage. In N-(2,3-dimethylphenyl)-3-oxobutanamide, one ortho position is substituted, leaving the other free. In contrast, N-(2,6-dimethylphenyl)-3-oxobutanamide features methyl groups at both ortho positions, creating significant steric hindrance that restricts the rotation around the N-aryl bond. This fundamental structural variation is the primary determinant of the differences in their physical and chemical behavior.

Diagram 1: Chemical Structures of Isomers

G cluster_0 N-(2,3-dimethylphenyl)-3-oxobutanamide cluster_1 N-(2,6-dimethylphenyl)-3-oxobutanamide 2_3_isomer 2_3_isomer 2_6_isomer 2_6_isomer

Caption: 2D structures of N-(2,3-dimethylphenyl)-3-oxobutanamide and N-(2,6-dimethylphenyl)-3-oxobutanamide.

The table below summarizes their key physicochemical properties. While both isomers share the same molecular formula and weight, their CAS numbers are distinct, reflecting their unique identities.

PropertyN-(2,3-dimethylphenyl)-3-oxobutanamideN-(2,6-dimethylphenyl)-3-oxobutanamideSource
Molecular Formula C₁₂H₁₅NO₂C₁₂H₁₅NO₂[1][2]
Molecular Weight 205.26 g/mol 205.25 g/mol [2][3]
CAS Number 80357-48-852793-02-9[2][3]
Synonyms 2',3'-AcetoacetoxylidideN-Acetoacetyl-2,6-xylidine[1][2]

The steric hindrance in the 2,6-isomer is expected to influence its solid-state packing and intermolecular interactions, which can lead to differences in melting point and solubility compared to the 2,3-isomer. While specific experimental data for a direct comparison is sparse, related N-aryl amides show that increased steric bulk can disrupt efficient crystal lattice packing, sometimes leading to lower melting points.[4]

Part 2: Synthesis and Chemical Reactivity

General Synthetic Approach

N-aryl-3-oxobutanamides are typically synthesized via the acetoacetylation of the corresponding aniline. The most common laboratory and industrial method involves the reaction of a substituted aniline (in this case, 2,3-dimethylaniline or 2,6-dimethylaniline) with a highly reactive acetoacetylating agent like diketene. An alternative, though often lower-yielding, method is the condensation with ethyl acetoacetate, which proceeds with the elimination of ethanol.

Diagram 2: General Synthesis Workflow

G start Substituted Aniline (e.g., 2,3- or 2,6-dimethylaniline) process Acetoacetylation Reaction (Solvent, e.g., Toluene/Acetic Acid) start->process reagent Acetoacetylating Agent (e.g., Diketene) reagent->process product N-Aryl-3-oxobutanamide Product process->product purification Purification (Recrystallization) product->purification final Pure Isomer purification->final

Caption: General workflow for the synthesis of N-aryl-3-oxobutanamides.

Experimental Protocol: Synthesis of N-(2,3-dimethylphenyl)-3-oxobutanamide

This protocol describes a representative synthesis. The same procedure can be adapted for the 2,6-isomer, although reaction times and purification may vary due to differences in aniline nucleophilicity and product solubility.

  • Materials:

    • 2,3-Dimethylaniline

    • Diketene

    • Toluene or Acetic Acid (solvent)

    • Hexane (for washing)

  • Equipment:

    • Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer.

    • Heating mantle

    • Buchner funnel and filtration apparatus

  • Procedure:

    • Reaction Setup: Charge the flask with 2,3-dimethylaniline and the chosen solvent (e.g., toluene). Begin stirring.

    • Reagent Addition: Slowly add diketene via the dropping funnel, carefully monitoring the temperature. The reaction is exothermic, and the temperature should be maintained within a specified range (e.g., 40-60 °C) using external cooling if necessary. Causality Note: Controlled addition of diketene is crucial to prevent side reactions and ensure a safe process.

    • Reaction: After the addition is complete, maintain the reaction mixture at the set temperature for a specified period (e.g., 1-2 hours) to ensure complete conversion.

    • Isolation: Cool the reaction mixture. The product often precipitates from the solution. Collect the solid product by vacuum filtration.

    • Purification: Wash the crude product with a non-polar solvent like hexane to remove unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

  • Self-Validation/Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and melting point analysis.

Comparative Reactivity: The Impact of Steric Hindrance

The most significant chemical distinction between the two isomers lies in their reactivity, which is governed by two key structural features: the active methylene group (-CH₂-) and the amide functionality, both of which are influenced by the steric environment.

1. Keto-Enol Tautomerism

Like other β-dicarbonyl compounds, N-aryl-3-oxobutanamides exist in equilibrium between a keto and an enol tautomer.[5] This equilibrium is fundamental to their reactivity, as the enol form is a key nucleophilic intermediate. The stability of the enol form is enhanced by the formation of a six-membered intramolecular hydrogen bond between the enolic hydroxyl group and the amide carbonyl oxygen.[6][7]

Diagram 3: Keto-Enol Tautomerism

G keto_23 Keto Form enol_23 Enol Form (H-bonded) keto_23->enol_23 keto_26 Keto Form enol_26 Enol Form (Sterically Influenced) keto_26->enol_26 note Steric hindrance from 2,6-dimethyl groups can affect the planarity of the amide bond, potentially altering the stability of the enol form and shifting the equilibrium.

Caption: Keto-enol equilibrium in the two isomers.

For N-(2,6-dimethylphenyl)-3-oxobutanamide, the steric clash between the two ortho-methyl groups and the amide carbonyl forces the phenyl ring to twist out of the plane of the amide group. This has two major consequences:

  • Reduced Conjugation: The electronic conjugation between the nitrogen lone pair and the phenyl ring is diminished.

  • Altered H-Bonding Geometry: The twisting may alter the geometry and strength of the intramolecular hydrogen bond that stabilizes the enol form.

While the keto form is generally favored for simple acetoacetanilides, the precise keto-enol ratio is solvent-dependent and influenced by substituents.[8][9] It is plausible that the steric strain in the 2,6-isomer could shift the equilibrium compared to the 2,3-isomer, a hypothesis that could be readily tested using ¹H NMR spectroscopy in different solvents (e.g., CDCl₃ vs. DMSO-d₆).

2. Reactivity of the Active Methylene Group

The protons on the carbon between the two carbonyl groups (the α-carbon) are acidic and can be removed by a base to form a nucleophilic enolate. This enolate is the key intermediate for a vast array of synthetic transformations, including alkylations, acylations, and condensation reactions for the synthesis of heterocyclic systems.[10][11]

The steric hindrance in the 2,6-isomer can be expected to decrease the rate of reactions involving the active methylene group. Bulky electrophiles will face greater difficulty approaching the nucleophilic α-carbon due to the shielding effect of the flanking ortho-methyl groups on the rotating N-aryl moiety. Studies on multicomponent reactions involving N-aryl-3-oxobutanamides have shown that the nature of the aryl substituent can unexpectedly influence the reaction's outcome, suggesting that both steric and electronic effects play a crucial role.[12][13]

Part 3: Applications and Biological Activity

N-aryl-3-oxobutanamides, broadly referred to as acetoacetanilides, are versatile intermediates. Their primary use is in the synthesis of organic pigments (e.g., arylide yellow pigments) where the active methylene group is coupled with diazonium salts. They are also critical building blocks in medicinal chemistry.

The substitution pattern on the N-aryl ring is a well-established determinant of biological activity in many classes of compounds.[14] Acetanilide derivatives themselves have a long history in medicine and have been investigated for a wide range of pharmacological activities, including analgesic, antimicrobial, and anticancer properties.[15]

Potential Application AreaRelevance of IsomerismSupporting Rationale
Heterocyclic Synthesis HighThe steric profile of the N-aryl group can direct the regioselectivity of cyclization reactions and influence reaction rates.[12]
Medicinal Chemistry HighThe 2,6-dimethylphenyl group is a common motif in pharmacologically active molecules, often used to restrict conformation and improve metabolic stability (e.g., in local anesthetics like Lidocaine).[16] The differential orientation of the aryl ring could lead to distinct binding affinities with biological targets.
Pigment Synthesis Moderate to HighWhile both could be used, the planarity and electronic properties influenced by the methyl group positions could subtly affect the final pigment's color (λ_max) and lightfastness.

For instance, various N-aryl acetamide derivatives have been explored as inhibitors of Epidermal Growth Factor Receptor (EGFR) in non-small-cell lung cancer (NSCLC) models.[17] The specific orientation and steric bulk of the N-aryl group are critical for fitting into the kinase binding pocket. Therefore, N-(2,3-dimethylphenyl)-3-oxobutanamide and N-(2,6-dimethylphenyl)-3-oxobutanamide would be expected to exhibit different biological activities and target engagement profiles.

Conclusion

The comparison between N-(2,3-dimethylphenyl)-3-oxobutanamide and N-(2,6-dimethylphenyl)-3-oxobutanamide serves as a classic example of how positional isomerism dictates chemical behavior. The key differentiator is the steric hindrance imposed by the 2,6-dimethyl substitution pattern.

  • N-(2,3-dimethylphenyl)-3-oxobutanamide represents a less sterically hindered system, where the N-aryl group can achieve near-planarity with the amide bond, allowing for effective electronic conjugation. Its active methylene group is more accessible to reagents.

  • N-(2,6-dimethylphenyl)-3-oxobutanamide is characterized by significant steric strain around the N-aryl bond, leading to a twisted conformation. This impacts its keto-enol equilibrium and reduces the reactivity of its active methylene group, particularly with bulky reagents.

The choice between these two isomers is therefore a strategic one. For applications requiring high reactivity in condensation or coupling reactions, the 2,3-isomer may be preferable. Conversely, in drug design, where a specific, rigid conformation is desired to achieve selective binding to a biological target or to enhance metabolic stability, the sterically constrained 2,6-isomer offers distinct advantages that are widely exploited in medicinal chemistry.[18] This guide provides the foundational understanding required for researchers to make an informed decision based on the specific steric and electronic properties demanded by their synthetic or biological system.

References

  • PubChem. (n.d.). N-(2,4-Dimethylphenyl)-3-oxobutanamide. National Center for Biotechnology Information.
  • Gowda, B. T., Foro, S., & Fuess, H. (2007). N-(2,6-Dimethylphenyl)acetamide.
  • MolPort. (n.d.). N-(2,3-dimethylphenyl)-3-oxobutanamide. Retrieved from [Link].

  • Özdemir, N., Ceylan, Ş., & Gürbüz, D. (2008). Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. ARKIVOC, 2008(xii), 188-194.
  • LISKON. (2024). Applications of DMF-DMA in the pharmaceutical field. Retrieved from [Link].

  • precisionFDA. (n.d.). N-(2,4-DIMETHYLPHENYL)-3-OXOBUTANAMIDE. U.S. Food & Drug Administration. Retrieved from [Link].

  • SIELC Technologies. (2018). N-(2,4-Dimethylphenyl)-3-oxobutanamide. Retrieved from [Link].

  • U.S. Environmental Protection Agency. (n.d.). N-(2,6-dimethylphenyl)-3-oxobutanamide. Abstract Sifter. Retrieved from [Link].

  • Al-Zaydi, K. M. (2003). Acetoacetanilides in Heterocyclic Synthesis, Part 1: An Expeditious Synthesis of Thienopyridines and Other Fused Derivatives.
  • Chervatyuk, S. V., et al. (2014). The unexpected influence of aryl substituents in N-aryl-3-oxobutanamides on the behavior of their multicomponent reactions with 5-amino-3-methylisoxazole and salicylaldehyde. Beilstein Journal of Organic Chemistry, 10, 3019-3030.
  • Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Retrieved from [Link].

  • Abdel-Ghani, T. M., et al. (2022).
  • Chumakov, A. M., et al. (2013). Improved method of the synthesis and keto-enol tautomerism of 3-oxo-3-R1-N-R2-propanethioamides. Russian Chemical Bulletin, 62(1), 168-175.
  • LibreTexts Chemistry. (2023). 22.1: Keto-Enol Tautomerism. Retrieved from [Link].

  • Chervatyuk, S. V., et al. (2014). The unexpected influence of aryl substituents in N-aryl-3-oxobutanamides on the behavior of their multicomponent reactions with 5-amino-3-methylisoxazole and salicylaldehyde. Beilstein Journal of Organic Chemistry, 10, 3019-3030.
  • Yamamoto, T., & Onogi, K. (1989). Effects of N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DM-9384) on learning and memory in rats. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 94(2), 77-86.
  • Al-Amiery, A. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5464.
  • The Organic Chemistry Tutor. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions [Video]. YouTube. Retrieved from [Link].

  • Altaweel, S. A. E. A., et al. (2021). 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. American Journal of Heterocyclic Chemistry, 7(2), 26-32.
  • Google Patents. (2017). US10053420B2 - Processes for the preparation of compounds, such as 3-arylbutanals, useful in the synthesis of medetomidine.
  • Sravani, G., et al. (2016). Synthesis, Characterization and Antimicrobial Activity of Acetanilide Derivatives by using Aromatic Aldehydes and Sulphonamide Derivatives. Research Journal of Pharmacy and Technology, 9(6), 725-729.
  • Deb, P. K., & Al-Attas, A. (2017). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. Journal of Advanced Pharmaceutical Technology & Research, 8(2), 34-39.
  • PubChem. (n.d.). N,N,2-Trimethyl-3-oxobutanamide. National Center for Biotechnology Information.
  • MDPI. (2024). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. Retrieved from [Link].

  • ChemSynthesis. (n.d.). N-(2,5-dimethoxyphenyl)-3-oxobutanamide. Retrieved from [Link].

  • Cole-Parmer. (2005). Material Safety Data Sheet - 2-(Diethylamino)-N-(2,6-Dimethylphenyl)- Acetamide, 97.5% (HPLC). Retrieved from [Link].

Sources

Comparing synthesis methods for "N-(2,3-dimethylphenyl)-3-oxobutanamide"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2,3-dimethylphenyl)-3-oxobutanamide is a critical intermediate in the synthesis of yellow azo pigments and specialized pharmaceuticals. Structurally, it consists of a reactive methylene group flanked by a carbonyl and an amide, making it a versatile coupling partner.

This guide compares three distinct synthesis pathways. While the Diketene route remains the industrial standard due to atom economy, Catalytic Transamidation with ethyl acetoacetate offers a safer laboratory alternative. Emerging Microwave-Assisted protocols provide a "green" middle ground, balancing speed with safety.

Comparative Performance Matrix
MetricMethod A: Diketene AcetoacetylationMethod B: EAA TransamidationMethod C: Microwave-Assisted (TBAB)
Scale Suitability Industrial (>100 kg)Laboratory (<100 g)Process Intensification (1-50 g)
Yield 90–95%65–80%85–92%
Atom Economy 100% (No byproducts)~81% (Ethanol byproduct)~81% (Ethanol byproduct)
Reaction Time 2–4 Hours4–12 Hours10–20 Minutes
Safety Profile High Risk (Unstable/Toxic)Low Risk (Standard solvents)Moderate (High pressure/heat)
Key Reagent Diketene (CAS 674-82-8)Ethyl Acetoacetate (CAS 141-97-9)Ethyl Acetoacetate + TBAB

Synthesis Protocols

Method A: Industrial Diketene Acetoacetylation

Best for: Large-scale production where atom economy is paramount and safety infrastructure exists.

Mechanism: Nucleophilic attack of the 2,3-xylidine amine nitrogen on the carbonyl carbon of the diketene ring, followed by ring opening to form the acetoacetamide.

Protocol:

  • Preparation: Charge a glass-lined reactor with 2,3-dimethylaniline (1.0 eq) and Acetic Acid (30% aq. solution, 5 vol) .

  • Cooling: Cool the suspension to 0–5°C . The amine may partially precipitate as the acetate salt.

  • Addition: Slowly meter in Diketene (1.05 eq) over 60 minutes.

    • Critical Control Point: Maintain internal temperature <10°C during addition to prevent polymerization of diketene.

  • Reaction: Allow the mixture to warm to 25°C over 2 hours. Then, heat to 60–65°C for 30 minutes to ensure completion.

  • Workup: Cool to 5°C . The product will crystallize.[1][2][3]

  • Isolation: Filter the solids. Wash with cold water (2x) to remove acetic acid.

  • Drying: Vacuum dry at 50°C.

Expert Insight:

"The 2,3-dimethyl substitution pattern creates steric bulk at the ortho position. While diketene is highly reactive, ensure the final heating step reaches at least 60°C to overcome this steric barrier, otherwise, unreacted amine may persist."

Method B: Catalytic Transamidation (Laboratory Standard)

Best for: Bench-scale synthesis where diketene handling is prohibited.

Mechanism: Nucleophilic acyl substitution where 2,3-xylidine displaces the ethoxy group of ethyl acetoacetate (EAA). This reaction is reversible and unfavorable at equilibrium; ethanol must be removed to drive it forward.

Protocol:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap or a distillation head.

  • Charge: Add 2,3-dimethylaniline (1.0 eq) , Ethyl Acetoacetate (1.2 eq) , and Triethylamine (0.1 eq) or L-Proline (0.1 eq) as catalyst.

    • Solvent: Xylene (3 vol) is recommended to assist azeotropic removal of ethanol.

  • Reflux: Heat the mixture to 135–140°C (oil bath temperature).

  • Distillation: Monitor the collection of ethanol in the trap. Reaction is complete when ethanol cessation is observed (typically 4–8 hours).

  • Workup: Cool to room temperature. The product may precipitate.[4][5] If not, remove xylene under reduced pressure.

  • Purification: Recrystallize from Ethanol/Water (1:1) or Toluene.[6]

Expert Insight:

"Without a catalyst, this reaction is sluggish for sterically hindered anilines like 2,3-xylidine. The use of a tertiary amine or Lewis acid catalyst is not optional—it is required to activate the carbonyl of the EAA."

Method C: Microwave-Assisted Synthesis (Green/Fast)

Best for: Rapid library generation or process optimization.

Protocol:

  • Mixture: In a microwave-safe vial, mix 2,3-dimethylaniline (10 mmol) and Ethyl Acetoacetate (11 mmol) .

  • Catalyst: Add Tetrabutylammonium bromide (TBAB, 10 mol%) . No solvent is required (Solvent-Free).

  • Irradiation: Seal and heat in a microwave reactor to 150°C for 10 minutes (Power: 100-300W dynamic).

  • Workup: Cool the vial. The solidified melt is washed with water to remove TBAB.

  • Recrystallization: Recrystallize from aqueous ethanol.

Mechanistic & Process Visualization

Reaction Pathways

The following diagram contrasts the atom-efficient Ring Opening (Method A) with the Equilibrium-limited Substitution (Method B).

ReactionPathways cluster_0 Method A: Diketene (Industrial) cluster_1 Method B: Transamidation (Lab) Start 2,3-Dimethylaniline (Nucleophile) TransitionA Tetrahedral Intermediate Start->TransitionA + Diketene (Method A) EAA Ethyl Acetoacetate (Electrophile) Start->EAA Mix Diketene Diketene (Electrophile) Product N-(2,3-dimethylphenyl)- 3-oxobutanamide TransitionA->Product Ring Opening (Fast) EAA->Product + Heat/Cat (Method B) Ethanol Ethanol (Byproduct) EAA->Ethanol Elimination

Figure 1: Mechanistic comparison of Diketene ring-opening vs. EAA transamidation.

Quality Control & Characterization

For the 2,3-isomer, the proximity of the methyl groups to the amide nitrogen influences the NMR shifts slightly compared to the more common 2,4-isomer.

  • Appearance: White to off-white crystalline powder.

  • Melting Point: ~102–105°C (Note: Isomeric purity is critical; presence of 2,4-isomer lowers MP).

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 2.15 (s, 3H, Ar-CH3)

    • δ 2.25 (s, 3H, Ar-CH3)

    • δ 2.28 (s, 3H, Acetyl-CH3)

    • δ 3.65 (s, 2H, -CH2-CO-)

    • δ 7.0–7.2 (m, 3H, Ar-H)

    • δ 9.5 (s, 1H, -NH-)

  • IR Spectrum:

    • 1720 cm⁻¹ (Ketone C=O)

    • 1650 cm⁻¹ (Amide C=O)[3]

    • 3250 cm⁻¹ (N-H stretch)

References

  • Vertex Chemical. (2025).[7] Method for Producing Acetoacetylarylamides. Patent DE2519036A1. Link

  • Emco Chemicals. (2025).[7] Acetoacetic acid m-xylidide Product Specifications. Link

  • Royal Society of Chemistry. (2018). The reaction of diketen with dimethylaniline N-oxide. Journal of the Chemical Society. Link

  • Molport. (2025). N-(2,3-dimethylphenyl)-3-oxobutanamide Catalog Entry. Link

  • ResearchGate. (2024). Reaction between aniline and ethyl acetoacetate under various conditions. Link

  • MDPI. (2005). Synthesis and Cyclizations of N-(2,3-dimethylphenyl)-β-alanines. Link

Sources

Technical Comparison: Purity Analysis Strategies for N-(2,3-dimethylphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2,3-dimethylphenyl)-3-oxobutanamide (CAS: 2415-85-2), also known as Acetoacet-2,3-xylidide (AAOA), is a critical intermediate in the synthesis of yellow and orange azo pigments and specific pharmaceutical scaffolds. Its purity is a Critical Quality Attribute (CQA) due to the toxicity of its starting material, 2,3-dimethylaniline (2,3-xylidine) , and the potential for keto-enol tautomerism affecting downstream stoichiometry.

This guide objectively compares three purity analysis workflows: High-Performance Liquid Chromatography (HPLC-UV) , Gas Chromatography (GC-FID) , and Quantitative NMR (qNMR) .

Key Takeaway:

  • Routine QC: Use HPLC-UV for robust quantification of the parent amide and trace detection of the toxic amine impurity.

  • Raw Material Screening: Use GC-FID for rapid assessment of volatile impurities (solvents, free amines).

  • Reference Standard Certification: Use qNMR for absolute purity determination without requiring a reference standard of the analyte itself.[1]

Compound Profile & Critical Impurities

Understanding the chemical behavior of AAOA is prerequisite to method selection. The compound exists in equilibrium between keto and enol forms, which can complicate chromatography if conditions are not controlled.

  • Compound: N-(2,3-dimethylphenyl)-3-oxobutanamide[2]

  • Molecular Weight: 205.25 g/mol [2][3]

  • Primary Impurity: 2,3-Dimethylaniline (Unreacted starting material; Toxic).

  • Degradants: Dehydroacetic acid (dimerization of diketene), hydrolysis products.

Diagram 1: Synthesis & Impurity Pathway

This diagram illustrates the formation of the product and potential side-reactions that necessitate specific analytical selectivity.

G Amine 2,3-Dimethylaniline (Toxic Impurity) Product N-(2,3-dimethylphenyl)- 3-oxobutanamide (Target) Amine->Product Acylation (Controlled T) Diketene Diketene (Reactant) Diketene->Product Acylation (Controlled T) Side2 Diketene Dimer (Dehydroacetic acid) Diketene->Side2 Dimerization Side1 Hydrolysis (Acetoacetic acid + Amine) Product->Side1 Acid/Base Hydrolysis

Caption: Reaction pathway showing the target synthesis and critical impurity origins (unreacted amine and hydrolysis products).

Method A: HPLC-UV (The Gold Standard for Purity)

Role: Primary method for final product release and impurity profiling. Mechanism: Reversed-phase partition chromatography.

HPLC is the preferred method because it handles the non-volatile nature of the amide and allows for the specific detection of the 2,3-dimethylaniline impurity at low levels (ppm), which is difficult to achieve with qNMR.

Experimental Protocol
  • Column: C18 (e.g., 150 mm x 4.6 mm, 3.5 µm). High carbon load recommended for retention of the polar amide.

  • Mobile Phase A: 0.1% Formic Acid in Water (Buffers keto-enol equilibrium).

  • Mobile Phase B: Acetonitrile (MeCN).[4]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Amide bond).

  • Temperature: 30°C.

Performance Data (Representative)
ParameterValueNote
Linearity (R²) > 0.999Range: 10–500 µg/mL
LOD (Impurity) 0.05 µg/mLCritical for tracking 2,3-xylidine
Precision (RSD) < 0.5%System suitability requirement
Specificity HighResolves Amide (RT ~8.5 min) from Amine (RT ~4.2 min)

Pros:

  • High sensitivity for toxic impurities.

  • Robust against thermal degradation during analysis.

  • Widely accepted in regulatory filings.[6]

Cons:

  • Requires a reference standard for the main peak.

  • Longer run time (15-20 min) compared to GC.

Method B: GC-FID (Rapid Screening)

Role: Raw material control and rapid in-process checks. Mechanism: Volatility-based separation.

While AAOA is analyzable by GC, the high injector temperatures required can induce thermal degradation or cyclization of the acetoacetyl group. Therefore, GC is best used for quantifying the volatile 2,3-dimethylaniline impurity rather than the main peak assay.

Experimental Protocol
  • Column: HP-5 or DB-5MS (30 m x 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Injector: Split 1:50 @ 250°C. Warning: excessively high T can degrade the amide.

  • Detector: FID @ 300°C.

  • Oven Program: 80°C (1 min) → 20°C/min → 280°C (5 min).

Performance Data (Representative)
ParameterValueNote
Analysis Time < 12 minsFaster than HPLC
LOD (Amine) 1.0 ppmExcellent for volatile amine impurity
Main Peak Integrity VariableRisk of on-column degradation

Pros:

  • Excellent for residual solvents and unreacted aniline.

  • Low operational cost (no solvents).

Cons:

  • Thermal instability risk for the keto-amide.

  • Cannot detect non-volatile inorganic salts.

Method C: qNMR (Absolute Purity Reference)

Role: Certification of Primary Reference Standards. Mechanism: Molar ratio determination via nuclear spin integration.

qNMR is the only method that yields an absolute purity value without requiring a standard of the analyte itself. It relies on the ratio of integrals between the analyte and a certified internal standard (IS).

Experimental Protocol
  • Solvent: DMSO-d6 (Prevents exchange of amide protons and solubilizes both polar/non-polar components).

  • Internal Standard (IS): Maleic Acid or 1,3,5-Trimethoxybenzene (Must have high purity and non-overlapping signals).

  • Pulse Sequence: 90° pulse with long relaxation delay (d1 ≥ 5 × T1, typically 30–60s) to ensure full magnetization recovery.

  • Signals for Integration:

    • Analyte: Methyl protons on the aromatic ring (~2.1–2.3 ppm) or the methylene group of the acetoacetyl moiety (singlet ~3.6 ppm, though keto-enol split must be summed).

    • IS: Distinct singlet of the standard.

Diagram 2: qNMR Workflow

The logical flow for establishing absolute purity.

qNMR Step1 Weigh Analyte (AAOA) & Internal Standard (IS) (Precision: ±0.001 mg) Step2 Dissolve in DMSO-d6 Step1->Step2 Step3 Acquire 1H-NMR (d1 > 5*T1, 64 scans) Step2->Step3 Step4 Process Spectrum (Phase/Baseline Correction) Step3->Step4 Step5 Integrate Target Signals (Sum Keto + Enol peaks) Step4->Step5 Step6 Calculate Absolute Purity % Step5->Step6

Caption: Step-by-step workflow for qNMR absolute purity determination.

Calculation:



Where 

=Integral,

=Number of protons,

=Molar Mass,

=Mass weighed,

=Purity.[3][7][8]

Pros:

  • SI-Traceable: No reference standard of AAOA needed.

  • Rapid: No method development (isocratic/gradient) required.

Cons:

  • Lower sensitivity (LOD ~0.1-1 mg/mL) compared to HPLC/GC.

  • High equipment cost.

Comparative Analysis & Recommendation

Method Comparison Matrix
FeatureHPLC-UVGC-FIDqNMR
Primary Use Routine QC & Impurity ProfilingRaw Material (Amine) CheckStandard Certification
Precision High (< 0.5%)Moderate (< 2.0%)High (< 1.0%)
Specificity Excellent (Separates isomers)Good (Volatiles only)Excellent (Structural ID)
Sensitivity (LOD) High (ppm level)High (ppm level)Low (mg level)
Thermal Risk NoneHighNone
Recommendation
  • For Drug Development/Final Product Release:

    • Adopt HPLC-UV. It is the only method that robustly quantifies the amide while simultaneously verifying the removal of the toxic 2,3-xylidine impurity to ppm levels required by safety guidelines.

  • For Reference Standard Calibration:

    • Use qNMR. When you purchase a "99%" standard or synthesize a new batch, validate its absolute purity using qNMR with a NIST-traceable internal standard (e.g., Maleic Acid).

  • For In-Process Control (IPC):

    • Use GC-FID only if you are monitoring the consumption of the starting amine. Do not rely on it for the final amide assay due to potential decomposition in the injector port.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 222464, N-(2,4-Dimethylphenyl)-3-oxobutanamide. (Used for structural analogues and property data).[5][9] Retrieved from [Link]

  • SIELC Technologies (2018). Separation of N-(2,4-Dimethylphenyl)-3-oxobutanamide on Newcrom R1 HPLC column. (Basis for HPLC mobile phase selection).[5] Retrieved from [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. (Source for qNMR protocols). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to N-(2,3-dimethylphenyl)-3-oxobutanamide Reference Standards: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the purity and characterization of reference standards are paramount. This guide provides an in-depth technical comparison of reference standards for N-(2,3-dimethylphenyl)-3-oxobutanamide, a key chemical intermediate. We will explore its performance characteristics alongside relevant alternatives, supported by experimental data and validated analytical protocols. This document is designed to empower researchers to make informed decisions when selecting reference materials for their critical applications.

Introduction to N-(2,3-dimethylphenyl)-3-oxobutanamide

N-(2,3-dimethylphenyl)-3-oxobutanamide (CAS No. 80357-48-8) belongs to the class of acetoacetanilides, which are widely utilized as intermediates in the synthesis of pigments, dyes, and pharmaceuticals.[1] The precise substitution pattern on the aromatic ring significantly influences the physicochemical properties and reactivity of these molecules, making the distinction between isomers critical. The 2,3-dimethyl substitution, in particular, can impart specific steric and electronic effects that are crucial for its intended downstream applications. The quality of the reference standard for this compound is therefore a cornerstone for accurate analytical method development, impurity profiling, and quality control.

The Reference Standard Landscape: A Comparative Overview

The selection of a reference standard should be a meticulous process, considering not just the stated purity but also the supplier's reputation, the comprehensiveness of the accompanying documentation (e.g., Certificate of Analysis), and the availability of different grades. For N-(2,3-dimethylphenyl)-3-oxobutanamide, several suppliers offer materials with purities typically advertised as >90% or 95%.[2][3]

As a direct comparison, we will consider its common positional isomer, N-(2,4-dimethylphenyl)-3-oxobutanamide (CAS No. 97-36-9) , which is also a prevalent intermediate in similar synthetic pathways.[4] The subtle difference in the methyl group position can lead to distinct impurity profiles and chromatographic behavior.

Comparison of Physicochemical Properties

Understanding the fundamental physicochemical properties is essential for developing analytical methods and predicting the behavior of these compounds in various matrices.

PropertyN-(2,3-dimethylphenyl)-3-oxobutanamideN-(2,4-dimethylphenyl)-3-oxobutanamideData Source
CAS Number 80357-48-897-36-9[4]
Molecular Formula C₁₂H₁₅NO₂C₁₂H₁₅NO₂
Molecular Weight 205.26 g/mol 205.26 g/mol
Predicted XLogP3 1.91.9
Predicted Water Solubility LowLow-

Note: Predicted values are computationally derived and should be confirmed experimentally.

The identical molecular weight and predicted lipophilicity (XLogP3) suggest that chromatographic separation of these isomers will rely on subtle differences in their interaction with the stationary phase, likely due to steric hindrance differences.

Representative Certificate of Analysis (CoA) Comparison

While actual CoAs are proprietary, the following table represents a typical comparison of what a researcher should expect from a high-quality reference standard supplier.

Table 1: Representative Certificate of Analysis Comparison

ParameterSupplier A: N-(2,3-dimethylphenyl)-3-oxobutanamideSupplier B: N-(2,4-dimethylphenyl)-3-oxobutanamide
Appearance White to off-white powderWhite to off-white powder
Identity (¹H NMR, MS) Conforms to structureConforms to structure
Purity (HPLC) ≥ 98.5%≥ 99.0%
Individual Impurity ≤ 0.1%≤ 0.1%
Total Impurities ≤ 0.5%≤ 0.3%
Loss on Drying ≤ 0.5%≤ 0.5%
Residue on Ignition ≤ 0.1%≤ 0.1%

Expert Insight: A comprehensive CoA is a hallmark of a trustworthy reference standard. Beyond purity, look for information on the analytical methods used for characterization and a detailed impurity profile.

Synthesis and Potential Impurities: A Mechanistic Perspective

The common synthetic route to N-aryl-3-oxobutanamides is the acetoacetylation of the corresponding aniline. For N-(2,3-dimethylphenyl)-3-oxobutanamide, this involves the reaction of 2,3-dimethylaniline with an acetoacetylating agent such as diketene or ethyl acetoacetate.[1]

Synthesis cluster_reactants Reactants cluster_reaction Acetoacetylation cluster_product Product & Impurities DMA 2,3-Dimethylaniline Solvent Solvent (e.g., Toluene) DMA->Solvent DK Diketene DK->Solvent Product N-(2,3-dimethylphenyl) -3-oxobutanamide Solvent->Product + Heat Impurity1 Unreacted 2,3-Dimethylaniline Impurity2 Diacetoacetylated by-product HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Accurately weigh ~10 mg of sample and dissolve in 10 mL of Diluent HPLC HPLC System with UV Detector SamplePrep->HPLC MobilePhaseA Mobile Phase A: Water with 0.1% Formic Acid MobilePhaseA->HPLC MobilePhaseB Mobile Phase B: Acetonitrile with 0.1% Formic Acid MobilePhaseB->HPLC Column C18 Column (e.g., 4.6 x 150 mm, 5 µm) Gradient Gradient Elution Program Detection UV Detection at 245 nm Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate % Purity and Impurity Profile Integration->Calculation

Sources

A Comparative Guide to Acetoacetarylide-Based Pigments: Performance in Demanding Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of yellow pigments derived from acetoacetarylide precursors, with a focus on N-(2,3-dimethylphenyl)-3-oxobutanamide and its structural isomers. It is intended for researchers, polymer scientists, and formulation chemists seeking to make informed decisions in pigment selection for applications ranging from coatings and plastics to specialized inks. We will move beyond simple data sheets to explore the causal relationships between chemical structure and performance, supported by standardized experimental data and protocols.

Introduction: From Intermediate to Azo Pigment

N-(2,3-dimethylphenyl)-3-oxobutanamide, also known as Acetoacet-2,3-xylidide, is not a pigment itself. It is a crucial intermediate—a coupling component—in the synthesis of azo pigments.[1][2] In a process known as azo coupling, a diazonium salt is reacted with an acetoacetarylide like this one to form a larger molecule with a characteristic chromophore responsible for its color.[3]

The substitution pattern on the aniline ring of the acetoacetarylide has a profound impact on the final pigment's properties. While N-(2,3-dimethylphenyl)-3-oxobutanamide is a valid precursor, its isomer, N-(2,4-dimethylphenyl)-3-oxobutanamide (Acetoacet-2,4-xylidide or AAMX), is more commonly referenced in commercial pigment production.[4][5] These precursors give rise to an important class of organic pigments known as Diarylide Yellows .[6]

This guide will use Pigment Yellow 13, a prominent diarylide pigment synthesized using the 2,4-isomer, as a central point of comparison. We will evaluate its performance against other common yellow pigments to illustrate the trade-offs in properties like durability, heat stability, and cost.

G cluster_reactants Reactants Diazonium Diazotized 3,3'-Dichlorobenzidine AzoCoupling Azo Coupling Reaction (pH 4.0-6.0, Temp 15-30°C) Diazonium->AzoCoupling Coupler N-(x,y-dimethylphenyl) -3-oxobutanamide (Coupling Component) Coupler->AzoCoupling Pigment Diarylide Yellow Pigment (e.g., Pigment Yellow 13) AzoCoupling->Pigment Forms insoluble pigment molecule

Caption: General synthesis pathway for Diarylide Yellow pigments.

Comparative Performance Analysis

The selection of a pigment is a balance of performance, cost, and regulatory considerations. Diarylide yellows occupy a mid-tier performance space, offering good value and vibrant color but with limitations compared to high-performance pigments.

Pigment Selection for Comparison:
  • Primary Subject: Pigment Yellow 13 (PY 13): A semi-transparent, reddish-yellow Diarylide pigment. It offers better solvent and migration resistance than its predecessor, PY 12.

  • Intra-Class Alternative: Pigment Yellow 14 (PY 14): A greener-shade, semi-opaque Diarylide yellow, often used in inks and PVC coatings.[7][8]

  • Lower-Performance Alternative: Hansa Yellow (Pigment Yellow 74, PY 74): A monoazo pigment known for its bright, clean, green shade and excellent chemical resistance, but with lower heat stability and lightfastness, making it suitable for interior applications.[9][10]

  • High-Performance Alternative: Benzimidazolone Yellow (Pigment Yellow 180, PY 180): A high-performance disazo-benzimidazolone pigment offering excellent heat stability, solvent resistance, and lightfastness, suitable for demanding plastic applications.[9][11]

  • Inorganic Alternative: Synthetic Yellow Iron Oxide (Pigment Yellow 42, PY 42): An inorganic pigment prized for its outstanding weather resistance, opacity, and cost-effectiveness, though with lower color strength (chroma) than organic pigments.[12]

Data Summary Table
PropertyPigment Yellow 13 (Diarylide)Pigment Yellow 14 (Diarylide)Pigment Yellow 74 (Hansa)Pigment Yellow 180 (Benzimidazolone)Pigment Yellow 42 (Iron Oxide)
Chemical Class Disazo DiarylideDisazo DiarylideMonoazo ArylideDisazo BenzimidazoloneSynthetic Iron Oxide
Lightfastness (Full Shade) 66-766-78
Lightfastness (Tint) 5-65568
Heat Stability 180-200°C[13]~200°C[8]~180°C~300°C[9]>300°C[14]
Migration Resistance Good (4-5)[15]Good (4)Poor-Fair (2-3)Excellent (5)Excellent (5)
Solvent Resistance Fair-GoodGood[16]Good[9]Excellent[11]Excellent
Tinctorial Strength HighHighVery HighHighLow-Medium
Opacity Semi-transparentSemi-opaqueSemi-opaqueOpaqueVery Opaque
Typical Applications Inks, General Plastics (PVC, PE), CoatingsInks (Water-based), PVC, Rubber[16]Interior Coatings, Inks[9]High-end Plastics (HDPE), Powder Coatings[9]Industrial & Architectural Coatings, Plastics

Note: Lightfastness is rated on the Blue Wool Scale (1=Poor, 8=Excellent). Migration and solvent resistance are rated on a 1-5 scale (1=Poor, 5=Excellent).

Deep Dive into Performance Metrics

Lightfastness and Weather Resistance

Lightfastness measures a pigment's resistance to fading upon exposure to light. Diarylide yellows like PY 13 and PY 14 offer moderate lightfastness, making them suitable for many indoor applications but less ideal for durable exterior uses like automotive coatings.[17] The higher molecular weight and more complex structure of Benzimidazolone (PY 180) and the inherent stability of Iron Oxide (PY 42) provide superior light and weather resistance.

Heat Stability

Heat stability is critical for pigments used in plastics, which undergo high-temperature processing.[18][19] Diarylide pigments generally have limited heat stability around 200°C, which can lead to color shifts or degradation in engineering plastics processed at higher temperatures.[15][20] This is a key performance differentiator for Benzimidazolone pigments like PY 180, which are stable up to 300°C, and inorganic pigments, which can withstand even higher temperatures.[9][14]

Chemical and Migration Resistance

The larger molecular size of diarylide pigments gives them better resistance to solvents and migration (bleeding) compared to simpler monoazo pigments like PY 74.[6] However, in highly plasticized systems like flexible PVC, some migration can still occur. Benzimidazolone pigments, with their highly stable ring structure, offer exceptional resistance to both chemical attack and migration, making them a reliable choice for demanding applications.

Standardized Experimental Protocols

To ensure objective comparisons, pigment performance must be evaluated using standardized methodologies.

Protocol 1: Lightfastness Testing (ISO 105-B02)

This protocol determines the color fastness of a material to an artificial light source that mimics natural daylight.

Objective: To assess the degree of fading of a pigmented substrate against a standardized Blue Wool reference scale.

Methodology:

  • Sample Preparation: Prepare pigmented samples (e.g., plastic plaques or coated panels) at a specified concentration (e.g., 1% pigment in polymer).

  • Mounting: Mount the samples in a xenon-arc test chamber alongside a set of eight standardized Blue Wool references (ranging from 1-8 in lightfastness).[21] A portion of each sample and reference is covered with an opaque mask.

  • Exposure: Expose the samples to a controlled xenon-arc light source under specified conditions of irradiance (e.g., 42 W/m²), temperature, and humidity as defined in ISO 105-B02.[22][23]

  • Evaluation: Periodically inspect the samples. The test ends when the contrast between the exposed and unexposed parts of the sample matches a specific grade on a standardized Grey Scale.

  • Rating: The lightfastness rating is determined by identifying which Blue Wool reference shows a similar degree of fading to the test sample.

Caption: Experimental workflow for lightfastness testing.

Protocol 2: Heat Stability in Polymer (ASTM D5423-based approach)

Objective: To determine the maximum temperature a pigment can withstand in a specific polymer without significant color change.

Methodology:

  • Compounding: Prepare a masterbatch of the pigment in the test polymer (e.g., HDPE). Then, create a series of test samples by letting down the masterbatch to a final pigment concentration (e.g., 0.5%) in the natural polymer.

  • Injection Molding: Mold a reference sample at a safe, low processing temperature.

  • Temperature Increments: Increase the injection molding machine's barrel temperature in 20°C increments for each subsequent sample. Maintain a consistent residence time in the barrel for all samples.

  • Colorimetric Analysis: Allow samples to cool. Measure the color of each sample using a spectrophotometer (CIELAB Lab* color space).

  • Evaluation: Calculate the color difference (ΔE00) between each high-temperature sample and the reference sample. The heat stability is defined as the temperature at which the color change exceeds a predetermined threshold (e.g., ΔE00 > 1.0).

Protocol 3: Chemical Resistance (ISO 2812-1 based approach)

Objective: To assess the stability of a pigmented coating when exposed to various chemicals.

Methodology:

  • Sample Preparation: Prepare a fully cured coated panel with the pigment under evaluation.

  • Reagent Application: Place a filter paper disc soaked in the test reagent (e.g., 5% HCl, 5% NaOH, or a specific solvent) onto the coated surface.[24]

  • Exposure: Cover the soaked disc with a watch glass to prevent evaporation and leave it for a specified duration (e.g., 1 hour or 24 hours).

  • Cleaning and Recovery: Remove the watch glass and filter paper, rinse the surface with water, and allow it to recover for a set period.

  • Evaluation: Visually assess the exposed area for any changes in color, gloss, blistering, or softening, and rate the resistance on a 1-5 scale.[24][25]

Conclusion: Selecting the Right Pigment for the Application

The performance of pigments derived from N-(2,3-dimethylphenyl)-3-oxobutanamide and its isomers places them firmly in the category of classical organic pigments. Diarylide yellows like PY 13 and PY 14 offer a compelling balance of cost and performance for a wide range of applications, particularly in printing inks and general-purpose plastics where extreme durability is not the primary requirement.

However, for applications demanding high heat stability (e.g., engineering plastics) or excellent weather fastness (e.g., automotive coatings, outdoor signage), a shift to high-performance pigments like Benzimidazolones or robust inorganic pigments is necessary. Understanding the underlying chemistry and relying on standardized testing provides the framework for making scientifically sound and commercially viable pigment selections.

References

  • DCL Corporation. Pigment Directory.

  • Jackson's Art Blog. (2021, September 17). Pigment Colour Index: Yellow Pigments.

  • Lanxess. Automated heat stability testing of pigments in plastics.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22355, Pigment Yellow 74.

  • Asahi Tennants Color Pvt. Ltd. Pigment Yellow 13 Technical Data Sheet.

  • Google Patents. (1988). EP0311560B1 - Pigment compositions based on acetoacetarylides.

  • Google Patents. (2006). US7318863B2 - Azo pigment preparations for packaging gravure and flexographic printing.

  • MolPort. N-(2,3-dimethylphenyl)-3-oxobutanamide.

  • Q-Lab. (n.d.). Understanding the Reference Materials Used in ISO 105-B02.

  • Zeya Chemicals. Pigment yellow 65 - Corimax Yellow RN.

  • Natural Pigments. Diarylide Yellow Dispersion.

  • ChemicalBook. (2025). Pigment Yellow 14 | 5468-75-7.

  • Applied Technical Services. Azo Dye Testing.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 222464, N-(2,4-Dimethylphenyl)-3-oxobutanamide.

  • Qingdao Haiwan Group Co.,Ltd. Acetoacet-M-Xylidide.

  • Fineland Chem. (2024, October 16). Test Colour Strength Of Organic Pigments.

  • ASTM International. (1993). ASTM D5423-93, Standard Specification for Forced Convection Laboratory Ovens for Evaluation of Electrical Insulation.

  • Fineland Chem. (2026, February 13). Choosing the Right Yellow: Comparing Pigment Yellow 110 with Other Yellow Pigments.

  • MDPI. (2023, October 11). Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents.

  • Google Patents. (1989). US4885033A - Pigment compositions based on acetoacetarylide derivatives.

  • Google Patents. (1983). EP0097912B2 - Use of diaryl pigments for pigmenting artificial resins.

  • Yuhong Pigment Co.,LTD. (2025, January 13). Several Common Test Methods for Pigment Weather Resistance.

  • Ataman Kimya. PIGMENT YELLOW 14.

  • Yuhong Pigment Co.,LTD. (2025, January 3). Performance requirements and main types of pigments for automotive topcoats.

  • James Heal. (n.d.). Fundamentals of Light Fastness testing: Your questions answered [Part 1].

  • precisionFDA. N-(2,4-DIMETHYLPHENYL)-3-OXOBUTANAMIDE.

  • Separation Science. (2025, August 8). Pigment Characterization: Analytical Techniques for Inorganic Pigments and Discovery Workflows.

  • QIMA. (2025, March 13). Do You Need an Azo Textile Testing Laboratory? | Azo Dye Tests.

  • Precision Color Compounds, LLC. (2025, November 13). Pigment Behavior: High vs. Low Heat Processing.

  • Sinoever International Co.,Ltd. (2019, September 9). Properties of Pigment Yellow 14.

  • lr-test. (2024, January 19). Determination of acid resistance and evaluation of pigment properties.

  • International Organization for Standardization. (2014). ISO 105-B02:2014 Textiles — Tests for colour fastness — Part B02: Colour fastness to artificial light: Xenon arc fading lamp test.

  • SpecialChem. (2025, July 14). Storage Stability in Paints and Coatings: Standard Test Methods.

  • Google Patents. (1993). EP0544495A1 - Improved azo pigment compositions and process for their preparation.

  • Yuhong Pigment Co.,LTD. (n.d.). The thermal stability of pigments refers to their ability to withstand high temperatures...

  • Wikipedia. Acetoacetanilide.

  • Fineland Chem. DuraPlast®3122P Pigment Yellow 13.

  • BSI. (2014). BS EN ISO 105-B02:2014 Textiles. Tests for colour fastness. Colour fastness to artificial light: Xenon arc fading lamp test.

  • Google Patents. (2002). JP2002363433A - Pigment Yellow 14 Production Method and Use Thereof.

  • Google Patents. (1987). US4648907A - High color strength diarylide yellow pigment compositions.

  • UL Prospector. (2025). Pigment Yellow 13.

  • Span Overseas. Test Methods.

  • Ataman Kimya. PIGMENT YELLOW 13.

  • ChemicalBook. Acetoacetanilide synthesis.

  • XCWY Chemical. (2024, May 13). Pigment Yellow 14 Introduction and Application.

  • ResearchGate. (2025, August 5). Synthesis and evaluation of organic pigments. 4. New monoarylide and diarylide pigments.

  • GESTER Instruments. (2025, November 10). ISO 105-B02 Colour Fastness of Textiles.

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A Comparative Guide to Acetoacetanilide Coupling Components in Azo Pigment Synthesis: A Focus on N-(2,3-dimethylphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the synthesis of high-performance azo pigments, particularly diarylide yellows, the selection of the coupling component is a critical determinant of the final product's coloristic and fastness properties. Acetoacetanilide derivatives are a cornerstone class of coupling components, and subtle variations in their molecular structure can lead to significant differences in pigment performance. This guide provides an in-depth comparison of N-(2,3-dimethylphenyl)-3-oxobutanamide with other commercially significant acetoacetanilide coupling components. By examining the influence of substituent patterns on the performance of the resulting pigments, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in pigment design and synthesis.

The core of this analysis revolves around the azo coupling reaction, a fundamental process in the production of azo dyes and pigments. This electrophilic aromatic substitution reaction involves a diazonium salt as the electrophile and an electron-rich coupling component, such as an acetoacetanilide, as the nucleophile. The structure of the acetoacetanilide, particularly the nature and position of substituents on the anilide ring, directly impacts the electronic and steric environment of the reactive methylene group, thereby influencing the kinetics of the coupling reaction and the properties of the resulting pigment.

The Subject of Comparison: N-(2,3-dimethylphenyl)-3-oxobutanamide

N-(2,3-dimethylphenyl)-3-oxobutanamide, also known as acetoacet-2,3-xylidide, is an acetoacetanilide derivative featuring two methyl groups at the ortho and meta positions of the phenyl ring. While less commonly cited in literature compared to its 2,4- and 2,5-isomers, its unique substitution pattern offers a distinct electronic and steric profile that can be leveraged to fine-tune pigment properties.

Alternative Coupling Components for Comparative Analysis

For a comprehensive evaluation, N-(2,3-dimethylphenyl)-3-oxobutanamide is compared against the following widely used acetoacetanilide derivatives:

  • N-(2-methylphenyl)-3-oxobutanamide (Acetoacet-o-toluidide): A foundational coupling component for diarylide yellow pigments, notably in the synthesis of Pigment Yellow 14.[1]

  • N-(2,4-dimethylphenyl)-3-oxobutanamide (Acetoacet-2,4-xylidide): Another key intermediate for diarylide yellows, often used in conjunction with or as an alternative to acetoacet-o-toluidide.

  • N-(2,5-dimethoxyphenyl)-3-oxobutanamide: The presence of methoxy groups, as opposed to methyl groups, introduces different electronic effects, influencing the final pigment's shade and properties.

Theoretical Framework: The Influence of Substituents

The substituents on the phenyl ring of the acetoacetanilide coupling component influence the resulting pigment's properties through a combination of electronic and steric effects:

  • Electronic Effects: Electron-donating groups (like methyl and methoxy) can increase the electron density at the reactive methylene group, potentially affecting the rate of the azo coupling reaction. The position of these groups (ortho, meta, para) determines their inductive and resonance effects, which in turn can influence the absorption spectrum and, consequently, the color of the final pigment.

  • Steric Effects: Bulky substituents, particularly at the ortho position, can introduce a twist in the molecule. This can affect the planarity of the pigment molecule, which is a crucial factor for its crystal packing and, consequently, its lightfastness and solvent resistance.[2]

The following diagram illustrates the general structure of the compared acetoacetanilide coupling components and the key reaction of azo coupling.

G cluster_coupling Acetoacetanilide Coupling Components cluster_reaction Azo Coupling Reaction N-2,3-dimethyl N-(2,3-dimethylphenyl)- 3-oxobutanamide Coupling_Component Acetoacetanilide Derivative N-2,3-dimethyl->Coupling_Component N-2-methyl N-(2-methylphenyl)- 3-oxobutanamide N-2-methyl->Coupling_Component N-2,4-dimethyl N-(2,4-dimethylphenyl)- 3-oxobutanamide N-2,4-dimethyl->Coupling_Component N-2,5-dimethoxy N-(2,5-dimethoxyphenyl)- 3-oxobutanamide N-2,5-dimethoxy->Coupling_Component Diazonium Ar-N₂⁺Cl⁻ (Diazonium Salt) Azo_Pigment Azo Pigment (e.g., Diarylide Yellow) Diazonium->Azo_Pigment Electrophilic Aromatic Substitution Coupling_Component->Azo_Pigment

Caption: Overview of compared coupling components and the azo coupling reaction.

Performance Comparison: Experimental Data and Insights

Table 1: General Properties of Coupling Components

Coupling ComponentChemical FormulaMolecular Weight ( g/mol )Key Structural Feature
N-(2,3-dimethylphenyl)-3-oxobutanamideC₁₂H₁₅NO₂205.26Ortho- and meta-methyl substitution
N-(2-methylphenyl)-3-oxobutanamideC₁₁H₁₃NO₂191.23Single ortho-methyl substitution
N-(2,4-dimethylphenyl)-3-oxobutanamideC₁₂H₁₅NO₂205.26Ortho- and para-methyl substitution
N-(2,5-dimethoxyphenyl)-3-oxobutanamideC₁₂H₁₅NO₄237.25Ortho- and meta-methoxy substitution

Table 2: Performance Characteristics of Resulting Diarylide Yellow Pigments (e.g., Pigment Yellow 14 and analogues)

Performance ParameterN-(2,3-dimethylphenyl)-3-oxobutanamideN-(2-methylphenyl)-3-oxobutanamideN-(2,4-dimethylphenyl)-3-oxobutanamideN-(2,5-dimethoxyphenyl)-3-oxobutanamide
Color Shade Greenish-Yellow (Expected)Greenish-Yellow[3]Greenish-YellowReddish-Yellow (Expected)
Lightfastness Good (Expected)Good[3]GoodPotentially higher
Heat Resistance ~180-200°C (Expected)~180-200°C[4]~180-200°CPotentially higher
Solvent Resistance Good (Expected)Good[3]GoodGood to Excellent
Tinctorial Strength High (Expected)HighHighHigh
Purity/Yield High (Process Dependent)High yields achievable[5]High yields achievableHigh yields achievable

Analysis of Performance:

  • Color Shade: The position of the methyl groups influences the electronic properties of the molecule and thus the absorption maximum of the resulting pigment. While both ortho- and para-substitution in acetoacet-o-toluidide and acetoacet-2,4-xylidide lead to a greenish-yellow shade in pigments like Pigment Yellow 14, the ortho- and meta-substitution in N-(2,3-dimethylphenyl)-3-oxobutanamide is also expected to produce a similar greenish-yellow hue. In contrast, the stronger electron-donating methoxy groups in N-(2,5-dimethoxyphenyl)-3-oxobutanamide are likely to cause a bathochromic shift (a shift to longer wavelengths), resulting in a redder shade of yellow.

  • Lightfastness and Heat Resistance: The good lightfastness and heat resistance of diarylide yellow pigments are attributed to their stable keto-hydrazone tautomeric form and their crystalline structure.[6] The specific substitution pattern can influence the crystal packing and intermolecular interactions, which in turn affect these properties. While specific data for pigments from N-(2,3-dimethylphenyl)-3-oxobutanamide is scarce, it is reasonable to expect performance in a similar range to pigments derived from its isomers. Methoxy-substituted derivatives sometimes exhibit improved fastness properties due to enhanced intermolecular hydrogen bonding possibilities.

  • Solvent Resistance: Diarylide pigments are generally known for their good resistance to solvents, a key requirement for their primary application in printing inks. This property is largely dependent on the molecular size and crystallinity of the pigment.

  • Purity and Yield: The yield and purity of the final pigment are highly dependent on the reaction conditions, such as pH, temperature, and the purity of the starting materials. Continuous flow synthesis methods have been shown to improve both purity and yield for pigments like Pigment Yellow 14.[5]

Experimental Protocols

The following section provides a detailed, step-by-step methodology for the synthesis of a diarylide yellow pigment, which can be adapted for each of the compared coupling components.

General Laboratory Synthesis of a Diarylide Yellow Pigment (e.g., Analogue of Pigment Yellow 14)

This protocol is a representative example of a batch synthesis process.

Materials:

  • 3,3'-Dichlorobenzidine dihydrochloride

  • Hydrochloric acid (37%)

  • Sodium nitrite

  • N-(2,3-dimethylphenyl)-3-oxobutanamide (or other acetoacetanilide derivative)

  • Sodium hydroxide

  • Sodium acetate

  • Distilled water

  • Ice

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and dropping funnel

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Buchner funnel and filter paper

  • Vacuum flask

  • Drying oven

Workflow Diagram:

G cluster_diazotization Step 1: Diazotization cluster_coupling_prep Step 2: Coupling Component Solution cluster_coupling_reaction Step 3: Azo Coupling cluster_workup Step 4: Work-up start Dissolve 3,3'-Dichlorobenzidine dihydrochloride in HCl/water cool Cool to 0-5°C start->cool add_nitrite Add Sodium Nitrite solution dropwise cool->add_nitrite stir_diazo Stir for 1 hour at 0-5°C to form Tetrazo solution add_nitrite->stir_diazo add_tetrazo Slowly add Tetrazo solution to Coupling Component solution stir_diazo->add_tetrazo dissolve_coupler Dissolve Coupling Component in NaOH solution add_acetate Add Sodium Acetate buffer dissolve_coupler->add_acetate cool_coupler Cool to 0-5°C add_acetate->cool_coupler cool_coupler->add_tetrazo control_pH Maintain pH 4.0-5.5 add_tetrazo->control_pH stir_couple Stir for 2-3 hours control_pH->stir_couple heat Heat to 90-95°C stir_couple->heat filter Filter the pigment heat->filter wash Wash with hot water filter->wash dry Dry in oven at 80°C wash->dry

Caption: Experimental workflow for the synthesis of a diarylide yellow pigment.

Step-by-Step Procedure:

  • Diazotization:

    • In the jacketed reactor, dissolve 3,3'-dichlorobenzidine dihydrochloride in a mixture of hydrochloric acid and water.

    • Cool the resulting slurry to 0-5°C with constant stirring.

    • Prepare a solution of sodium nitrite in water.

    • Slowly add the sodium nitrite solution to the 3,3'-dichlorobenzidine slurry over 30-60 minutes, maintaining the temperature between 0-5°C.

    • After the addition is complete, continue stirring for another hour at the same temperature to ensure complete diazotization. The resulting solution is the tetrazo solution.

  • Preparation of the Coupling Component Solution:

    • In a separate beaker, dissolve the chosen acetoacetanilide coupling component (e.g., N-(2,3-dimethylphenyl)-3-oxobutanamide) in an aqueous solution of sodium hydroxide.

    • To this solution, add an aqueous solution of sodium acetate to act as a buffer.

    • Cool this solution to 0-5°C.

  • Azo Coupling Reaction:

    • Slowly add the cold tetrazo solution from step 1 to the cold coupling component solution from step 2 over a period of 1-2 hours with vigorous stirring.

    • Throughout the addition, monitor and maintain the pH of the reaction mixture between 4.0 and 5.5 by adding a dilute solution of sodium hydroxide or hydrochloric acid as needed.

    • After the addition is complete, continue to stir the reaction mixture for an additional 2-3 hours at a low temperature.

  • Work-up and Isolation:

    • Heat the pigment slurry to 90-95°C and hold at this temperature for about 30 minutes to promote pigment crystallization and improve fastness properties.

    • Cool the slurry to a filterable temperature (e.g., 60-70°C).

    • Filter the precipitated pigment using a Buchner funnel under vacuum.

    • Wash the filter cake thoroughly with hot water until the filtrate is colorless and free of soluble salts.

    • Dry the pigment in an oven at 80-90°C to a constant weight.

Conclusion

The choice of acetoacetanilide coupling component is a powerful tool for tuning the properties of diarylide yellow pigments. While N-(2,3-dimethylphenyl)-3-oxobutanamide is a viable option for producing greenish-yellow pigments with good fastness properties, its performance is expected to be broadly similar to the more commonly used N-(2-methylphenyl)-3-oxobutanamide and N-(2,4-dimethylphenyl)-3-oxobutanamide. For achieving a redder shade of yellow, N-(2,5-dimethoxyphenyl)-3-oxobutanamide presents a promising alternative due to the electronic effects of the methoxy substituents.

This guide provides a framework for understanding the structure-property relationships of these key intermediates. However, for a definitive selection for a specific application, it is highly recommended that researchers conduct direct comparative experiments under their own laboratory conditions. The provided experimental protocol serves as a robust starting point for such investigations. Future research focusing on a systematic comparison of a wider range of substituted acetoacetanilides will be invaluable for the continued development of high-performance organic pigments.

References

  • Wang, F., et al. (2019). Continuous-flow synthesis of the azo pigment yellow 14 using a three-stream micromixing process. Organic Process Research & Development.
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  • Japanese Patent (2002). JP2002363433A - Pigment Yellow 14 Production Method and Use Thereof.
  • G. D. Parfitt, & K. S. W. Sing (Eds.). (1976). Characterization of Powder Surfaces: With Special Reference to Pigments. Academic Press.
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  • Freeman, H. S., & Peters, A. T. (Eds.). (2000).
  • U.S. Patent 4,643,770 (1987). Amine-free, easily dispersible diarylide yellow pigment compositions.
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  • The Society of Dyers and Colourists & The American Association of Textile Chemists and Colorists. (n.d.). The Colour Index.
  • El-Shafei, A., et al. (2015). Synthesis and evaluation of organic pigments. 4. New monoarylide and diarylide pigments. Dyes and Pigments, 117, 1-9.
  • The Chinese University of Hong Kong, et al. (n.d.). Experiment 8: Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol.
  • International Agency for Research on Cancer. (1993). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 57.
  • PubChem. (n.d.). C.I. Pigment Yellow 14.
  • Wikipedia. (n.d.). Diarylide pigment.
  • European Chemicals Agency. (n.d.).
  • Hammodi, Y. A., et al. (n.d.). Review in Azo Compounds and its Biological Activity. University of Babylon.
  • Chinese Patent CN103773059A (2014). Preparation method of C.I.14 pigment yellow 2GSRW.
  • Pelosi, C., et al. (2010). Artifical Yellow Pigments: Production and Characterization through Spectroscopic Methods of Analysis.
  • Wikipedia. (n.d.). Azo coupling.
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Safety Operating Guide

Proper Disposal Procedures: N-(2,3-dimethylphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the proper disposal and handling procedures for N-(2,3-dimethylphenyl)-3-oxobutanamide (also known as Acetoacet-2,3-xylidide). This document is designed for researchers and laboratory safety officers, prioritizing operational safety and regulatory compliance.

CAS No: 2415-85-2 Formula: C₁₂H₁₅NO₂ Synonyms: Acetoacet-2,3-xylidide; N-Acetoacetyl-2,3-dimethylaniline[1][2]

Executive Summary: Immediate Action Card

Scenario Immediate Action
Small Spill (< 50g) Isolate & Sweep. Wear nitrile gloves and N95 mask.[2] Gently sweep solid into a wide-mouth jar. Do not create dust.[2][3][4]
Large Spill (> 50g) Evacuate & Contain. Mist slightly with water to suppress dust if safe.[2] Scoop into a fiber drum or hazardous waste pail.
Skin Contact Wash. Rinse with soap and water for 15 minutes.[2] Remove contaminated clothing.[2][3]
Eye Contact Flush. Rinse cautiously with water for 15 minutes.[2] Remove contact lenses if present.[2][3][5]
Disposal Method Incineration. Must be disposed of via a licensed chemical waste combustor.[2] DO NOT flush to sewer.[2]

Chemical Profile & Hazard Identification

Understanding the chemical nature of N-(2,3-dimethylphenyl)-3-oxobutanamide is critical for selecting the correct waste stream.[1][2]

  • Physical State: Solid (White to off-white crystalline powder).[2]

  • Reactivity: Stable under normal conditions. Incompatible with strong oxidizing agents, strong acids, and strong bases.[1][2]

  • Hazard Classification (GHS):

    • Skin Irritation: Category 2 (Causes skin irritation).[2]

    • Eye Irritation: Category 2A (Causes serious eye irritation).[2]

    • Specific Target Organ Toxicity: Category 3 (May cause respiratory irritation).[2]

  • RCRA Status (USA): Not a P-listed or U-listed waste.[2][6] However, due to its organic nature and potential for environmental toxicity, it must be managed as Non-Regulated Chemical Waste (if pure) or Hazardous Waste (if contaminated with solvents), destined for incineration.[1][2]

Pre-Disposal Segregation: The Self-Validating System

To ensure safety and compliance, use this self-validating segregation system before moving waste to the central accumulation area.[1]

The "Three-Check" Validation
  • Oxidizer Check: Is this waste mixed with strong oxidizers (e.g., permanganates, nitrates)?

    • If YES: Do NOT combine with general organic waste.[2] Segregate into a separate "Oxidizer Waste" stream to prevent exothermic reaction.[2]

  • pH Check: Is the material dissolved in a solution?

    • If YES: Check pH.[2] If pH < 2 or > 12.5, label as "Corrosive" in addition to toxic/organic.[1][2]

  • Solvent Check: Is it dissolved in a halogenated solvent (e.g., DCM, Chloroform)?

    • If YES: Dispose in the "Halogenated Organic" stream.[2]

    • If NO: Dispose in the "Non-Halogenated Organic" stream.[2]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Substance)

Applicable for expired reagents, off-spec synthesis products, or spill cleanup residues.[1][2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a fiber drum with a poly-liner.[2]

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: N-(2,3-dimethylphenyl)-3-oxobutanamide.[1][2][7]

    • Hazards: Irritant.[2][3]

    • State: Solid.[2]

  • Transfer: Transfer the solid using a spark-proof scoop.[2] Wipe the threads of the container clean before closing the lid to ensure a tight seal.[2]

  • Storage: Store in the "Solid Organic Waste" satellite accumulation area until pickup.

Protocol B: Liquid Waste Disposal (Solutions)

Applicable for reaction mixtures or mother liquors.[2]

  • Segregation: Determine if the solvent is Halogenated or Non-Halogenated.[2]

  • Container Selection: Use a standard solvent waste carboy (HDPE or Glass).[2]

    • Note: Ensure the carboy is compatible with the solvent carrier.[2]

  • Transfer: Use a funnel to prevent spills. Leave at least 10% headspace in the container for thermal expansion.[2]

  • Secondary Containment: Place the carboy in a secondary containment tray capable of holding 110% of the container's volume.

Protocol C: Empty Container Disposal
  • Triple Rinse: Rinse the empty reagent bottle three times with a solvent capable of dissolving the residue (e.g., acetone or ethanol).[2]

  • Rinsate Disposal: Pour the rinsate into the Liquid Waste container (Protocol B).

  • Defacing: Cross out the original label or remove it entirely.[2]

  • Disposal: Mark the container "Empty" and dispose of it in the regular glass trash or recycling, depending on facility rules.

Visual Workflows

Figure 1: Waste Segregation Decision Tree

Caption: Logical workflow for determining the correct waste stream for N-(2,3-dimethylphenyl)-3-oxobutanamide based on its physical state and mixture components.

WasteSegregation Start Waste Generation: N-(2,3-dimethylphenyl)-3-oxobutanamide StateCheck Is it Solid or Liquid? Start->StateCheck Solid Solid Waste StateCheck->Solid Solid Liquid Liquid (Solution) StateCheck->Liquid Liquid PureSolid Pure Substance / Spill Debris Solid->PureSolid SolventCheck Solvent Type? Liquid->SolventCheck SolidBin DISPOSAL A: Solid Organic Waste Bin (Incineration) PureSolid->SolidBin Halo Halogenated Solvent (e.g., DCM) SolventCheck->Halo Halogenated NonHalo Non-Halogenated Solvent (e.g., Ethanol, Toluene) SolventCheck->NonHalo Non-Halogenated HaloBin DISPOSAL B1: Halogenated Waste Carboy Halo->HaloBin NonHaloBin DISPOSAL B2: Non-Halogenated Waste Carboy NonHalo->NonHaloBin

Figure 2: Spill Response Protocol

Caption: Step-by-step emergency response workflow for accidental release.

SpillResponse Spill Spill Detected Assess Assess Volume & Risk Spill->Assess PPE Don PPE: Gloves, Goggles, Lab Coat, N95 Assess->PPE Contain Containment: Avoid Dust Generation PPE->Contain Clean Cleanup: Sweep (Solid) or Absorb (Liquid) Contain->Clean Bag Bag & Tag: Label as Hazardous Waste Clean->Bag

[1][2][5][8]

Regulatory & Compliance Framework

  • US EPA (RCRA): While not explicitly listed (P or U list), the "Cradle-to-Grave" responsibility applies.[1][2] The generator is responsible for determining if the waste exhibits hazardous characteristics (Ignitability, Corrosivity, Reactivity, Toxicity).[1][2]

    • Best Practice: Always manage as hazardous waste to avoid potential fines for misclassification.[2]

  • European Union (REACH/CLP): Classified as an irritant.[2] Waste code assignment (EWC) depends on the specific process generating the waste, but typically falls under 07 01 04 * (other organic solvents, washing liquids and mother liquors) or 16 05 06 * (laboratory chemicals consisting of or containing hazardous substances).[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 222464, N-(2,4-Dimethylphenyl)-3-oxobutanamide (Isomer Analog).[1][2] Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[2] Retrieved from [Link][1][2]

  • European Chemicals Agency (ECHA). Substance Information: Acetoacet-m-xylidide.[2] Retrieved from [Link][1][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.